2,2-Diphenylethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27209. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-diphenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMTUVIKZRXSSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192732 | |
| Record name | 2,2-Diphenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3963-62-0 | |
| Record name | 2,2-Diphenylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3963-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Diphenylethylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3963-62-0 | |
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| Record name | 2,2-Diphenylethylamine | |
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| Record name | 2,2-diphenylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.424 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIPHENYLETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XQD7X5YXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,2-Diphenylethylamine synthesis protocols and mechanisms
An In-depth Technical Guide to the Synthesis of 2,2-Diphenylethylamine
Introduction
This compound is an organic compound featuring a central ethylamine moiety substituted with two phenyl groups at the same carbon atom.[1] Its chemical formula is C14H15N, and it serves as a crucial structural motif and building block in medicinal chemistry.[2] The lipophilicity and receptor-binding affinity conferred by the diphenylmethyl group make this scaffold valuable in the development of various therapeutic agents, particularly those targeting the central nervous system, including psychoactive and neuroprotective compounds.[1] This guide provides a detailed exploration of the primary synthetic protocols for this compound, delving into the underlying mechanisms and practical considerations for each route. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the synthesis of this important molecular scaffold.
Section 1: Synthesis via Reduction of Diphenylacetonitrile
One of the most direct and widely employed strategies for synthesizing this compound is through the reduction of the nitrile group of 2,2-diphenylacetonitrile (also known as diphenatrile or dipan).[3] This pathway is advantageous due to the relative accessibility of the nitrile precursor and the high efficiency of nitrile reduction methodologies. The overall process is a two-stage synthesis: first, the preparation of diphenylacetonitrile, followed by its reduction to the target primary amine.
Preparation of the Precursor: 2,2-Diphenylacetonitrile
The synthesis of the key intermediate, diphenylacetonitrile, can be accomplished through several established methods.
Method A: Friedel-Crafts Reaction of Benzene with α-Bromo-α-phenylacetonitrile
This classic two-step approach begins with the bromination of benzyl cyanide (phenylacetonitrile) to form α-bromo-α-phenylacetonitrile, which is a lachrymator and must be handled in a well-ventilated fume hood.[4][5] The intermediate is then used to alkylate benzene in a Friedel-Crafts reaction catalyzed by a Lewis acid, typically anhydrous aluminum chloride.[3][4]
Experimental Protocol: [4]
-
Bromination: In a 500-mL three-necked flask equipped with a stirrer, dropping funnel, and condenser, place 117 g (1 mole) of benzyl cyanide. Heat the flask to an internal temperature of 105–110 °C.
-
With vigorous stirring, add 176 g (1.1 moles) of bromine dropwise over 1 hour, maintaining the temperature at 105–110 °C. Continue stirring at this temperature for an additional 15 minutes after the addition is complete.
-
Pass a stream of dry nitrogen through the apparatus to remove hydrogen bromide and any excess bromine. The resulting solution of α-bromo-α-phenylacetonitrile is used directly in the next step.
-
Friedel-Crafts Alkylation: In a separate 2-L three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of powdered anhydrous aluminum chloride.
-
Heat the benzene mixture to a vigorous reflux on a steam bath. Add the α-bromo-α-phenylacetonitrile solution from the previous step dropwise over 2 hours. The reaction is vigorous but can be controlled by the rate of addition.
-
After the addition is complete, continue refluxing for an additional hour.
-
Work-up: Cool the reaction mixture and pour it slowly onto a mixture of 500 g of crushed ice and 100 ml of concentrated hydrochloric acid. Separate the benzene layer.
-
Extract the aqueous layer twice with 250 ml portions of ether. Combine the organic (benzene and ether) layers.
-
Wash the combined organic solution successively with 500 ml of water, 250 ml of saturated sodium bicarbonate solution, and finally 500 ml of water.
-
Dry the organic layer over anhydrous sodium sulfate. Remove the solvent by distillation.
-
The crude product is purified by recrystallization from isopropyl alcohol to yield pure, white diphenylacetonitrile (m.p. 74–75 °C). Yields typically range from 50–60%.[4]
Causality and Field Insights: The initial bromination occurs at the benzylic position, which is activated for radical halogenation. The subsequent Friedel-Crafts reaction is a classic electrophilic aromatic substitution. The α-bromo-α-phenylacetonitrile, in the presence of AlCl₃, forms a carbocationic intermediate which is then attacked by the electron-rich benzene ring. The use of anhydrous conditions is critical, as aluminum chloride is deactivated by moisture.[5] The vigorous nature of the reaction necessitates slow addition of the alkylating agent and efficient heat management.
Caption: Workflow for the synthesis of Diphenylacetonitrile.
Method B: Alternative Routes to Diphenylacetonitrile
-
From Bromodiphenylmethane: An alternative route involves the reaction of bromodiphenylmethane with sodium cyanide. This nucleophilic substitution reaction is often facilitated by phase transfer catalysis to improve the interaction between the organic substrate and the inorganic cyanide salt.[3] (C₆H₅)₂CHBr + NaCN → (C₆H₅)₂CHCN + NaBr
-
From Phenylacetonitrile and Benzyl Alcohol: A high-yield method (reportedly ~90%) involves the alpha-aryl substitution of phenylacetonitrile with benzyl alcohol, catalyzed by a strong base like a sodium alkoxide.[6][7]
Reduction of Diphenylacetonitrile
Once diphenylacetonitrile is obtained, the final step is the reduction of the nitrile functionality to a primary amine. This can be achieved through catalytic hydrogenation or with chemical reducing agents.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Set up an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend a stoichiometric excess (e.g., 1.5-2.0 equivalents) of LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Dissolve diphenylacetonitrile (1 equivalent) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cautiously quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safety and for producing a granular precipitate of aluminum salts that is easily filtered.
-
Filter the resulting mixture and wash the precipitate thoroughly with ether or THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude this compound.
-
The product can be further purified by recrystallization or distillation under high vacuum.
Causality and Field Insights: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing nitriles to primary amines. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This is followed by further hydride additions and subsequent hydrolysis during the workup to liberate the amine. The reaction is highly exothermic and reacts violently with protic solvents, necessitating anhydrous conditions and careful quenching. Catalytic hydrogenation using catalysts like Raney Nickel or Pd/C under a hydrogen atmosphere is an alternative that avoids reactive metal hydrides but requires specialized pressure equipment.
Caption: General mechanism for the reduction of a nitrile to a primary amine.
Section 2: Synthesis via the Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of aldehydes or ketones.[8] To synthesize this compound, a suitable ketone precursor such as 1,1-diphenylacetone would be required. The reaction uses ammonium formate or formamide as both the nitrogen source and the reducing agent, and it typically requires high temperatures (120-200 °C).[8][9][10]
Mechanism of the Leuckart Reaction
The reaction proceeds through the initial formation of an iminium ion, which is then reduced by formic acid (or formate).[8]
-
Amine/Carbonyl Condensation: Ammonia, generated from the decomposition of ammonium formate or formamide, adds to the carbonyl carbon of the ketone to form a carbinolamine intermediate.
-
Iminium Ion Formation: The carbinolamine dehydrates to form an iminium ion.
-
Hydride Transfer: The iminium ion is reduced by a hydride transfer from formic acid (or the formate ion), which decomposes to carbon dioxide. This yields the N-formyl derivative of the target amine.
-
Hydrolysis: The resulting N-formyl amine is then hydrolyzed under acidic or basic conditions to yield the final primary amine.
Caption: Logical workflow of the Leuckart reductive amination reaction.
Experimental Protocol (General): [10]
-
In a round-bottom flask fitted with a reflux condenser, combine the ketone (e.g., 1,1-diphenylacetone, 1 equivalent) and ammonium formate (a large excess, e.g., 3-5 equivalents).
-
Heat the mixture to 160-185 °C and maintain this temperature for several hours. The reaction progress can be monitored by observing the cessation of CO₂ evolution.
-
Cool the reaction mixture and add a solution of hydrochloric acid to hydrolyze the intermediate formamide.
-
Reflux the acidic mixture for several hours to ensure complete hydrolysis.
-
After cooling, make the solution strongly basic with NaOH to liberate the free amine.
-
Extract the amine with an organic solvent (e.g., ether or dichloromethane).
-
Dry the organic extracts, remove the solvent, and purify the resulting amine by distillation or recrystallization.
Causality and Field Insights: The Leuckart reaction is a one-pot process but requires harsh conditions (high temperatures) which can limit its applicability to sensitive substrates. The yield can be moderate, and side reactions are possible.[8] However, it avoids the use of metal hydrides or high-pressure hydrogenation, making it a viable option in certain contexts. The key is driving the initial condensation to the iminium ion, which is then irreversibly reduced.
Section 3: Synthesis via Grignard Reaction
Grignard reactions are a cornerstone of C-C bond formation. While less common for synthesizing this specific primary amine directly, a plausible route involves the addition of a phenyl Grignard reagent to phenylacetonitrile.
Proposed Mechanism
-
Grignard Addition: Phenylmagnesium bromide (PhMgBr) adds across the carbon-nitrogen triple bond of phenylacetonitrile. This forms a magnesium salt of a ketimine intermediate after the initial addition.
-
Hydrolysis: Careful acidic workup hydrolyzes the imine intermediate to form a ketone, 1,1-diphenylacetone.
-
Reductive Amination: The resulting ketone can then be converted to this compound using a standard reductive amination protocol, such as the Leuckart reaction described above, or by forming an oxime followed by reduction.
This two-step sequence (Grignard followed by reductive amination) represents a convergent approach to the target molecule.
Caption: Proposed Grignard-based route to this compound.
Section 4: Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Reduction of Diphenylacetonitrile | Route 2: Leuckart Reaction | Route 3: Grignard Pathway |
| Starting Materials | Benzyl cyanide, Benzene, Bromine, AlCl₃ | 1,1-Diphenylacetone, Ammonium formate | Phenylacetonitrile, Phenyl bromide, Mg |
| Key Intermediates | α-Bromo-α-phenylacetonitrile, Diphenylacetonitrile | Iminium ion, N-formyl amine | Ketimine, 1,1-Diphenylacetone |
| Number of Steps | 2-3 (from benzyl cyanide) | 1 (from ketone) + Hydrolysis | 2 (Grignard + Reductive Amination) |
| Typical Yields | Moderate to Good (50-60% for nitrile synthesis)[4] | Moderate | Moderate to Good |
| Scalability | Well-established and scalable | Scalable, but high temps can be an issue | Readily scalable |
| Key Hazards | Lachrymatory intermediate (bromoacetonitrile), AlCl₃ (moisture sensitive), LiAlH₄ (pyrophoric), H₂ gas (flammable) | High temperatures, CO₂ evolution (pressure) | Grignard reagent (moisture/air sensitive) |
| Advantages | Direct, well-documented procedures available | One-pot from ketone, avoids metal hydrides | Convergent, utilizes common reagents |
| Disadvantages | Use of hazardous reagents | High temperatures, potentially moderate yields | Multi-step from simple precursors |
Conclusion
The synthesis of this compound can be achieved through several strategic pathways, each with distinct advantages and challenges. The most established and direct route involves the preparation of 2,2-diphenylacetonitrile via a Friedel-Crafts reaction, followed by its reduction using either catalytic hydrogenation or a chemical reductant like LiAlH₄. This method, while involving hazardous intermediates, is well-documented and reliable. Alternative methods, such as the Leuckart reaction or a Grignard-based approach, offer valuable options that may be preferable depending on the available starting materials, equipment, and safety considerations. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development program, balancing factors of yield, purity, cost, safety, and scalability.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C14H15N | CID 77575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenylacetonitrile - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103351311A - Synthesis method of diphenylacetonitrile - Google Patents [patents.google.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 10. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
A-Z-Leitfaden zur spektroskopischen Charakterisierung von 2,2-Diphenylethylamin
Verfasst von: Senior Application Scientist, Gemini Laboratories
Abstrakt: Dieses Dokument bietet eine detaillierte technische Anleitung zur spektroskopischen Charakterisierung von 2,2-Diphenylethylamin, einer wichtigen Verbindung in der pharmazeutischen Entwicklung.[1] Es werden die grundlegenden Techniken der Kernspinresonanz (NMR), der Infrarotspektroskopie (IR) und der Massenspektrometrie (MS) behandelt. Der Schwerpunkt liegt dabei auf der Verknüpfung von experimentellen Daten mit der molekularen Struktur. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und soll als umfassende Referenz für die Analyse dieser und ähnlicher Verbindungen dienen.
Einleitung
2,2-Diphenylethylamin ist ein organisches Molekül, das aus einem zentralen Ethylamin-Rückgrat besteht, an das zwei Phenylgruppen gebunden sind.[1] Diese strukturelle Anordnung verleiht der Verbindung eine hohe Lipophilie und eine Affinität zu verschiedenen Rezeptoren, was sie zu einem wertvollen Baustein in der medizinischen Chemie macht.[1] Um die Reinheit, Identität und Struktur von 2,2-Diphenylethylamin in der Forschung und Entwicklung sicherzustellen, ist eine gründliche spektroskopische Charakterisierung unerlässlich. Dieser Leitfaden beschreibt die Anwendung der NMR-, IR- und MS-Techniken zur vollständigen Analyse der Verbindung.
Molekülstruktur und Analyseverfahren
Die systematische Analyse von 2,2-Diphenylethylamin beginnt mit dem Verständnis seiner Struktur und der daraus resultierenden spektroskopischen Eigenschaften. Das folgende Diagramm veranschaulicht den Arbeitsablauf der Charakterisierung.
Abbildung 1: Arbeitsablauf der spektroskopischen Charakterisierung.
Kernspinresonanz (NMR)-Spektroskopie
Die NMR-Spektroskopie ist ein leistungsstarkes Werkzeug zur Aufklärung der molekularen Struktur, indem sie Informationen über die chemische Umgebung der Wasserstoff- (¹H) und Kohlenstoffatome (¹³C) liefert.
¹H-NMR-Spektroskopie
Das ¹H-NMR-Spektrum von 2,2-Diphenylethylamin, typischerweise in deuteriertem Chloroform (CDCl₃) aufgenommen, zeigt charakteristische Signale für die verschiedenen Protonen im Molekül.[2]
Tabelle 1: ¹H-NMR-Daten für 2,2-Diphenylethylamin
| Chemische Verschiebung (ppm) | Multiplizität | Integration | Zuordnung |
| 7,48 - 6,99 | Multiplett | 10H | Aromatische Protonen (C₆H₅) |
| 3,96 | Triplett | 1H | Methin-Proton (-CH) |
| 3,30 | Dublett | 2H | Methylen-Protonen (-CH₂) |
| 1,17 | Singulett | 2H | Amin-Protonen (-NH₂) |
Datenquelle: ChemicalBook[3]
Interpretation:
-
Das breite Multiplett im Bereich von 7,48-6,99 ppm ist charakteristisch für die Protonen der beiden Phenylringe.[3]
-
Das Triplett bei 3,96 ppm entspricht dem Methin-Proton, das an die beiden Phenylringe und die Ethylgruppe gebunden ist.[3]
-
Das Dublett bei 3,30 ppm wird den beiden Protonen der Methylengruppe zugeordnet, die an die Aminogruppe gekoppelt sind.[3]
-
Das Singulett bei 1,17 ppm ist den beiden Protonen der primären Aminogruppe zuzuordnen.[3] Die chemische Verschiebung dieses Signals kann je nach Konzentration und Lösungsmittel variieren.
¹³C-NMR-Spektroskopie
Das ¹³C-NMR-Spektrum liefert Informationen über die verschiedenen Kohlenstoffumgebungen im Molekül.[4]
Tabelle 2: ¹³C-NMR-Daten für 2,2-Diphenylethylamin
| Chemische Verschiebung (ppm) | Zuordnung |
| 165 - 190 | Carbonsäurederivate (nicht vorhanden) |
| >200 | Aldehyd, Keton (nicht vorhanden) |
| 125 - 170 | Aromatische Kohlenstoffe |
| 60 - 80 | C-O (Ether/Alkohol) (nicht vorhanden) |
| 40 - 55 | Allylisch, Benzylisch, Keton-α-C |
| 10 - 50 | Alkan C-H |
Typische Bereiche, Quelle: Oregon State University[5]
Interpretation:
-
Aromatische Region (125-170 ppm): In diesem Bereich werden mehrere Signale für die Kohlenstoffatome der beiden Phenylringe erwartet.
-
Aliphatische Region (10-55 ppm): Hier erscheinen die Signale für das Methin-Kohlenstoffatom (-CH) und das Methylen-Kohlenstoffatom (-CH₂). Basierend auf ähnlichen Strukturen wird das Methin-Kohlenstoffatom bei etwa 50,40 ppm und das Methylen-Kohlenstoffatom bei etwa 43,41 ppm erwartet.[1]
Experimentelles Protokoll für die NMR-Spektroskopie
-
Probenvorbereitung: Lösen Sie ca. 5-10 mg 2,2-Diphenylethylamin in ca. 0,7 ml deuteriertem Lösungsmittel (z. B. CDCl₃) in einem NMR-Röhrchen.
-
Geräteeinstellungen (Beispiel für ein 400-MHz-Gerät):
-
¹H-NMR:
-
Spektralbreite: -2 bis 12 ppm
-
Pulsbreite: 30°
-
Relaxationsverzögerung: 1 s
-
Anzahl der Scans: 16
-
-
¹³C-NMR:
-
Spektralbreite: -10 bis 220 ppm
-
Pulsbreite: 45°
-
Relaxationsverzögerung: 2 s
-
Anzahl der Scans: 1024
-
-
-
Datenverarbeitung: Führen Sie eine Fourier-Transformation der Rohdaten durch, gefolgt von einer Phasen- und Basislinienkorrektur. Kalibrieren Sie das Spektrum anhand des Lösungsmittelsignals (CDCl₃: 7,26 ppm für ¹H, 77,16 ppm für ¹³C).
Infrarot (IR)-Spektroskopie
Die IR-Spektroskopie identifiziert funktionelle Gruppen in einem Molekül durch die Messung der Absorption von Infrarotstrahlung, die Molekülschwingungen anregt.
Tabelle 3: Charakteristische IR-Absorptionsbanden für 2,2-Diphenylethylamin
| Wellenzahl (cm⁻¹) | Schwingungsart | Funktionelle Gruppe |
| 3300 - 3500 | N-H-Streckschwingung | Primäres Amin (-NH₂) |
| 3000 - 3100 | C-H-Streckschwingung (aromatisch) | Aromatische Ringe |
| 2850 - 3000 | C-H-Streckschwingung (aliphatisch) | -CH, -CH₂ |
| 1600, 1450 | C=C-Streckschwingung (aromatisch) | Aromatische Ringe |
| 700 - 750, 690 - 710 | C-H-Biegeschwingung (außerhalb der Ebene) | Monosubstituierte Phenylringe |
Interpretation: Das IR-Spektrum von 2,2-Diphenylethylamin zeigt die charakteristischen Banden für die primäre Aminogruppe (N-H-Streckschwingungen), die aromatischen Ringe (C-H- und C=C-Streckschwingungen) und die aliphatische Kette (C-H-Streckschwingungen).[6]
Experimentelles Protokoll für die FTIR-Spektroskopie (ATR-Methode)
-
Probenvorbereitung: Geben Sie eine kleine Menge der festen oder flüssigen Probe direkt auf den ATR-Kristall.
-
Messung: Nehmen Sie ein Hintergrundspektrum (ohne Probe) auf. Platzieren Sie die Probe auf dem Kristall und nehmen Sie das Probenspektrum auf.
-
Geräteeinstellungen:
-
Spektralbereich: 4000 - 400 cm⁻¹
-
Auflösung: 4 cm⁻¹
-
Anzahl der Scans: 32
-
-
Datenverarbeitung: Das Probenspektrum wird automatisch gegen das Hintergrundspektrum korrigiert.
Massenspektrometrie (MS)
Die Massenspektrometrie bestimmt das Molekulargewicht und liefert Informationen über die Struktur durch die Analyse der Fragmentierung des Moleküls.
Abbildung 2: Vereinfachtes Fragmentierungsschema von 2,2-Diphenylethylamin.
Interpretation:
-
Molekülion (M⁺˙): Das Molekülion wird bei einem Masse-zu-Ladung-Verhältnis (m/z) von 197 erwartet, was dem Molekulargewicht der Verbindung entspricht.[3]
-
Hauptfragmentierung: Die häufigste Fragmentierung bei aliphatischen Aminen ist die α-Spaltung, bei der die Bindung zwischen dem α- und β-Kohlenstoffatom gebrochen wird.[7][8]
-
Weitere Fragmente: Weitere signifikante Peaks bei m/z = 166, 165 und 152 entstehen durch den sukzessiven Verlust von Wasserstoffatomen oder kleinen Neutralteilchen aus dem Fragment bei m/z = 167.[3]
Experimentelles Protokoll für die GC-MS
-
Probenvorbereitung: Lösen Sie eine geringe Menge der Probe in einem geeigneten flüchtigen Lösungsmittel (z. B. Dichlormethan oder Methanol).
-
Gaschromatographie (GC):
-
Injektor-Temperatur: 250 °C
-
Säule: Standard-Nichtpolar (z. B. DB-5ms)
-
Temperaturprogramm: Start bei 50 °C, dann mit 10 °C/min auf 280 °C heizen.
-
-
Massenspektrometrie (MS):
-
Ionisationsmethode: Elektronenstoßionisation (EI) bei 70 eV.
-
Massenbereich: m/z 30 - 400
-
Ionenquellentemperatur: 230 °C
-
Zusammenfassung und Schlussfolgerung
Die kombinierte Anwendung von NMR-, IR- und MS-Spektroskopie ermöglicht eine umfassende und eindeutige Charakterisierung von 2,2-Diphenylethylamin. Die ¹H- und ¹³C-NMR-Spektren bestätigen die Anordnung der Protonen und Kohlenstoffatome, das IR-Spektrum identifiziert die charakteristischen funktionellen Gruppen, und die Massenspektrometrie bestätigt das Molekulargewicht und liefert durch die Analyse der Fragmentierungsmuster weitere strukturelle Beweise. Diese multitechnische Vorgehensweise ist ein grundlegender Standard in der chemischen Analyse und unerlässlich für die Qualitätskontrolle und Strukturbestätigung in der pharmazeutischen Forschung und Entwicklung.
Referenzen
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ChemicalBook. (n.d.). 2,2-Diphenylethylamine(3963-62-0) 1H NMR spectrum. Abgerufen von --INVALID-LINK--
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SpectraBase. (n.d.). This compound TMS - Optional[13C NMR] - Chemical Shifts. Abgerufen von --INVALID-LINK--
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SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum. Abgerufen von --INVALID-LINK--
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National Institute of Standards and Technology (NIST). (n.d.). 1,2-Diphenylethylamine. In NIST Chemistry WebBook. Abgerufen von --INVALID-LINK--
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UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Abgerufen von --INVALID-LINK--
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds. Abgerufen von --INVALID-LINK--
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Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS. Abgerufen von --INVALID-LINK--
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re3data.org. (2023). Spectral Database for Organic Compounds. Abgerufen von --INVALID-LINK--
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Bioregistry. (n.d.). Spectral Database for Organic Compounds. Abgerufen von --INVALID-LINK--
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ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3. Abgerufen von --INVALID-LINK--
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Dopfer, O., & Fornarinib, S. (2015). IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. Physical Chemistry Chemical Physics, 17(13), 8349-8357. --INVALID-LINK--
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SpectraBase. (n.d.). This compound TMS - Optional[MS (GC)] - Spectrum. Abgerufen von --INVALID-LINK--
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PubChem. (n.d.). 1,2-Diphenylethylamine. Abgerufen von --INVALID-LINK--
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National Institute of Standards and Technology (NIST). (n.d.). Welcome to the NIST WebBook. Abgerufen von --INVALID-LINK--
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University of California, Los Angeles (UCLA). (n.d.). Mass Spectrometry: Fragmentation. Abgerufen von --INVALID-LINK--
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SpectraBase. (n.d.). 2,2'-diethyldiphenylamine - Optional[FTIR] - Spectrum. Abgerufen von --INVALID-LINK--
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MDPI. (2025). N-(2,2-Diphenylethyl)furan-2-carboxamide. Molbank, 2025(m1993). --INVALID-LINK--
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National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Abgerufen von --INVALID-LINK--
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Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. --INVALID-LINK--
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Schug, K. A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Abgerufen von --INVALID-LINK--
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Abgerufen von --INVALID-LINK--
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Abgerufen von --INVALID-LINK--
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National Institute of Standards and Technology (NIST). (n.d.). 2,2-Diphenylethanol. In NIST Chemistry WebBook. Abgerufen von --INVALID-LINK--
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Compound Interest. (2015). A guide to 13C NMR chemical shift values. Abgerufen von --INVALID-LINK--
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National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of 2,2-Diphenylethanol. In NIST Chemistry WebBook. Abgerufen von --INVALID-LINK--
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MDPI. (2021). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2021(m1257). --INVALID-LINK--
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An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2,2-Diphenylethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Polymorphism in Drug Development
Polymorphism, the ability of a solid material to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, is a critical consideration in the pharmaceutical industry. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.
-
Melting Point and Enthalpy of Fusion: Influencing manufacturing processes such as milling and granulation.
-
Hygroscopicity: Impacting formulation stability and shelf-life.
-
Mechanical Properties: Affecting tabletability and powder flow.
Therefore, a comprehensive understanding and control of polymorphism are regulatory requirements and essential for the development of safe, effective, and stable drug products. 2,2-Diphenylethylamine, as a key building block for various pharmaceuticals, warrants a thorough investigation of its solid-state chemistry to ensure the quality and consistency of any resulting drug substance.
The Known Polymorphic Landscape of this compound: An Unresolved Picture
The Crystallography Open Database (COD) provides an initial indication of polymorphism for this compound, with two distinct entries:
| Compound | Crystallography Open Database (COD) ID |
| This compound | 2014941[1] |
| This compound | 2014942[1] |
The existence of these two entries strongly suggests that at least two polymorphic forms of this compound have been identified. However, the detailed crystallographic information files (CIFs) for these structures are not publicly accessible. This information gap necessitates a de novo experimental investigation to elucidate the crystal structures and characterize the properties of these and any other potential polymorphs.
Experimental Workflow for Polymorph Discovery and Characterization
A systematic approach is required to explore the polymorphic landscape of a compound. The following workflow outlines the key stages, from polymorph screening to in-depth characterization and stability assessment.
Caption: A comprehensive workflow for the discovery and characterization of polymorphs.
Polymorph Screening: The Hunt for New Crystalline Forms
The initial step is a comprehensive polymorph screen designed to induce crystallization under a wide range of conditions to access both thermodynamically stable and metastable forms.
Experimental Protocol: High-Throughput Polymorph Screening
-
Solvent Selection: A diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be chosen.
-
Crystallization Techniques: Employ a variety of methods to induce crystallization:
-
Slow Evaporation: Solutions of this compound in various solvents are allowed to evaporate slowly at different temperatures.
-
Cooling Crystallization: Saturated solutions are slowly cooled to induce crystallization.
-
Anti-Solvent Addition: An anti-solvent (in which the compound is poorly soluble) is added to a solution to trigger precipitation.
-
Slurry Conversion: A suspension of the starting material is stirred in different solvents at various temperatures for an extended period to facilitate conversion to more stable forms.
-
Melt Crystallization: The material is melted and then cooled at different rates to encourage the formation of different polymorphs.
-
-
Analysis of Solids: The resulting solid from each experiment is analyzed by a rapid screening technique, typically Powder X-Ray Diffraction (PXRD), to identify unique crystalline forms.
Single-Crystal X-Ray Diffraction (SC-XRD): The Definitive Structure
Once different crystalline forms are identified, the ultimate goal is to grow single crystals of each polymorph suitable for SC-XRD analysis. This technique provides the precise three-dimensional arrangement of molecules in the crystal lattice.
Experimental Protocol: Single Crystal Growth
-
Method Selection: Techniques such as slow evaporation, vapor diffusion, or slow cooling of a dilute solution are commonly employed.
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding information on:
-
Unit cell parameters (a, b, c, α, β, γ)
-
Space group
-
Atomic coordinates
-
Molecular conformation and packing
-
Intermolecular interactions (e.g., hydrogen bonding)
-
Powder X-Ray Diffraction (PXRD): The Crystalline Fingerprint
PXRD is an indispensable tool for the routine identification and characterization of polymorphic forms. Each crystalline form produces a unique diffraction pattern, which serves as its "fingerprint."
Experimental Protocol: Powder X-Ray Diffraction
-
Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram is analyzed for peak positions and relative intensities. This experimental pattern can be compared to simulated patterns generated from single-crystal data to confirm the identity of the polymorph and assess its phase purity.
Differential Scanning Calorimetry (DSC): Unveiling Thermal Behavior
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful technique for determining the thermal properties of polymorphs and investigating their phase transitions.
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Temperature Program: The sample is subjected to a controlled temperature program, typically a linear heating rate.
-
Data Interpretation: The DSC thermogram reveals endothermic and exothermic events:
-
Melting: An endothermic peak indicating the melting point and enthalpy of fusion of a polymorph. Different polymorphs will have different melting points.
-
Crystallization: An exothermic peak indicating the crystallization of an amorphous or metastable form.
-
Solid-Solid Phase Transitions: Endothermic or exothermic peaks corresponding to the conversion of one polymorph to another.
-
The relative thermodynamic stability of polymorphs can often be inferred from their melting behavior according to the "heat of fusion rule," which states that the polymorph with the higher melting point and higher heat of fusion is generally the more stable form at the melting point.
Raman Spectroscopy: A Vibrational Fingerprint
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules. Since the crystalline environment influences these vibrations, different polymorphs will exhibit distinct Raman spectra.
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide.
-
Data Acquisition: The sample is illuminated with a monochromatic laser, and the scattered light is collected and analyzed.
-
Spectral Interpretation: The Raman spectrum is a plot of the intensity of the scattered light versus the Raman shift (in wavenumbers, cm⁻¹). Differences in peak positions, intensities, and the presence or absence of peaks can be used to differentiate between polymorphs.
Thermodynamic and Kinetic Stability: A Crucial Distinction
Understanding the thermodynamic and kinetic relationship between polymorphs is essential for selecting the most appropriate form for development.
-
Thermodynamic Stability: The most stable polymorph at a given temperature and pressure has the lowest Gibbs free energy. A monotropic system has one polymorph that is the most stable at all temperatures below the melting point. An enantiotropic system has a transition temperature at which the stability relationship between two polymorphs inverts.
-
Kinetic Stability: A metastable polymorph may persist for a significant period if the activation energy for conversion to the more stable form is high.
Experimental Workflow: Determining Thermodynamic Stability
Caption: Workflow for determining the thermodynamically stable polymorph.
Experimental Protocol: Slurry Conversion for Thermodynamic Stability
-
Preparation: A suspension containing a mixture of the known polymorphs of this compound is prepared in a solvent in which the compound has moderate solubility.
-
Equilibration: The slurry is stirred at a constant temperature for an extended period.
-
Analysis: Aliquots of the solid are periodically removed and analyzed by PXRD to monitor the polymorphic composition.
Conclusion: Towards a Complete Solid-State Understanding
A thorough investigation of the crystal structure and polymorphism of this compound is a critical step in mitigating risks during drug development. The absence of detailed public crystallographic data for the two indexed forms of this compound highlights the importance of the experimental workflows outlined in this guide. By systematically screening for polymorphs, definitively determining their crystal structures via SC-XRD, and characterizing their physicochemical properties and stability relationships using PXRD, DSC, and Raman spectroscopy, researchers can gain a comprehensive understanding of the solid-state landscape of this compound. This knowledge is fundamental to selecting the optimal polymorphic form for development and ensuring the consistent quality, safety, and efficacy of any resulting pharmaceutical product.
References
Physicochemical properties of 2,2-Diphenylethylamine and its salts
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Diphenylethylamine and Its Salts
Introduction
This compound is a primary amine featuring a central ethylamine core substituted with two phenyl groups on the same carbon atom. This unique structural arrangement confers notable properties, making it a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its scaffold is recognized for contributing to lipophilicity and enhancing receptor-binding affinity, positioning it as a key intermediate in the development of psychoactive agents, neuroprotective compounds, and selective serotonin reuptake inhibitors (SSRIs).[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound and explores the characteristics of its salt forms, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical Properties of this compound (Free Base)
The physical and chemical characteristics of this compound dictate its behavior in various chemical environments and are fundamental to its application in synthesis and formulation. These properties are summarized in the table below and discussed in detail in the subsequent sections.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₅N | [3][4][5][6] |
| Molecular Weight | 197.28 g/mol | [3][5][6] |
| CAS Number | 3963-62-0 | [3][4][6][7] |
| Appearance | White to light yellow or red-pink fused solid/crystal | [3][4][7][8] |
| Melting Point | 41-49 °C | [3][4][5][7][9][10] |
| Boiling Point | 139-140 °C @ 1.2 mmHg; 170 °C @ 11 Torr | [3][4][5][7] |
| Density | ~1.03 - 1.05 g/cm³ (estimate) | [4][7] |
| pKa (Predicted) | 9.16 ± 0.10 | [3][4][8] |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, ether, chloroform | [3][4][8] |
| Flash Point | >113 °C (>230 °F) | [3][4][9] |
Melting and Boiling Point
This compound is a solid at room temperature, with a reported melting point range of 41-49 °C.[3][4][5][9][10] This relatively low melting point is characteristic of many small organic molecules with moderate intermolecular forces. The boiling point is significantly higher, reported as 139-140 °C under reduced pressure (1.2 mmHg), which is a common practice to prevent decomposition at higher temperatures.[3][4][5]
Acidity (pKa)
The predicted pKa of 9.16 highlights the basic nature of the primary amine group.[3][4][8] This value is crucial as it indicates that at physiological pH (~7.4), this compound will exist predominantly in its protonated, cationic form. This property is fundamental to its interaction with biological targets and is the chemical basis for the formation of stable salts.
Solubility Profile
The molecule's solubility is dictated by the large, nonpolar surface area of the two phenyl rings, which renders it insoluble in water.[4] However, it is readily soluble in organic solvents such as methanol, ethanol, ether, and chloroform.[3][4] This lipophilic character is a key consideration in designing reaction conditions and purification protocols, as well as in predicting its behavior in biological systems, such as crossing the blood-brain barrier.
Formation and Properties of Salts
In pharmaceutical development, converting basic amines into salt forms is a standard strategy to enhance aqueous solubility, improve stability, and facilitate handling and formulation. The primary amine of this compound readily reacts with acids to form ammonium salts.
Caption: Acid-base equilibrium of this compound.
Common salt forms would include the hydrochloride (HCl) and hydrobromide (HBr) salts. While specific experimental data for the salts of this compound are not detailed in the available literature, their properties can be inferred from analogous compounds like phenethylamine hydrobromide.[11][12]
-
Expected Properties of Salts:
-
Appearance: White to off-white crystalline solids.[13]
-
Melting Point: Significantly higher and more defined than the free base due to the strong ionic forces in the crystal lattice. For example, phenethylamine hydrobromide has a melting point of 270 °C.[12]
-
Solubility: Markedly improved aqueous solubility compared to the free base. The ionic nature of the salt allows for favorable interactions with polar water molecules.[11]
-
Stability: Generally more stable to oxidation and degradation than the free base, leading to a longer shelf-life.[11]
-
Spectroscopic and Analytical Characterization
A combination of analytical techniques is employed to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the two phenyl groups (typically in the 7.1-7.4 ppm range), a triplet for the methine proton (CH), a doublet for the methylene protons (CH₂), and a broad singlet for the amine (NH₂) protons.[14][15] The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum would display distinct signals for the different carbon environments, including the aromatic carbons and the two aliphatic carbons of the ethylamine chain.[16]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic rings (above 3000 cm⁻¹), and C=C stretching for the aromatic rings (around 1450-1600 cm⁻¹).[6]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern. The molecule would show a molecular ion peak corresponding to its molecular weight (197.28 g/mol ).[6] Fragmentation analysis can help elucidate the structure.[17]
-
UV-Vis Spectroscopy: Due to the presence of the two phenyl groups, this compound exhibits absorption in the UV region, typically around 250-270 nm. This property is useful for quantitative analysis using spectrophotometry.[18]
Experimental Protocols: Foundational Property Determination
The following protocols describe methodologies for determining fundamental physicochemical properties. The rationale behind each step is provided to ensure a deep understanding of the process.
Protocol 1: Melting Point Determination (Capillary Method)
This protocol is a standard, reliable method for determining the melting point range of a solid crystalline compound.
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the this compound sample is finely crushed into a powder. This is crucial for uniform packing and efficient heat transfer. The powder is then packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point. A slow rate is essential to allow the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.
-
Recording the Range: Two temperatures are recorded:
-
The temperature at which the first drop of liquid appears.
-
The temperature at which the last solid crystal melts completely into a clear liquid.
-
-
Reporting: The melting point is reported as this range. A narrow range (e.g., 1-2 °C) is indicative of a high-purity compound.
Protocol 2: Qualitative Solubility Assessment
This protocol provides a straightforward method to determine the qualitative solubility of this compound in various solvents.
Step-by-Step Methodology:
-
Preparation: Label a series of small test tubes with the solvents to be tested (e.g., Water, Methanol, Dichloromethane).
-
Dispensing: Add approximately 10-20 mg of this compound to each test tube. The exact mass is less critical than ensuring it is consistent across all tubes.
-
Solvent Addition: Add the first solvent dropwise, up to 1 mL, while agitating the mixture (e.g., using a vortex mixer). The dropwise addition allows for the observation of solubility at different concentrations.
-
Observation: Observe the mixture carefully.
-
Soluble: The solid completely dissolves, leaving a clear, homogenous solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Documentation: Record the observations for each solvent. For a more quantitative approach, one could measure the amount of solute needed to saturate a specific volume of solvent.
Conclusion
The physicochemical properties of this compound, particularly its basicity, lipophilicity, and solid-state characteristics, are integral to its utility as a synthetic intermediate. Its predicted pKa governs its behavior in physiological environments and enables the formation of more soluble and stable salt forms, a critical aspect of drug development. A thorough understanding of these properties, confirmed through robust analytical characterization and standardized experimental protocols, is essential for its effective application in research and industry.
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Biological Activity of Novel 2,2-Diphenylethylamine Derivatives: From Synthesis to Therapeutic Potential
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2,2-diphenylethylamine scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents.[1] Its inherent lipophilicity and capacity for receptor binding make it an attractive starting point for the development of novel drugs.[1] This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanistic underpinnings of novel derivatives based on this core structure. We will explore the diverse therapeutic potential of these compounds, focusing on their antimicrobial, anticancer, and neuroprotective activities. By synthesizing data from recent studies, this paper explains the structure-activity relationships that govern their efficacy and details the experimental protocols necessary for their evaluation.
Introduction: The this compound Scaffold
The broader 2-phenethylamine framework is a cornerstone of neuropharmacology, most notably represented by endogenous catecholamines like dopamine and norepinephrine, which are critical for mood, stress response, and motor control.[1][2] The addition of a second phenyl group at the 2-position creates the this compound structure, which significantly enhances lipophilicity and modulates receptor interaction profiles. This core is found in well-established drugs such as the antihistamine Diphenhydramine and the wakefulness-promoting agent Modafinil, highlighting its versatility and therapeutic relevance.[1]
The rationale for developing novel derivatives stems from the need for agents with improved potency, selectivity, and safety profiles. By chemically modifying the parent scaffold—through substitutions on the phenyl rings or alterations at the amine terminus—researchers can fine-tune the molecule's properties to target specific biological pathways and address unmet medical needs in oncology, infectious disease, and neurology.
Synthetic Strategies: A Generalized Approach
The synthesis of novel this compound derivatives typically involves the modification of the primary amine group. A common and straightforward approach is N-acylation, where the parent this compound is reacted with an acyl chloride or a carboxylic acid to form a stable amide linkage. This process allows for the introduction of diverse functional groups, enabling the exploration of a wide chemical space.
Below is a generalized workflow for the synthesis of an N-acyl-2,2-diphenylethylamine derivative.
Caption: Generalized workflow for the synthesis of novel this compound derivatives.
Key Biological Activities and Mechanistic Insights
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new chemical entities with antimicrobial properties. Derivatives of the related diphenylamine and phenethylamine scaffolds have demonstrated significant potential in this area.
Structure-Activity Relationship (SAR): Studies on diphenylamine derivatives have shown that the nature of substituents plays a crucial role in determining activity.
-
Antibacterial Activity: The presence of electron-releasing groups, such as methoxy (-OCH₃) or methyl (-CH₃), tends to enhance antibacterial efficacy.[3]
-
Antifungal Activity: Conversely, compounds bearing electron-withdrawing groups, like chloro (-Cl), have exhibited more potent antifungal activity.[3]
Some derivatives, such as 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide, have shown significant activity against both bacteria and fungi, including Bacillus subtilis, Escherichia coli, and Aspergillus niger.[3] Furthermore, novel β-lactam derivatives based on a phenethylamine core have shown potent antibacterial activities, with Minimum Inhibitory Concentration (MIC) values ranging from 0.98 to 250 µg/mL against bacteria responsible for nosocomial infections.[4] Some of these compounds also act as inhibitors of the β-lactamase enzyme, a key bacterial resistance mechanism.[4][5]
Data Summary: Antimicrobial Activity
| Compound Class | Example Compound | Target Organism(s) | Activity Metric | Reference |
| Diphenylamine Derivative | 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide (A1) | Rhizopus oryzae, A. niger | Significant zone of inhibition | [3] |
| Diphenylamine Derivative | 2-(2-(3-methylbenzylidene) hydrazinyl)-N, N-diphenyl-acetamide (A5) | Various bacteria & fungi | Significant antimicrobial activity | [3] |
| Phenethylamine β-Lactam | Compound 19 | Nosocomial bacterial isolates | MIC: 0.98-250 µg/mL | [4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion)
This protocol is a standard method for assessing the antimicrobial activity of novel compounds. The choice of the disc diffusion method provides a reliable, qualitative, and semi-quantitative measure of a compound's ability to inhibit microbial growth, visualized as a zone of inhibition.
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes to a uniform thickness.
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the entire surface of the agar plate with the prepared inoculum.
-
Disc Application: Sterilize blank paper discs (6 mm diameter). Impregnate the discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.
-
Incubation: Place the impregnated discs onto the inoculated agar surface. Include a solvent-only disc as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control. Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc. A larger diameter indicates greater antimicrobial activity.
Anticancer Activity
The development of selective cytotoxic agents is a primary goal in oncology research. Several derivatives of phenethylamine and related structures have shown promising anticancer activity against various cancer cell lines.
Mechanism of Action: Induction of Apoptosis A key mechanism for effective anticancer agents is the induction of programmed cell death, or apoptosis. Studies on phenazinamine and bispidine derivatives have shown that active compounds can trigger this pathway.[6][7] This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent cell death. Importantly, some compounds exhibit selective toxicity, proving more effective against cancer cells (like HepG2) while sparing normal cells (like WI-38 fibroblasts).[7]
Caption: Proposed apoptotic pathway induced by an anticancer derivative.
Data Summary: In Vitro Anticancer Activity (IC₅₀)
| Compound Class | Example Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |
| Phenethylamine β-Lactam | Compound 19 | Caco-2 | Colorectal Cancer | Potent activity reported | [4] |
| 2-Phenazinamine Derivative | Compound 4 | K562 | Myelogenous Leukemia | Comparable to Cisplatin | [6] |
| 2-Phenazinamine Derivative | Compound 4 | HepG2 | Hepatocellular Carcinoma | Comparable to Cisplatin | [6] |
| Hydroxylated Biphenyl | Compound 11 | Melanoma Cells | Malignant Melanoma | 1.7 ± 0.5 µM | [8] |
| Hydroxylated Biphenyl | Compound 12 | Melanoma Cells | Malignant Melanoma | 2.0 ± 0.7 µM | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-pass screen for evaluating the cytotoxic potential of novel compounds.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Cisplatin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Neuroprotective and Anti-Neuroinflammatory Activity
Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and neuronal cell death. The this compound scaffold is considered a valuable starting point for agents targeting these pathologies.[1]
Mechanism of Action: Attenuation of Neuroinflammation Neuroinflammation, often mediated by activated microglia, plays a central role in neurodegeneration. A key signaling pathway involved is the Nuclear Factor kappa-B (NF-κB) pathway. Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6). Synthetic derivatives of natural products like ramalin have been shown to exert neuroprotective effects by inhibiting this nuclear translocation of NF-κB in microglial cells, thereby reducing the inflammatory response and protecting neurons from inflammation-induced apoptosis.[9] This antioxidant and anti-inflammatory activity is a common mechanism for many neuroprotective phytochemicals.[10][11]
Caption: Inhibition of the NF-κB neuroinflammatory pathway by a neuroprotective derivative.
Experimental Protocol: In Vitro Neuroprotection Assay (LPS-induced Microglial Activation)
This protocol assesses a compound's ability to protect against neuroinflammation by measuring the suppression of inflammatory markers in activated microglial cells.
-
Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 24-well plate until they reach 80% confluency.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours prior to inflammatory stimulation.
-
Inflammatory Challenge: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the media at a final concentration of 100 ng/mL. Include wells with no treatment (negative control) and wells with LPS only (positive control).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant. To 50 µL of supernatant, add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B. Measure the absorbance at 540 nm. A decrease in absorbance compared to the LPS-only control indicates inhibition of nitric oxide production.
-
Cytokine Measurement (ELISA): Use the remaining supernatant to quantify the levels of pro-inflammatory cytokines like TNF-α or IL-6 using commercially available ELISA kits, following the manufacturer's protocol. A reduction in cytokine levels demonstrates an anti-inflammatory effect.
-
Cell Viability Check: Perform an MTT assay on the remaining cells to ensure the observed anti-inflammatory effects are not due to cytotoxicity.
Future Perspectives and Conclusion
Novel derivatives of this compound represent a promising and versatile class of compounds with a broad spectrum of potential therapeutic applications. The research highlighted in this guide demonstrates their significant antimicrobial, anticancer, and neuroprotective activities. The ability to systematically modify the core structure provides a powerful tool for optimizing potency and selectivity through rigorous structure-activity relationship studies.
Future research should focus on:
-
Elucidating Detailed Mechanisms: While primary mechanisms like apoptosis and NF-κB inhibition have been identified, further studies are needed to pinpoint specific molecular targets.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Broadening the Scope: The scaffold's versatility suggests potential applications in other therapeutic areas, such as cardiovascular or metabolic diseases, which warrant investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted phenethylamine-based β-lactam derivatives: Antimicrobial, anticancer, and β-lactamase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neuroprotective and anti-neuroinflammatory effects of ramalin synthetic derivatives in BV2 and HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Conformational Landscape of 2,2-Diphenylethylamine via Quantum Chemical Calculations
Abstract
2,2-Diphenylethylamine is a significant structural motif in medicinal chemistry, serving as a backbone for numerous psychoactive and neuroprotective agents.[1] Its biological activity is intrinsically tied to its three-dimensional conformation, which governs its interaction with target receptors. This guide provides an in-depth, technically-focused protocol for elucidating the conformational landscape of this compound using quantum chemical calculations. We will leverage Density Functional Theory (DFT) to perform a relaxed potential energy surface scan, identify low-energy conformers, and analyze their thermodynamic properties. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict the behavior of flexible molecules.[2][3][4]
Introduction: The Primacy of Conformation in Drug Action
The efficacy of a drug molecule is not solely determined by its chemical formula but by the specific three-dimensional shape it adopts to bind to a biological target.[5] For flexible molecules like this compound, which possess several rotatable bonds, a multitude of conformations are possible, each with a distinct energy level. The collection of these shapes and their relative energies is known as the conformational landscape.
The this compound scaffold is valued in medicinal chemistry for the lipophilicity and receptor-binding affinity it imparts.[1] Understanding which conformations are energetically favorable is a critical step in rational drug design.[5] Quantum mechanics (QM) offers a highly accurate framework for this exploration, providing insights that are often difficult to obtain experimentally.[6] This guide will detail a robust computational workflow to map the conformational preferences of this compound.
Theoretical Foundations: Selecting the Right Tools
The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set.[7]
Density Functional Theory (DFT)
DFT has emerged as the workhorse of computational chemistry for its excellent balance of accuracy and computational cost, particularly for organic molecules.[8] Unlike simpler molecular mechanics methods, DFT explicitly treats electrons, providing a more physically realistic description of the forces that govern molecular geometry.
For this study, we recommend the B3LYP functional. It is a hybrid functional that has a long track record of providing reliable geometries and relative energies for a wide range of molecules.[9] Crucially, we will pair it with an empirical dispersion correction, specifically Grimme's D3 scheme with Becke-Johnson damping (B3LYP-D3(BJ) ). This correction is vital for accurately modeling the non-covalent interactions (van der Waals forces) that play a significant role in stabilizing different folded conformations of flexible molecules.[9][10][11] The importance of such dispersion forces has been demonstrated in numerous studies of molecular conformations.[11]
Basis Sets
A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the nuclei.[12] A larger basis set provides more accuracy but at a higher computational cost.
For this application, the 6-311+G(d,p) Pople-style basis set is a robust choice.[13] Let's break down its components:
-
6-311 : This indicates a triple-zeta quality for the valence electrons, meaning each valence atomic orbital is described by three separate basis functions, allowing for greater flexibility.
-
+G : This adds diffuse functions to heavy (non-hydrogen) atoms, which are important for describing lone pairs and anions, and are generally good practice for improving accuracy.
-
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and are essential for correctly describing bonding and intermolecular interactions.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic exploration of the this compound conformational space.
Identifying Key Rotatable Bonds
The primary sources of conformational flexibility in this compound are the rotations around the Cα-Cβ and Cβ-N single bonds. We will define two key dihedral angles for our analysis:
-
τ1: N-Cβ-Cα-C(phenyl1)
-
τ2: Cα-Cβ-N-H
Caption: Key rotatable bonds in this compound.
Step 1: Initial Geometry Optimization
Before exploring the conformational space, a preliminary geometry optimization of a starting structure is necessary.
Protocol:
-
Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform a full geometry optimization using the B3LYP-D3(BJ)/6-311+G(d,p) level of theory.
-
Verify that this structure is a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stationary point on the potential energy surface.
Step 2: Relaxed Potential Energy Surface (PES) Scan
A PES scan systematically varies one or more geometric parameters (in our case, dihedral angles) and performs a constrained geometry optimization at each step. This is known as a "relaxed" scan and is crucial for finding the true low-energy paths between conformers.[14]
Protocol:
-
Using the optimized structure from Step 1 as the starting point.
-
Set up a two-dimensional relaxed PES scan in your quantum chemistry software (e.g., Gaussian, ORCA).[15][16][17]
-
Scan the dihedral angle τ1 from 0° to 360° in steps of 30°.
-
For each step of τ1 , scan the dihedral angle τ2 from 0° to 360° in steps of 30°.
-
At each grid point of the scan, all other geometric parameters will be allowed to relax. This is computationally intensive but essential for accuracy.
Step 3: Locating and Optimizing Minima
The PES scan will generate a grid of energies. The points on this grid with the lowest energies are candidate structures for stable conformers.
Protocol:
-
Identify the low-energy points from the PES scan output.
-
Use the coordinates of each of these candidate structures as the starting point for a full, unconstrained geometry optimization at the B3LYP-D3(BJ)/6-311+G(d,p) level of theory.
-
This will refine the structures to the precise energy minima in their vicinity.
Step 4: Frequency Analysis and Thermodynamic Properties
For each optimized conformer, a frequency calculation is mandatory.
Protocol:
-
Perform a frequency calculation on each unique, optimized conformer from Step 3 using the same level of theory.
-
Self-Validation: Confirm that each structure is a true minimum by ensuring there are no imaginary frequencies. An imaginary frequency indicates a saddle point (a transition state), not a stable conformer.
-
The output of the frequency calculation also provides crucial thermodynamic data, including the zero-point vibrational energy (ZPVE) and the thermal corrections to the Gibbs free energy.[18][19]
References
- 1. mdpi.com [mdpi.com]
- 2. fmhr.net [fmhr.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 6. Conformational Searching with Quantum Mechanics | Springer Nature Experiments [experiments.springernature.com]
- 7. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]
- 8. Establishing the accuracy of density functional approaches for the description of noncovalent interactions in biomolecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. westmont.edu [westmont.edu]
- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. blog.molcalx.com.cn [blog.molcalx.com.cn]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Gibbs free energy - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,2-Diphenylethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Diphenylethylamine is a pivotal structural motif and synthetic intermediate in the fields of medicinal chemistry and materials science. Its incorporation into active pharmaceutical ingredients (APIs) and advanced polymers necessitates a thorough understanding of its thermal stability and decomposition behavior.[1] This guide provides a comprehensive framework for characterizing the thermal properties of this compound. While direct, peer-reviewed studies on its specific decomposition pathways are not extensively published, this document synthesizes foundational principles of amine thermolysis, data from close structural analogs, and robust, self-validating analytical protocols to provide a predictive and practical understanding. We will explore the theoretical underpinnings of its decomposition, detail rigorous experimental methodologies for its characterization, and propose the most probable degradation pathways and products.
Introduction: The Significance of this compound
This compound, with the chemical formula (C₆H₅)₂CHCH₂NH₂, is a primary amine featuring a diphenylmethyl group attached to the β-carbon of an ethylamine backbone.[2][3] This unique structure imparts a combination of steric hindrance and electronic effects that contribute to its utility as a versatile building block. It is frequently employed in the synthesis of neurological agents and other pharmaceuticals.[1]
The thermal stability of a drug substance or an intermediate like this compound is a critical quality attribute. It dictates acceptable conditions for synthesis, purification, formulation, and long-term storage. Uncontrolled thermal decomposition can lead to the generation of impurities, loss of product potency, and potential safety risks. Therefore, a predictive understanding of its decomposition temperature and the identity of its degradation products is paramount for robust process development and ensuring drug product stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₅N | [2][3][4][5] |
| Molecular Weight | 197.28 g/mol | [3][4] |
| Appearance | White to light yellow solid | [1][5] |
| Melting Point | 43-49 °C | [1][3][4] |
| Boiling Point | 139-140 °C (at 1.2 mmHg) | [3][4] |
Theoretical Framework: Proposed Thermal Decomposition Mechanisms
The thermal decomposition of organic molecules is initiated by the cleavage of the weakest chemical bond. In the absence of highly reactive functional groups, this is typically the bond with the lowest bond dissociation energy (BDE). For aliphatic amines, decomposition can proceed via several pathways, including C-C, C-N, and C-H bond scission.[6][7]
For this compound, the most probable point of initial bond cleavage is the Cβ-Cα bond (the bond between the diphenyl-substituted carbon and the CH₂NH₂ group). This assertion is based on the following reasoning:
-
Stabilization of the Resulting Radical: Homolytic cleavage of the Cβ-Cα bond yields a diphenylmethyl radical ((C₆H₅)₂CH•) and an aminomethyl radical (•CH₂NH₂). The diphenylmethyl radical is highly stabilized by resonance, with the unpaired electron delocalized across both phenyl rings.
-
Bond Dissociation Energies: The BDE of the C-H bond in the methylene group of diphenylmethane is approximately 82 kcal/mol (340 kJ/mol), which is significantly lower than that of a typical alkane C-H bond (~98 kcal/mol).[8][9] This indicates the exceptional stability of the diphenylmethyl radical. The C-C bond in a similar position is expected to be similarly weakened, making it the most likely site for initial thermal fragmentation.
Based on this, a primary decomposition pathway is proposed to be a radical-mediated process.
Proposed Primary and Secondary Decomposition Steps:
-
Initiation: The process begins with the homolytic cleavage of the Cβ-Cα bond. (C₆H₅)₂CHCH₂NH₂ → (C₆H₅)₂CH• + •CH₂NH₂
-
Propagation/Termination: The highly reactive initial radicals can undergo several subsequent reactions:
-
Recombination: Two diphenylmethyl radicals can combine to form 1,1,2,2-tetraphenylethane.
-
Disproportionation: A diphenylmethyl radical can abstract a hydrogen atom from another molecule to form diphenylmethane.
-
Further Fragmentation: The aminomethyl radical can decompose further, potentially leading to the formation of ammonia (NH₃) and other small molecules.
-
The precise distribution of final products will depend on factors such as temperature, pressure, and the presence of an inert or oxidative atmosphere.
A Validated Protocol for Experimental Characterization
To experimentally determine the thermal stability and decomposition products, a multi-technique approach is essential. This ensures that the results are cross-validated, providing a high degree of scientific confidence.
Experiment 1: Simultaneous Thermal Analysis (TGA-DSC)
This initial screening provides the fundamental parameters of thermal stability.[10][11]
-
Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the associated heat flow (endothermic/exothermic nature of the decomposition).
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently.[12]
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the analyzer.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to ensure an inert atmosphere.
-
Thermal Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[13]
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature (Tₒₙₛₑₜ) of mass loss.
-
From the derivative thermogravimetry (DTG) curve, identify the peak temperature (Tₘₐₓ), which corresponds to the maximum rate of decomposition.
-
From the DSC curve, identify endothermic or exothermic peaks corresponding to melting and decomposition events. Integrate the peak area to quantify the enthalpy change (ΔH).[11]
-
-
Experiment 2: Evolved Gas Analysis by TGA-MS
This technique identifies the gaseous products as they are formed during decomposition.[14][15]
-
Objective: To identify the molecular mass of volatile decomposition products in real-time.
-
Instrumentation: A TGA instrument coupled via a heated transfer line to a mass spectrometer.
-
Methodology:
-
Perform the TGA experiment using the same thermal program as described in section 3.1.
-
The MS will continuously scan a mass range (e.g., m/z 10-300) throughout the TGA run.
-
Correlate the ion currents for specific m/z values with the weight loss steps observed in the TGA data. For example, a signal at m/z = 17 appearing during decomposition would suggest the evolution of ammonia (NH₃).[12]
-
Experiment 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS provides a detailed "snapshot" of the full spectrum of decomposition products.[16][17][18]
-
Objective: To separate and definitively identify the volatile and semi-volatile organic compounds produced during thermal decomposition.[19][20]
-
Instrumentation: A pyrolysis unit connected to the injector of a GC-MS system.
-
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (approx. 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis: Rapidly heat the sample to a temperature just above its main decomposition temperature (determined by TGA, e.g., Tₘₐₓ + 20 °C) and hold for 10-20 seconds.
-
GC Separation: The pyrolysis products (pyrolysate) are immediately swept into the GC column. A standard temperature program (e.g., initial temp 50 °C, ramp to 300 °C) is used to separate the components of the mixture.
-
MS Identification: As components elute from the GC column, they enter the mass spectrometer. The resulting mass spectra are compared against a spectral library (e.g., NIST) to identify the compounds.[21]
-
Anticipated Results and Mechanistic Discussion
The combination of these analytical techniques provides a powerful, self-validating system for understanding the thermal decomposition of this compound.
Table 2: Anticipated Thermoanalytical Data for this compound
| Parameter | Anticipated Value/Observation | Analytical Technique |
| Melting Point | ~45-50 °C (Endotherm) | DSC |
| Decomposition Onset (Tₒₙₛₑₜ) | > 200 °C | TGA |
| Peak Decomposition (Tₘₐₓ) | ~250-300 °C | DTG |
| Decomposition Enthalpy (ΔH) | Endothermic or Exothermic | DSC |
| Major Evolved Gases | m/z = 167 (Diphenylmethyl), m/z = 17 (Ammonia) | TGA-MS |
| Major Pyrolysis Products | Diphenylmethane, 1,1,2,2-Tetraphenylethane | Py-GC-MS |
The TGA-DSC results will establish the critical temperature limits for the compound. The TGA-MS data will provide real-time evidence of the initial bond cleavage, likely showing an ion signal at m/z 167 corresponding to the stable diphenylmethyl cation fragment. The Py-GC-MS analysis will confirm the identities of the stable end-products, such as diphenylmethane, which results from hydrogen abstraction by the diphenylmethyl radical.
This proposed pathway, centered on the formation of a highly stabilized diphenylmethyl radical, provides a chemically sound basis for predicting the decomposition behavior of this compound. The experimental workflow detailed herein offers a robust and comprehensive strategy to validate this hypothesis and generate the critical data needed for process development, risk assessment, and regulatory filings in the pharmaceutical and materials science industries.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C14H15N | CID 77575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound CAS#: 3963-62-0 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diphenylmethane - Wikipedia [en.wikipedia.org]
- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 10. quercus.be [quercus.be]
- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of an Ammonia/Ammonium Nitrate Fuel’s Thermal Decomposition By Mass Spectrometry and Thermogravimetric Analysis - Ammonia Energy Association [ammoniaenergy.org]
- 13. Use of Differential Scanning Calorimetry (DSC) in Freeze-Thaw Stability Analysis – StabilityStudies.in [stabilitystudies.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Rapid qualitative pyrolysis GC-MS analysis of carcinogenic aromatic amines from dyed textiles | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Solubility studies of 2,2-Diphenylethylamine in organic solvents
An In-Depth Technical Guide to the Solubility Studies of 2,2-Diphenylethylamine in Organic Solvents
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. As a crucial intermediate in the synthesis of numerous pharmaceutical compounds, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and the development of potential formulations.[1] This document details the foundational principles of solubility, presents robust, step-by-step experimental protocols for accurate solubility measurement, and offers a template for the systematic presentation of solubility data. While extensive quantitative solubility data for this compound is not widely available in public literature, this guide equips researchers with the necessary tools and methodologies to generate this critical data in-house.
Introduction: The Significance of this compound and Its Solubility
This compound is a primary amine that serves as a versatile building block in organic synthesis.[1] Its structure, featuring two phenyl groups, imparts a significant degree of lipophilicity, which is a key consideration in its application in medicinal chemistry, particularly in the development of psychoactive and neuroprotective agents.[2] The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical physicochemical property that influences its bioavailability and therapeutic efficacy.[3] Poor solubility can lead to challenges in formulation, unpredictable in vitro results, and ultimately, hinder the drug development process.[1]
Therefore, a systematic study of the solubility of this compound in a range of organic solvents is essential for:
-
Reaction Optimization: Selecting appropriate solvents for synthesis to ensure efficient reaction kinetics and product yield.
-
Purification and Crystallization: Designing effective crystallization processes for purification, where solubility differences at various temperatures are exploited.
-
Formulation Development: Providing foundational data for the development of liquid formulations, should the compound itself be investigated for therapeutic use.
-
Predictive Modeling: Generating data to build and validate thermodynamic models that can predict solubility in other solvent systems.[4]
This guide will focus on the established "gold standard" for determining thermodynamic (equilibrium) solubility: the shake-flask method .[4]
Theoretical Principles of Solubility
The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the liquid at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium. The process of dissolution is governed by the free energy change of the system. For a solid to dissolve, the Gibbs free energy change (ΔG) of the process must be negative. This is described by the equation:
ΔG = ΔH - TΔS
Where:
-
ΔH is the enthalpy of solution, representing the heat absorbed or released during dissolution.
-
T is the absolute temperature in Kelvin.
-
ΔS is the entropy of solution, representing the change in disorder of the system.
The interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions dictates the overall enthalpy change. The increased randomness of the dissolved solute molecules contributes to a positive entropy change, which favors dissolution.
Experimental Determination of Solubility
The following sections provide detailed protocols for determining the equilibrium solubility of this compound. The shake-flask method is the cornerstone of this process, and the concentration of the resulting saturated solution can be determined by various analytical techniques, with the gravimetric method being a simple and reliable option.
The Equilibrium Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[5] It involves agitating an excess of the solid compound in the solvent of interest for a prolonged period to ensure that equilibrium is reached.
Protocol for Shake-Flask Solubility Determination
-
Preparation:
-
Accurately weigh an excess amount of this compound and add it to a sealed, thermostated vessel (e.g., a screw-cap vial or a glass-stoppered flask). The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[5]
-
Add a known volume of the desired organic solvent to the vessel.
-
-
Equilibration:
-
Place the vessel in a constant temperature environment, such as a shaker bath or a temperature-controlled incubator.
-
Agitate the mixture at a constant speed for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 48 hours, although this may need to be determined empirically for each solvent system.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a chemically inert filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Determine the concentration of this compound in the clear filtrate using a suitable analytical method. The gravimetric method is detailed below.
-
Gravimetric Analysis for Concentration Determination
Protocol for Gravimetric Analysis
-
Sample Preparation:
-
Take a clean, dry, and pre-weighed container (e.g., an evaporating dish or a glass vial).
-
Accurately transfer a known volume of the clear, saturated filtrate (obtained from the shake-flask method) into the pre-weighed container.
-
Weigh the container with the solution to determine the mass of the solution.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the solution. This can be done by gentle heating in a fume hood, under a stream of inert gas like nitrogen, or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound (approximately 48-49°C).[6]
-
-
Drying and Weighing:
-
Once the solvent is fully evaporated, dry the container with the solid residue to a constant weight in an oven at a suitable temperature (e.g., 40°C).
-
Cool the container in a desiccator to prevent moisture absorption and then weigh it accurately.
-
Repeat the drying and weighing process until a constant mass is obtained.[7]
-
-
Calculation:
-
The mass of the dissolved this compound is the final constant weight of the container with the residue minus the initial weight of the empty container.
-
The mass of the solvent is the weight of the container with the solution minus the final constant weight of the container with the residue.
-
Solubility can then be expressed in various units, such as g/100 g of solvent or as a mole fraction.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Data Presentation and Interpretation
To facilitate comparison and analysis, the experimentally determined solubility data should be presented in a clear and structured format. A tabular format is highly recommended. The following table is a template illustrating how to present such data.
Table 1: Hypothetical Solubility of this compound in Selected Organic Solvents at Various Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Mole Fraction (x) |
| Methanol | 25 | Data | Data |
| 35 | Data | Data | |
| 45 | Data | Data | |
| Ethanol | 25 | Data | Data |
| 35 | Data | Data | |
| 45 | Data | Data | |
| Acetone | 25 | Data | Data |
| 35 | Data | Data | |
| 45 | Data | Data | |
| Ethyl Acetate | 25 | Data | Data |
| 35 | Data | Data | |
| 45 | Data | Data | |
| Toluene | 25 | Data | Data |
| 35 | Data | Data | |
| 45 | Data | Data |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Factors Influencing Solubility
The solubility of this compound will vary based on the properties of the solvent and the temperature.
-
Solvent Polarity: "Like dissolves like" is a fundamental principle. The two phenyl groups make this compound a relatively non-polar molecule, although the primary amine group introduces some polarity. It is expected to be more soluble in organic solvents of moderate to low polarity. It is known to be soluble in solvents like ethanol, ether, and chloroform, and insoluble in water.[8]
-
Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic (ΔH > 0). The extent of this temperature dependence can be quantified and is crucial for designing crystallization processes.
Thermodynamic Modeling of Solubility Data
The experimental solubility data can be correlated with various thermodynamic models to predict solubility at different temperatures and to derive thermodynamic parameters of dissolution.
The van't Hoff Equation
The relationship between solubility and temperature can often be described by the van't Hoff equation, which relates the change in the natural logarithm of the mole fraction solubility (ln x) to the reciprocal of the absolute temperature (1/T):
d(ln x) / d(1/T) = - ΔHsol / R
Where:
-
x is the mole fraction solubility.
-
T is the absolute temperature.
-
ΔHsol is the molar enthalpy of solution.
-
R is the ideal gas constant.
By plotting ln x versus 1/T, a linear relationship is often observed, from which the enthalpy of solution can be calculated from the slope.
Apelblat Equation
A more empirical model that often provides a better fit to experimental data is the modified Apelblat equation:
ln x = A + B/T + C ln(T)
Where A, B, and C are empirical constants determined by fitting the equation to the experimental data. This model is widely used to correlate solubility data in various solvent systems.
The logical relationship between experimental data and thermodynamic modeling is depicted in the following diagram.
Caption: Data analysis and modeling pathway.
Conclusion
This technical guide has outlined the critical importance of understanding the solubility of this compound in organic solvents for its effective use in pharmaceutical research and development. By providing detailed, self-validating experimental protocols based on the gold-standard shake-flask method and gravimetric analysis, researchers are empowered to generate high-quality, reliable solubility data. The subsequent application of thermodynamic models to this data allows for a deeper understanding of the dissolution process and the development of predictive tools to guide future experimental work. A systematic approach to solubility studies, as described herein, is fundamental to accelerating the development of new chemical entities and ensuring robust and reproducible synthetic and formulation processes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-(2,2-Diphenylethyl)furan-2-carboxamide | MDPI [mdpi.com]
- 3. 2,2-ジフェニルエチルアミン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 3963-62-0 [m.chemicalbook.com]
- 7. This compound | C14H15N | CID 77575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
A Historical Review of 2,2-Diphenylethylamine Synthesis Methods
An In-depth Technical Guide
Introduction
2,2-Diphenylethylamine is an organic compound featuring a central ethylamine moiety substituted with two phenyl groups.[1] This structural motif is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in a wide array of pharmacologically active compounds. Its derivatives are found in central nervous system stimulants, antihistamines, and other therapeutic agents.[1] The importance of the broader 2-phenethylamine framework is underscored by its presence in endogenous catecholamines like dopamine and norepinephrine, which are fundamental to key neurological processes.[1][2]
The synthesis of this compound and its N-substituted analogs has evolved considerably over the past century. Early methods relied on classical name reactions requiring harsh conditions, while modern approaches leverage advances in catalysis and milder reagents to achieve greater efficiency and control. This guide provides a historical and technical review of the core synthetic strategies, explaining the causality behind experimental choices and detailing the methodologies that have defined its preparation.
Early Synthetic Strategies: The Classical Era
The foundational methods for synthesizing amines often involved high temperatures and strong reagents, reflecting the toolkit of early 20th-century organic chemistry. Two primary pathways dominate the historical synthesis of this compound: the Leuckart-Wallach reaction and the reduction of a nitrile precursor.
The Leuckart-Wallach Reaction
The Leuckart reaction, first discovered by Rudolf Leuckart in 1885 and later expanded by Otto Wallach, is a classic method for the reductive amination of aldehydes and ketones.[3][4] It is distinguished by its use of formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[4][5] This one-pot reaction converts a carbonyl compound directly into an amine, albeit under strenuous conditions, typically requiring temperatures between 120°C and 185°C.[4][6]
Mechanism and Causality:
The reaction can proceed through two main pathways depending on the reagent used.
-
With Ammonium Formate: The process begins with the dissociation of ammonium formate into ammonia and formic acid upon heating.[7] Ammonia performs a nucleophilic attack on the carbonyl carbon of the starting ketone (e.g., 1,1-diphenylacetone, if it were a stable precursor), forming an iminium ion intermediate. The formate ion then acts as a hydride donor, reducing the iminium ion to the final amine.[4]
-
With Formamide: Formamide attacks the carbonyl group to form an N-formyl derivative. This intermediate is then reduced by a hydride shift, often from a second molecule of formamide or from ammonium formate generated in situ.[4][7] A significant drawback of this route is that the final product is often the N-formyl amine, which must be hydrolyzed in a separate step using an acid or base to yield the free primary amine.[3][5]
The high temperatures are necessary to drive the dehydration steps and facilitate the hydride transfer from the relatively weak reducing agent. While historically significant, the harsh conditions, potential for side reactions, and the frequent need for a final hydrolysis step have led to its replacement by more modern methods.[6]
Caption: General mechanism of the Leuckart-Wallach reaction.
Synthesis via Reduction of Diphenylacetonitrile
A more direct and widely adopted historical route involves the preparation and subsequent reduction of diphenylacetonitrile (also known as Dipan or benzhydryl cyanide).[8] This two-step approach offers a clearer pathway with more manageable intermediates.
Step 1: Synthesis of Diphenylacetonitrile
The key intermediate, diphenylacetonitrile, can be synthesized via several methods. The most prominent is a Friedel-Crafts-type reaction.[8][9][10]
-
From Benzyl Cyanide: In a procedure documented in Organic Syntheses, benzyl cyanide is first brominated to form α-bromo-α-phenylacetonitrile. This intermediate, which is a lachrymator, is then reacted with benzene in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. The electrophilic carbon of the brominated nitrile is attacked by the benzene ring to form the C-C bond, yielding diphenylacetonitrile.[9][10]
-
From Bromodiphenylmethane: An alternative route involves the reaction of bromodiphenylmethane with sodium cyanide, often under phase transfer conditions, to install the nitrile group via nucleophilic substitution.[8]
Step 2: Reduction to this compound
Once diphenylacetonitrile is obtained, the nitrile group (-C≡N) is reduced to a primary amine group (-CH₂-NH₂). This transformation is a cornerstone of amine synthesis.
-
Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst.[11] Catalysts like palladium on charcoal (Pd/C), platinum oxide, or Raney nickel are commonly used, often under pressure.[12][13] The choice of catalyst and conditions can be tailored to avoid the reduction of the phenyl rings.
-
Chemical Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., diethyl ether or THF) is highly effective for converting nitriles to primary amines. This method is often preferred in laboratory settings due to its high yields and reliability, though it requires careful handling due to the pyrophoric nature of LiAlH₄.[14]
Caption: Synthesis of this compound via the diphenylacetonitrile intermediate.
Experimental Protocol: Synthesis of Diphenylacetonitrile from Benzyl Cyanide[9][10]
Step A: α-Bromo-α-phenylacetonitrile
-
Equip a 500-mL three-necked round-bottom flask with a sealed stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with 117 g (1 mole) of benzyl cyanide.
-
Heat the flask in a bath to an internal temperature of 105–110°C.
-
With vigorous stirring, add 176 g (1.1 moles) of bromine via the dropping funnel over 1 hour, maintaining the temperature at 105–110°C.
-
Continue stirring at this temperature for 15 minutes after the addition is complete.
-
Lead dry nitrogen through the apparatus for 30 minutes to remove hydrogen bromide and any excess bromine. The resulting crude α-bromo-α-phenylacetonitrile is used directly in the next step.
Step B: Diphenylacetonitrile
-
Equip a dry 2-L three-necked round-bottom flask with a sealed stirrer, a dropping funnel, and a reflux condenser.
-
In the flask, place 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of powdered anhydrous aluminum chloride.
-
Heat the mixture to a vigorous reflux on a steam bath with stirring.
-
Add the crude α-bromo-α-phenylacetonitrile solution from Step A dropwise to the boiling mixture over 2 hours. The reaction is vigorous but can be controlled by the rate of addition.[9]
-
After the addition is complete, continue refluxing for an additional hour.
-
Cool the reaction mixture and pour it slowly into a stirred mixture of 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid.
-
Separate the benzene layer. Extract the aqueous layer with two 250-mL portions of ether.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic solution over anhydrous sodium sulfate. Remove the solvents by distillation, and distill the residue under reduced pressure to obtain the crude product.
-
Recrystallize the solid from isopropyl alcohol to yield pure, white diphenylacetonitrile (m.p. 74–75°C).[10]
The Advent of Modern Reductive Amination
While the Leuckart reaction is a form of reductive amination, the term in modern synthesis refers to a more versatile and controlled two-step process that can be performed in a single pot.[15][16] This method has become one of the most important and widely used for forming C-N bonds.[3][17] It involves the reaction of a carbonyl compound with an amine to form an imine (or iminium ion), which is then reduced in situ to the target amine.[15][18]
Mechanism and Causality:
-
Imine Formation: An amine (primary or secondary) acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine (for primary amines) or an enamine (for secondary amines). This step is typically catalyzed by a small amount of acid (e.g., pH ~5).[16][19]
-
Reduction: A reducing agent present in the same pot reduces the C=N double bond of the imine as it is formed.[15]
The key innovation in modern reductive amination is the use of hydride reducing agents that are selective. They must be reactive enough to reduce the imine but not so reactive that they reduce the starting carbonyl compound before the imine can form.[17]
-
Sodium Borohydride (NaBH₄): Can be used, but it will also reduce aldehydes and ketones. This often requires a two-step procedure where the imine is formed first, followed by the addition of the reductant.[17]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder and more selective agent. The electron-withdrawing cyanide group makes it less reactive, so it selectively reduces the protonated iminium ion much faster than the neutral carbonyl group. This allows for a convenient one-pot reaction where all reagents can be mixed together.[16][17]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent that is particularly effective for the reductive amination of a wide range of substrates and is less toxic than cyanoborohydride.[17]
While this method is primarily used to synthesize secondary and tertiary amines, it is foundational to the derivatization of primary amines like this compound into more complex drug molecules.[18][20] For instance, reacting this compound with a ketone like acetone, followed by reduction, would yield N-isopropyl-2,2-diphenylethylamine.
Caption: The one-pot modern reductive amination workflow.
Comparative Analysis of Synthesis Methods
| Method | Starting Materials | Key Reagents & Conditions | Advantages | Disadvantages & Limitations |
| Leuckart-Wallach Reaction | Ketone/Aldehyde, Ammonium Formate or Formamide | High Temperature (120-185°C), Formic acid derivative acts as N-source and reductant | One-pot reaction, inexpensive reagents.[3] | Harsh conditions, low to moderate yields, often produces N-formyl byproduct requiring hydrolysis.[6] |
| Diphenylacetonitrile Reduction | Benzyl Cyanide, Benzene | Step 1: Br₂, AlCl₃Step 2: LiAlH₄ or H₂/Catalyst (Pd, Pt, Ni) | Good yields, well-established procedures, clean reduction step. | Multi-step process, uses hazardous reagents (Br₂, AlCl₃, LiAlH₄), lachrymatory intermediate.[9] |
| Modern Reductive Amination | Ketone/Aldehyde, Amine | Mild acid (catalyst), Selective hydride reductant (NaBH₃CN, NaBH(OAc)₃), Room temp to mild heat | High yields, high selectivity, mild conditions, one-pot procedure, broad substrate scope.[15][17] | Primarily for secondary/tertiary amines; requires a pre-existing amine starting material.[18] |
Conclusion
The synthetic history of this compound mirrors the broader evolution of organic chemistry. The journey began with robust, high-temperature name reactions like the Leuckart-Wallach method, which, despite their limitations, provided early access to this important amine class. The development of the multi-step pathway via diphenylacetonitrile offered a more controlled, albeit laborious, alternative that became a staple for laboratory-scale synthesis.
The modern era is defined by the sophistication of reductive amination, which utilizes mild, selective reagents to perform clean and efficient C-N bond formations in a single pot. While this method is more suited for creating derivatives of this compound, its principles of selectivity and mild conditions represent the pinnacle of amine synthesis to date. For researchers and drug development professionals, understanding this historical progression provides not only a diverse toolkit of synthetic options but also a deeper appreciation for the chemical causality that drives reaction design and optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. scribd.com [scribd.com]
- 7. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 8. Diphenylacetonitrile - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Occurrence and Significance of 2,2-Diphenylethylamine and Related Structures
Authored by: A Senior Application Scientist
The 2-phenethylamine scaffold is a foundational structural motif in a vast array of biologically active molecules, from endogenous neurotransmitters to complex plant alkaloids.[1][2] This guide delves into the specific case of this compound, a derivative distinguished by the presence of two phenyl groups on the same carbon. While this particular compound is a cornerstone in synthetic and medicinal chemistry, its direct isolation from natural sources is not commonly reported.[1][3][4] This document provides a comprehensive analysis for researchers and drug development professionals on the natural context of this structure. We will explore the biosynthesis of related, naturally occurring alkaloids, detail the modern experimental workflows for the isolation and identification of such compounds, and discuss the profound pharmacological relevance of the diphenylmethyl moiety that defines this class of molecules.
Part 1: Natural Occurrence and Biosynthetic Landscape
The Scarcity of this compound in Nature
An extensive review of phytochemical literature indicates that while the parent 2-phenethylamine structure is ubiquitous in plants, animals, and fungi, the direct natural occurrence of this compound is not established.[5] Its primary role is that of a versatile synthetic intermediate, valued for its unique stereochemical and lipophilic properties which are conferred by the two phenyl groups.[1][4] This structure serves as a critical building block for creating compounds that mimic or are inspired by more complex natural products.[3][4]
Related Structures: Nature's Diphenyl-Containing Alkaloids
The true natural relevance of the this compound core is found in its relationship to several complex alkaloids. It serves as a synthetic precursor for creating analogs of naturally occurring 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloids, such as Cherylline and Latifine.[3] These natural products validate the biological significance of placing a second aromatic ring system in proximity to the core phenethylamine structure. Other intricate alkaloids, including the famed opioid morphine and the antimicrobial agent berberine, are also derived biosynthetically from phenethylamine precursors, underscoring the remarkable versatility of this molecular scaffold in nature.[2]
Biosynthesis of Phenethylamine-Derived Alkaloids
The journey to these complex molecules begins with the aromatic amino acids L-phenylalanine and L-tyrosine.[6][7] These primary metabolites are shunted into secondary metabolism through a series of enzymatic transformations, primarily decarboxylation, to yield the foundational phenethylamine skeleton.
The general biosynthetic pathway can be summarized as follows:
-
Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) enzymes remove the carboxyl group from phenylalanine or tyrosine to produce 2-phenylethylamine or tyramine, respectively.
-
Hydroxylation & Methylation: Subsequent enzymatic steps, often involving cytochrome P450 monooxygenases and methyltransferases, decorate the aromatic ring and amine group. This cascade produces the critical catecholamines—dopamine, norepinephrine, and epinephrine—which are not only vital neurotransmitters but also key intermediates in the biosynthesis of more complex alkaloids.[2]
-
Pictet-Spengler Condensation: In the formation of isoquinoline alkaloids, a phenethylamine intermediate (like dopamine) condenses with an aldehyde or keto acid to form a tetrahydroisoquinoline ring system, a crucial step in the pathway towards molecules like morphine.[6]
While a direct biosynthetic pathway to this compound is not known, the established routes for related alkaloids provide the foundational logic for its synthetic design.
References
Toxicological Profile of 2,2-Diphenylethylamine: A Proposed Framework for In Vitro Assessment
An In-Depth Technical Guide
Abstract
This technical guide outlines a comprehensive in vitro strategy for characterizing the toxicological profile of 2,2-Diphenylethylamine. Given the limited publicly available toxicity data for this specific molecule, this document serves as a procedural and intellectual framework for researchers, scientists, and drug development professionals. We present a tiered, multi-parametric approach, beginning with basal cytotoxicity and progressing to specific mechanistic endpoints, including genotoxicity, metabolic profiling, and mitochondrial function. Each proposed experimental phase is detailed with step-by-step protocols, the scientific rationale behind assay selection, and templates for robust data presentation. The objective is to establish a self-validating system of assays that, when performed sequentially, will generate a reliable preliminary safety and liability profile for this compound, guiding further development or risk assessment.
Introduction and Strategic Rationale
The this compound scaffold is a valuable building block in medicinal chemistry, contributing to the lipophilicity and receptor-binding affinity of potential therapeutic agents, particularly those targeting the central nervous system.[1] Its parent structure, 2-phenethylamine, is the backbone for numerous endogenous neurotransmitters and a wide class of bioactive compounds.[2] Despite its presence in several reported syntheses, the toxicological profile of this compound itself is not well-characterized in public literature. Preliminary safety data suggests it is an irritant to the skin, eyes, and respiratory system.[3][4]
A thorough toxicological evaluation is a prerequisite for any compound intended for further development. In vitro models offer a rapid, ethical, and cost-effective means to perform this initial screening, providing critical data on cellular and genetic toxicity that can predict potential in vivo liabilities.[5][6][7]
This guide proposes a logical, three-phase experimental workflow. This tiered approach ensures that resource-intensive mechanistic studies are only undertaken if initial, broader toxicity screening warrants them.
Caption: A tiered workflow for assessing the in vitro toxicology of a novel compound.
Phase 1: Basal Cytotoxicity Assessment
Scientific Rationale: The initial step is to determine the concentration range at which this compound exerts general toxicity on living cells. We employ two distinct assays to avoid artifacts associated with a single measurement technology. The MTT assay measures mitochondrial reductase activity, a proxy for metabolic health, while the Lactate Dehydrogenase (LDH) assay quantifies plasma membrane damage.[8][9] Performing both provides a more complete picture of the primary cytotoxic effect.
Cell Line Selection:
-
HepG2 (Human Hepatocellular Carcinoma): Chosen as a surrogate for the liver, the primary site of drug metabolism.[10] This line retains many metabolic enzymes and provides insight into potential hepatotoxicity.
-
SH-SY5Y (Human Neuroblastoma): Selected due to the prevalence of the phenethylamine scaffold in neuroactive compounds.[10][11] This provides a screen for potential neurotoxicity.
Protocol: MTT Cell Viability Assay
This protocol assesses the effect of this compound on cellular metabolic activity.[9]
-
Cell Plating: Seed HepG2 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.[9]
-
Data Acquisition: Measure the optical density at 570 nm using a microplate spectrophotometer.
-
Analysis: Calculate percent viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol: LDH Cytotoxicity Assay
This protocol quantifies the release of LDH from cells with compromised membrane integrity.[8]
-
Cell Plating & Treatment: Follow steps 1-3 from the MTT protocol (Section 2.1).
-
Control Preparation: Prepare three sets of control wells:
-
Spontaneous Release: Untreated cells.
-
Maximum Release: Untreated cells treated with the kit's lysis buffer 45 minutes before assay completion.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle used.
-
-
Sample Collection: At the end of the incubation period, transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Calculate percent cytotoxicity using the formula provided by the manufacturer, correcting for spontaneous release and normalizing to the maximum release control.
Data Presentation: Basal Cytotoxicity
Summarize the calculated IC₅₀ values in a clear, comparative table.
| Assay | Cell Line | Incubation Time | IC₅₀ (µM) ± SD |
| MTT | HepG2 | 24h | Experimental Value |
| MTT | HepG2 | 48h | Experimental Value |
| MTT | SH-SY5Y | 24h | Experimental Value |
| MTT | SH-SY5Y | 48h | Experimental Value |
| LDH | HepG2 | 24h | Experimental Value |
| LDH | HepG2 | 48h | Experimental Value |
| LDH | SH-SY5Y | 24h | Experimental Value |
| LDH | SH-SY5Y | 48h | Experimental Value |
Phase 2: Genotoxicity Potential Assessment
Scientific Rationale: Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, a potential precursor to carcinogenesis.[12][13] A standard in vitro battery includes a bacterial gene mutation assay and a mammalian cell assay for DNA damage.
Protocol: Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[12][14] The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial, as some compounds only become mutagenic after metabolic processing.[15][16]
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect various types of mutations like frameshifts and base-pair substitutions.[15]
-
Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without S9 metabolic activation mix.
-
Exposure: In a test tube, combine 100 µL of the bacterial culture, 50 µL of the test compound at various concentrations, and either 500 µL of S9 mix or 500 µL of phosphate buffer.
-
Plating: After a brief pre-incubation, add 2 mL of top agar and pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate. Include appropriate negative (vehicle) and positive controls (known mutagens for each strain).
Caption: Workflow for the bacterial reverse mutation (Ames) test.
Protocol: Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive technique for detecting DNA strand breaks in individual eukaryotic cells.[17] Under alkaline conditions, it can detect both single- and double-strand breaks.[18][19]
-
Cell Treatment: Treat HepG2 or other suitable mammalian cells with this compound at non-cytotoxic concentrations for 3-4 hours.
-
Cell Encapsulation: Mix ~2 x 10⁴ treated cells with 70 µL of molten low-melting-point agarose and pipette onto a specially coated slide.[20] Allow to solidify at 4°C.
-
Lysis: Immerse the slides in a chilled lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind nucleoids.[17]
-
Alkaline Unwinding: Place slides in an electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25V) for 20-30 minutes. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail".[17]
-
Neutralization & Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization & Scoring: Visualize the slides using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters like tail length and percent DNA in the tail.[18]
Phase 3: Mechanistic Toxicology Investigation
Scientific Rationale: If significant cytotoxicity or genotoxicity is observed, this phase aims to elucidate the underlying mechanisms. Key cellular pathways often implicated in drug-induced toxicity include mitochondrial dysfunction, metabolic bioactivation, and the induction of programmed cell death (apoptosis).[10][21][22]
Assessment of Mitochondrial Toxicity
Mitochondrial impairment can lead to ATP depletion, increased production of reactive oxygen species (ROS), and initiation of apoptosis.[10][23]
-
Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Culture cells (e.g., SH-SY5Y) in a 96-well plate and treat with sub-lethal concentrations of this compound.
-
Load cells with a fluorescent dye sensitive to ΔΨm, such as JC-1 or TMRE, according to the manufacturer's protocol.
-
Measure fluorescence using a microplate reader or flow cytometer. A decrease in fluorescence (or a shift from red to green for JC-1) indicates mitochondrial depolarization, a hallmark of mitochondrial toxicity.
-
-
Protocol: Intracellular ATP Level Assay:
-
Following compound treatment, lyse the cells to release ATP.
-
Use a commercial luciferase-based ATP assay kit. The luminescence generated is proportional to the ATP concentration.[10]
-
Measure luminescence and compare ATP levels in treated cells to vehicle controls. Significant ATP depletion is a strong indicator of mitochondrial dysfunction.[10]
-
In Vitro Metabolic Profiling
Understanding a compound's metabolic fate is crucial, as metabolites can be more or less toxic than the parent compound.[5][24]
-
Protocol: Metabolite Identification with Human Liver Microsomes (HLMs):
-
Incubate this compound (e.g., at 1-10 µM) with HLMs (0.5 mg/mL) in the presence of an NADPH-regenerating system.[16][25]
-
Incubate at 37°C for a set time (e.g., 60 minutes).
-
Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Centrifuge to precipitate proteins and analyze the supernatant using high-resolution liquid chromatography-mass spectrometry (LC-MS).
-
Compare the chromatograms of the test sample with a control (no NADPH) to identify peaks corresponding to metabolites. Common metabolic pathways for phenethylamines include hydroxylation and N-acetylation.[26][27]
-
Determination of Cell Death Modality
Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) provides insight into the toxic mechanism.
-
Protocol: Annexin V / Propidium Iodide (PI) Staining:
-
Treat cells in a 6-well plate with this compound at concentrations around the determined IC₅₀.
-
Harvest the cells (including any floating cells) and wash with cold PBS.[8]
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[8]
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells immediately using a flow cytometer. The results will differentiate four populations:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
-
Integrated Data Analysis and Conclusion
The culmination of this three-phase approach is a comprehensive in vitro toxicological profile. The data should be synthesized to form a cohesive narrative. For example, if the compound is cytotoxic, is this cytotoxicity associated with mitochondrial depolarization and ATP depletion? If it is genotoxic only in the presence of S9, does the metabolic profiling identify a potentially reactive metabolite? Answering these interconnected questions allows for a robust initial risk assessment of this compound.
Summary of Toxicological Endpoints
| Parameter | Assay | Result | Implication |
| Basal Cytotoxicity | MTT / LDH | IC₅₀ values in HepG2 & SH-SY5Y cells | Defines concentration window for further testing |
| Gene Mutation | Ames Test | Positive/Negative (+/- S9) | Potential for mutagenicity/carcinogenicity |
| DNA Damage | Comet Assay | Presence/Absence of DNA strand breaks | Potential for clastogenicity |
| Mitochondrial Health | ΔΨm / ATP Assays | Depolarization / ATP Depletion (Yes/No) | Indicates mitochondrial impairment as a mechanism |
| Metabolic Bioactivation | HLM Metabolite ID | Identification of major metabolites | Highlights potentially toxic metabolic pathways |
| Mode of Cell Death | Annexin V / PI Staining | Apoptosis / Necrosis | Elucidates the primary cell death pathway |
By systematically executing this framework, researchers can generate a foundational dataset to make informed decisions regarding the safety and future development of this compound and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound | C14H15N | CID 77575 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
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- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. biotoxicity.com [biotoxicity.com]
- 14. youtube.com [youtube.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comet assay - Wikipedia [en.wikipedia.org]
- 18. gentaurpdf.com [gentaurpdf.com]
- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 20. neb.com [neb.com]
- 21. Clinical effects of chemical exposures on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. bioivt.com [bioivt.com]
- 25. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 26. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A-Z In-Depth Technical Guide to the Pharmacological Screening of Novel 2,2-Diphenylethylamine Compounds
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2,2-diphenylethylamine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for numerous bioactive compounds.[1][2] Its structural features, including lipophilicity and receptor-binding affinity, make it a valuable starting point for developing agents targeting the central nervous system (CNS) and beyond.[1] This guide provides a comprehensive, in-depth framework for the pharmacological screening of novel this compound derivatives. Moving beyond a simple checklist of assays, this document elucidates the strategic rationale behind a hierarchical screening cascade, from initial high-throughput screening (HTS) to lead optimization and candidate selection. We will explore detailed experimental protocols, data interpretation strategies, and the integration of in vitro and computational methods to build a robust data package for advancing promising new chemical entities (NCEs).
Introduction: The Therapeutic Potential of the this compound Scaffold
The 2-phenethylamine framework is a ubiquitous motif in nature, famously represented by endogenous catecholamines like dopamine and norepinephrine, which are fundamental to mood, movement, and stress regulation.[1][3] The addition of a second phenyl group to create the this compound core significantly alters the molecule's spatial arrangement and properties, opening new avenues for therapeutic intervention. This scaffold is present in approved drugs such as the antihistamine Diphenhydramine and the wakefulness-promoting agent Modafinil.[1]
The rationale for screening new derivatives of this scaffold is grounded in its known interactions with key CNS targets implicated in a range of pathologies. These targets include:
-
Sigma (σ) Receptors: Initially mistaken for opioid receptors, sigma receptors (σ₁ and σ₂) are now recognized as unique molecular chaperones, particularly at the endoplasmic reticulum, where they modulate calcium signaling.[4][5][6] Ligands for the σ₁ receptor have shown potential in models of depression, anxiety, schizophrenia, and neurodegenerative diseases.[4][5][6] Many psychoactive drugs, including haloperidol and fluvoxamine, exhibit affinity for σ₁ receptors.[4][5]
-
NMDA Receptors: As ionotropic glutamate receptors, N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity, learning, and memory.[7][8] However, their overactivation leads to excitotoxicity, a key factor in neuronal death following stroke and in neurodegenerative conditions like Alzheimer's and Parkinson's disease.[9][10] Consequently, NMDA receptor antagonists are of significant therapeutic interest.[9][10][11]
Given this biological precedent, a library of novel this compound compounds warrants a systematic screening campaign to identify candidates with superior potency, selectivity, and drug-like properties for these and other relevant targets.
Section 1: The Hierarchical Screening Cascade: A Strategic Overview
Pharmacological screening is not a single experiment but a multi-stage, iterative process designed to efficiently filter large numbers of compounds down to a few promising candidates.[12] This "hit-to-lead" process bridges initial discovery with preclinical development.[13][14] The core principle is to use progressively more complex and resource-intensive assays as the number of compounds decreases.
The journey from a "hit" (a compound showing desired activity in a primary screen) to a "lead" (a compound with a more optimized pharmacological and safety profile) involves strategic modifications to enhance efficacy and safety.[13][14][15] This process is guided by structure-activity relationship (SAR) studies.[15]
The overall workflow can be visualized as a funnel:
Caption: The Pharmacological Screening Cascade.
Section 2: Primary Screening - High-Throughput Identification of "Hits"
The objective of primary screening is to rapidly test a large library of compounds to identify initial "hits" that interact with the biological target of interest.[16][17] High-throughput screening (HTS) platforms are essential at this stage, utilizing automation to test thousands of compounds efficiently.[16][17]
For the this compound library, primary screens should focus on the principal hypothesized targets: σ₁ and NMDA receptors.
Assay Choice: Rationale and Design
The choice of assay format is critical. For initial hit identification at receptors, radioligand binding assays are a robust and sensitive gold standard.
-
Causality: A radioligand binding assay directly measures the ability of a test compound to displace a known, radioactively labeled ligand from the receptor. This provides direct evidence of binding to the target, which is the foundational event for any subsequent functional activity. It is a target-based screen that is less prone to the artifacts that can affect cell-based assays.[18]
Detailed Protocol: σ₁ Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to identify compounds that bind to the human σ₁ receptor.
Materials:
-
Radioligand: [³H]-(+)-pentazocine (a selective σ₁ ligand).[19]
-
Membrane Preparation: Commercially available membranes from HEK293 cells stably expressing the human σ₁ receptor.
-
Non-specific Binding Control: Haloperidol (10 µM), a high-affinity σ₁ ligand.[19]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound derivatives dissolved in DMSO, serially diluted.
-
Scintillation Cocktail & 96-well Filter Plates.
Step-by-Step Methodology:
-
Plate Preparation: Add 25 µL of assay buffer to each well of a 96-well plate. For non-specific binding (NSB) wells, add 25 µL of 10 µM haloperidol. For total binding (TB) wells, add 25 µL of buffer.
-
Compound Addition: Add 25 µL of the test compound dilutions to the appropriate wells. Typically, a single high concentration (e.g., 10 µM) is used for primary screening.
-
Radioligand Addition: Add 50 µL of [³H]-(+)-pentazocine at a final concentration equal to its K_d (dissociation constant) to all wells.
-
Membrane Addition: Add 100 µL of the σ₁ receptor membrane preparation to all wells.
-
Incubation: Incubate the plates at room temperature for 120 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from unbound radioligand.
-
Detection: Allow the filter mats to dry, then add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.
Data Analysis and Hit Criteria:
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Compound_CPM - NSB_CPM) / (TB_CPM - NSB_CPM))
-
A "hit" is typically defined as a compound that produces ≥50% inhibition at a concentration of 10 µM. This threshold is a balance between capturing moderately potent compounds and minimizing false positives.
Section 3: Secondary Screening - From "Hits" to Validated "Leads"
Hits from the primary screen are merely starting points.[20] The goal of secondary screening is to confirm their activity, determine their potency, and assess their initial selectivity. This "hit-to-lead" phase is crucial for validating the initial findings.[13][14]
Hit Confirmation and Potency Determination (IC₅₀)
The first step is to re-test the hits from the primary screen in the same assay to rule out experimental error.[14] Confirmed hits then proceed to dose-response analysis to determine their potency, typically expressed as the IC₅₀ (half-maximal inhibitory concentration).
Detailed Protocol: IC₅₀ Determination
-
Follow the same radioligand binding protocol as in Section 2.2.
-
Instead of a single concentration, prepare a 10-point, 3-fold serial dilution series for each confirmed hit, starting from a high concentration (e.g., 100 µM).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
Functional Assays: Assessing Agonism vs. Antagonism
A binding assay does not reveal whether a compound activates (agonist) or blocks (antagonist) the receptor. Functional assays are required to determine the compound's effect on receptor signaling. Many G protein-coupled receptors (GPCRs) and ion channels modulate intracellular calcium (Ca²⁺) levels.[21][22]
Detailed Protocol: FLIPR Calcium Mobilization Assay (for NMDA Receptors) This assay measures a compound's ability to block NMDA-induced calcium influx in neuronal cells.
Materials:
-
Cell Line: Cultured rat cerebellar granule neurons or a stable cell line expressing NMDA receptors.[9]
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Agonist: NMDA (100 µM) and co-agonist Glycine (10 µM).[9]
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent.
Step-by-Step Methodology:
-
Cell Plating: Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load cells with the calcium indicator dye according to the manufacturer's protocol.
-
Compound Pre-incubation: Add varying concentrations of the test compounds to the wells and incubate for a set period (e.g., 15-30 minutes).
-
Measurement: Place the plate in the FLIPR instrument. The instrument will measure baseline fluorescence, then inject the NMDA/Glycine solution and continue to measure the fluorescence change over time.
-
Data Analysis: The increase in fluorescence corresponds to Ca²⁺ influx. Antagonists will reduce the signal induced by NMDA/Glycine. Calculate the IC₅₀ from the dose-response curve.
Initial Selectivity Profiling
A good drug candidate should be selective for its intended target to minimize off-target side effects.[23] In the secondary screening phase, hits should be tested against a small panel of closely related receptors. For σ₁ ligands, this would include the σ₂ receptor. For NMDA antagonists, this could include AMPA and Kainate glutamate receptors. This is typically done using radioligand binding assays for those specific receptors.
Section 4: Unraveling the Mechanism of Action (MoA)
Understanding how a compound produces its pharmacological effect is a cornerstone of modern drug development.[24][25][26] MoA studies provide critical insights that inform lead optimization and clinical development.[18][27] For receptor ligands, this involves determining the nature of the interaction (e.g., competitive, non-competitive) and its effect on downstream signaling pathways.
For an NMDA receptor antagonist, a key question is its site of action. NMDA receptors have multiple binding sites that can be targeted:
-
Competitive Antagonists: Bind to the glutamate or glycine binding site.[7][11]
-
Non-competitive Channel Blockers: Bind within the ion channel pore itself, like phencyclidine (PCP) or memantine.[7][11]
Caption: Mechanisms of NMDA Receptor Antagonism.
Section 5: Early ADMET & Lead Optimization
During the hit-to-lead and lead optimization phases, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds.[28][29] Poor ADMET properties are a major cause of late-stage drug development failure.[30] In vitro assays provide an early assessment of a compound's potential liabilities.[28][29][31]
Key In Vitro ADMET Assays
A standard panel of early ADMET assays includes:
| Assay Name | Property Measured | Methodology | Desirable Outcome |
| Metabolic Stability | Rate of metabolism | Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis to measure compound disappearance over time.[31] | High half-life (t½), low intrinsic clearance. |
| CYP450 Inhibition | Potential for drug-drug interactions | Incubation with specific CYP enzymes (e.g., 3A4, 2D6) and their substrates to measure inhibition.[31] | High IC₅₀ values (low inhibition). |
| Plasma Protein Binding | Extent of binding to plasma proteins | Equilibrium dialysis or ultrafiltration to separate bound and unbound compound.[31] | Moderate binding (highly variable by target). |
| Aqueous Solubility | Solubility in physiological buffer | Measurement of concentration in a saturated solution using nephelometry or UV/Vis spectroscopy. | High solubility (>10 µM). |
| Permeability (Caco-2) | Intestinal absorption potential | Measurement of compound transport across a Caco-2 cell monolayer.[31] | High apparent permeability (P_app). |
| Cytotoxicity | General cellular toxicity | Measurement of cell viability (e.g., using an MTS or LDH assay) in a cell line like HepG2 after compound exposure.[29] | High CC₅₀ (low toxicity). |
Structure-Activity Relationship (SAR) Studies
SAR is the process of understanding how modifications to a compound's chemical structure affect its biological activity and properties.[32][33][34][35][36] This is an iterative cycle:
-
Test: Evaluate a set of analogs in key assays (potency, selectivity, metabolic stability).
-
Analyze: Correlate structural changes with changes in activity. For example, does adding a fluorine atom increase potency? Does it decrease metabolic stability?
-
Design & Synthesize: Based on the analysis, design and synthesize the next generation of compounds to improve desired properties.
This process aims to systematically enhance the molecule's profile, improving potency while simultaneously addressing liabilities like poor metabolic stability or off-target activity.[15][23][32]
Section 6: Data Integration and Candidate Selection
The final step is to integrate all the data—potency, selectivity, MoA, and ADMET—to select a preclinical candidate. There is no single "perfect" compound; the goal is to find a candidate with the best overall balance of properties for the intended therapeutic use. This multi-parameter optimization is a key challenge in drug discovery.[15] Promising lead compounds are then advanced into more complex in vivo models to assess efficacy and safety in a whole organism.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 7. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Hit to lead - Wikipedia [en.wikipedia.org]
- 14. What is the hit to lead process in drug discovery? [synapse.patsnap.com]
- 15. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 16. itmedicalteam.pl [itmedicalteam.pl]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sigma Receptors [sigmaaldrich.com]
- 20. What is hit to lead drug discovery? | Dotmatics [dotmatics.com]
- 21. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. excelra.com [excelra.com]
- 24. Mechanism of Action Studies - Biognosys [biognosys.com]
- 25. Mechanism of action - Wikipedia [en.wikipedia.org]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- 27. biopharmaservices.com [biopharmaservices.com]
- 28. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]
- 29. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 30. labs.iqvia.com [labs.iqvia.com]
- 31. criver.com [criver.com]
- 32. monash.edu [monash.edu]
- 33. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 34. studysmarter.co.uk [studysmarter.co.uk]
- 35. collaborativedrug.com [collaborativedrug.com]
- 36. fiveable.me [fiveable.me]
Preamble: Charting the Metabolic Odyssey of 2,2-Diphenylethylamine
An In-Depth Technical Guide to the Metabolic Pathways of 2,2-Diphenylethylamine
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource for investigating the metabolic pathways of this compound. While the metabolic fate of this specific molecule is not yet extensively documented in scientific literature, its structural similarity to other phenethylamine derivatives provides a solid foundation for proposing putative biotransformation routes. This document, therefore, takes a proactive and predictive stance. It is designed not as a mere summary of existing knowledge, but as a practical roadmap for pioneering research in this area.
Our approach is rooted in the principles of scientific integrity and logical deduction. We will first establish a foundational understanding of xenobiotic metabolism, then propose a series of hypothetical metabolic pathways for this compound based on established biochemical transformations of analogous compounds. The core of this guide is a detailed exposition of robust experimental protocols—both in vitro and in vivo—designed to rigorously test these hypotheses. Finally, we will delve into the state-of-the-art analytical methodologies essential for the identification and structural elucidation of the resulting metabolites.
This guide is structured to empower you with the knowledge and practical insights necessary to not only elucidate the metabolic pathways of this compound but also to contribute significantly to the broader understanding of phenethylamine metabolism.
The Fundamentals of Xenobiotic Metabolism: A Two-Phase Paradigm
The biotransformation of foreign compounds (xenobiotics) like this compound is a critical physiological process that dictates their therapeutic efficacy and potential toxicity. This process is broadly categorized into two phases:
-
Phase I Metabolism: These reactions introduce or unmask functional groups (e.g., hydroxyl, amino, or carboxyl groups) on the parent molecule, typically making it more water-soluble and a suitable substrate for Phase II reactions.[1] The primary enzymes involved in Phase I metabolism are the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, which are abundant in the liver.[2][3]
-
Phase II Metabolism: In this phase, the modified compound from Phase I (or the parent drug if it already possesses a suitable functional group) is conjugated with an endogenous molecule, such as glucuronic acid, sulfate, or glutathione.[1] These conjugation reactions significantly increase the water solubility of the xenobiotic, facilitating its excretion from the body.[4]
Putative Metabolic Pathways of this compound: A Hypothesis-Driven Approach
Based on the known metabolism of structurally similar compounds, such as N-ethyl-1,2-diphenylethylamine, we can propose a series of plausible metabolic pathways for this compound.[5] The primary routes of metabolism are likely to involve oxidation and conjugation reactions.
Proposed Phase I Reactions:
-
Aromatic Hydroxylation: The two phenyl rings of this compound are susceptible to hydroxylation at various positions, primarily mediated by CYP enzymes. This would result in the formation of mono- and di-hydroxylated metabolites.
-
N-Oxidation: The primary amine group can undergo oxidation to form the corresponding hydroxylamine and nitroso derivatives.
-
Oxidative Deamination: The ethylamine side chain could be a target for monoamine oxidase (MAO), leading to the formation of an aldehyde intermediate, which would then be further oxidized to a carboxylic acid.
Proposed Phase II Reactions:
-
Glucuronidation: The hydroxylated metabolites formed in Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the sulfation of the hydroxylated metabolites.
The following diagram illustrates these proposed metabolic pathways:
Caption: Proposed metabolic pathways of this compound.
In Vitro Experimental Protocols for Metabolism Studies
To investigate the proposed metabolic pathways, a series of in vitro experiments using liver subcellular fractions are essential. Human liver microsomes are a valuable tool as they contain a high concentration of CYP enzymes.[4][6]
Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the rate at which this compound is metabolized by liver enzymes.
Materials:
-
Pooled human liver microsomes
-
This compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining parent compound against time to determine the half-life (t½) and intrinsic clearance (CLint).
Metabolite Identification in Human Liver Microsomes
Objective: To identify the metabolites of this compound formed by liver microsomal enzymes.
Protocol:
-
Follow the incubation procedure described in the metabolic stability assay, but with a higher concentration of this compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes).
-
After reaction termination and centrifugation, analyze the supernatant using a high-resolution LC-MS/MS system.
-
Screen for potential metabolites by searching for predicted mass shifts corresponding to the proposed metabolic reactions (e.g., +16 for hydroxylation, +176 for glucuronidation).
-
Acquire tandem mass spectra (MS/MS) of the parent compound and any detected metabolites to aid in structural elucidation.
The following diagram illustrates the experimental workflow for in vitro metabolism studies:
Caption: Experimental workflow for in vitro metabolism studies.
In Vivo Experimental Design for Metabolism Studies
In vivo studies using animal models are crucial for understanding the complete metabolic profile of a compound in a whole organism, including absorption, distribution, metabolism, and excretion (ADME).[7][8] Rodents, such as rats or mice, are commonly used in early-stage drug metabolism studies.[7][8][9]
Experimental Design:
-
Animal Model Selection: Choose an appropriate animal model (e.g., Sprague-Dawley rats). The choice may be guided by preliminary in vitro cross-species metabolism data to select a species with a metabolic profile most similar to humans.
-
Dosing: Administer a single dose of this compound to the animals via a relevant route (e.g., oral gavage or intravenous injection).
-
Sample Collection: Collect blood, urine, and feces at multiple time points post-dose.
-
Sample Processing:
-
Blood: Process to obtain plasma or serum.
-
Urine and Feces: Homogenize for analysis.
-
-
Metabolite Profiling: Analyze the processed samples using high-resolution LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Excretion Balance: Determine the major routes of excretion (urine vs. feces) by quantifying the total radioactivity in the collected samples (if a radiolabeled compound is used).
Analytical Methodologies for Metabolite Identification and Quantification
The identification and structural elucidation of drug metabolites heavily rely on sophisticated analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone of modern metabolite identification due to its high sensitivity and specificity.[2][3]
-
Metabolite Detection: High-resolution mass spectrometry allows for the accurate mass measurement of the parent drug and its metabolites, enabling the prediction of elemental compositions.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for elucidating the structure of metabolites. By comparing the fragmentation of a metabolite to that of the parent compound, the site of metabolic modification can often be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For novel or unexpected metabolites where MS data alone is insufficient for unambiguous structure determination, NMR spectroscopy is the gold standard.[11][12][13][14][15]
-
Definitive Structure Elucidation: NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of its structure, including the exact position of metabolic modifications and stereochemistry.
-
Sample Requirements: While traditionally requiring larger sample amounts, modern NMR instruments with cryogenic probes can provide structural information from microgram quantities of isolated metabolites.[11][13]
| Parameter | LC-MS/MS | NMR Spectroscopy |
| Primary Use | Detection, identification, and quantification | Definitive structure elucidation |
| Sensitivity | High (picogram to femtogram range) | Lower (microgram to milligram range) |
| Information Provided | Mass-to-charge ratio, fragmentation patterns | Atomic connectivity, stereochemistry |
| Sample Requirement | Minimal sample preparation | Requires purified metabolite |
Data Interpretation and Pathway Elucidation
The culmination of these experimental efforts is the piecing together of the metabolic puzzle. By integrating the data from in vitro and in vivo studies, a comprehensive metabolic pathway for this compound can be constructed.
-
Metabolite Identification: The structures of all significant metabolites are confirmed using the analytical techniques described above.
-
Enzyme Phenotyping: The specific CYP isoforms responsible for the observed metabolic transformations can be identified using recombinant enzymes or specific chemical inhibitors in the in vitro assays.
-
Pathway Mapping: The identified metabolites are arranged into a coherent metabolic pathway, showing the sequential biotransformations from the parent compound to the final excretory products.
Conclusion
Investigating the metabolic pathways of this compound is a critical step in its development as a potential therapeutic agent or in assessing its toxicological profile. Although specific data for this compound is currently scarce, a systematic and hypothesis-driven approach, as outlined in this guide, will enable researchers to thoroughly characterize its metabolic fate. By combining robust in vitro and in vivo experimental designs with powerful analytical technologies, the metabolic odyssey of this compound can be successfully charted, providing invaluable insights for the scientific and drug development communities.
References
- 1. academic.oup.com [academic.oup.com]
- 2. youtube.com [youtube.com]
- 3. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lefetamine-derived designer drugs N-ethyl-1,2-diphenylethylamine (NEDPA) and N-iso-propyl-1,2-diphenylethylamine (NPDPA): metabolism and detectability in rat urine using GC-MS, LC-MSn and LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. ijrpc.com [ijrpc.com]
- 9. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. bionmr.unl.edu [bionmr.unl.edu]
- 13. Rapid structure determination of microgram-level drug metabolites using HPLC-MS, fraction collection and NMR spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
Methodological & Application
Synthesis of selective serotonin reuptake inhibitors using 2,2-Diphenylethylamine
An in-depth exploration into the synthesis of novel Selective Serotonin Reuptake Inhibitors (SSRIs) utilizing the 2,2-Diphenylethylamine scaffold. This guide is tailored for researchers, medicinal chemists, and drug development professionals, providing a comprehensive framework from molecular design to multi-step synthesis and characterization.
Introduction: The Quest for Novel SSRI Scaffolds
Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone in the management of clinical depression and related neurological disorders. While established drugs like Sertraline, Fluoxetine, and Paroxetine are highly effective, the exploration of new chemical entities is crucial for identifying compounds with improved efficacy, selectivity, or pharmacokinetic profiles. The this compound framework, while not a traditional precursor for currently marketed SSRIs, presents a compelling starting point for novel drug design. Its diaryl motif and flexible ethylamine chain offer structural elements that can be strategically elaborated to interact with the serotonin transporter (SERT).
This document outlines a conceptual yet chemically robust pathway for the synthesis of a novel Sertraline analog, wherein the characteristic 3,4-dichlorophenyl group of Sertraline is replaced by a second phenyl ring, originating from a 2,2-diphenylacetic acid precursor. This strategic modification allows us to leverage the 2,2-diphenyl motif to explore new structure-activity relationships (SAR) at the SERT binding site. The protocols provided are grounded in established synthetic methodologies, including Friedel-Crafts acylation, stereoselective reduction, and chiral resolution, offering a practical guide for laboratory execution.
Synthetic Strategy Overview
The multi-step synthesis is designed to construct a tetralone core, which is a key intermediate in many Sertraline synthesis routes, followed by reductive amination and chiral separation to yield the target enantiomerically pure amine.[1][2][3] The workflow ensures that each step can be monitored and validated, providing a reliable pathway to the final compound.
Caption: Overall synthetic workflow for the novel Sertraline analog.
PART 1: Synthesis of the Key Intermediate: 4-(Diphenylmethyl)tetralone
The construction of the tetralone ring is a critical phase of the synthesis. This protocol adapts established methods for producing substituted tetralones, which are versatile precursors for various psychoactive agents.[4][5]
Protocol 1.1: Friedel-Crafts Alkylation to form 3-(Diphenylmethyl)benzoic Acid
This step attaches the diphenylmethyl moiety to the benzoic acid backbone.
Rationale: The Friedel-Crafts reaction is a classic C-C bond-forming reaction ideal for arylating aromatic rings. Using 2,2-diphenylacetic acid as the precursor under acidic conditions promotes a decarboxylative alkylation.
-
Materials:
-
2,2-Diphenylacetic Acid
-
Toluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 2,2-diphenylacetic acid (1.0 eq) in an excess of dry toluene (serving as both reactant and solvent).
-
Cool the mixture to 0°C in an ice bath.
-
Carefully add anhydrous AlCl₃ (2.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 4-6 hours. Monitor reaction progress by TLC.
-
Cool the reaction mixture back to 0°C and quench by slowly pouring it over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-(Diphenylmethyl)benzoic Acid.
-
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Protocol 1.2: Intramolecular Friedel-Crafts Acylation (Cyclization)
This step forms the fused six-membered ketone ring to create the tetralone structure.
Rationale: An intramolecular Friedel-Crafts acylation is employed to form the cyclic ketone. Polyphosphoric acid (PPA) or Eaton's reagent are effective dehydrating acids for this transformation, promoting the cyclization of the carboxylic acid onto the adjacent phenyl ring.
-
Materials:
-
3-(Diphenylmethyl)benzoic Acid
-
Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H)
-
Ice water
-
Ethyl Acetate
-
-
Procedure:
-
Place 3-(Diphenylmethyl)benzoic Acid (1.0 eq) in a round-bottom flask.
-
Add PPA (approx. 10x the weight of the acid) and heat the mixture to 80-90°C with vigorous mechanical stirring for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot, viscous mixture into a beaker of vigorously stirred ice water to hydrolyze the PPA and precipitate the product.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-(Diphenylmethyl)tetralone.
-
PART 2: Amine Synthesis, Stereoselective Reduction, and Resolution
With the tetralone core synthesized, the next stage focuses on introducing the amine functionality and establishing the correct stereochemistry, which is critical for biological activity.[6]
Protocol 2.1: One-Pot Reductive Amination
This efficient process combines imine formation and reduction into a single step, a strategy that has been successfully applied in the industrial synthesis of Sertraline.[3]
Rationale: The tetralone is condensed with methylamine to form an intermediate imine, which is then reduced in situ. Catalytic hydrogenation is a highly effective method for this reduction, and the choice of catalyst can influence the diastereoselectivity (cis/trans ratio).[7][8]
-
Materials:
-
4-(Diphenylmethyl)tetralone
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Palladium on carbon (Pd/C, 5-10 mol%) or a more selective catalyst like a chiral titanocene catalyst.[9]
-
Hydrogen gas (H₂) source
-
Ethanol or Methanol
-
-
Procedure:
-
Dissolve 4-(Diphenylmethyl)tetralone (1.0 eq) in ethanol in a high-pressure hydrogenation vessel.
-
Add the methylamine solution (1.5-2.0 eq).
-
Add the Pd/C catalyst.
-
Seal the vessel, purge with nitrogen, and then pressurize with H₂ (typically 50-100 psi).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40°C) for 12-24 hours.
-
After the reaction is complete (monitored by GC or LC-MS), carefully vent the H₂ and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate to obtain the crude product, which will be a mixture of cis and trans diastereomers.
-
Caption: Imine formation and subsequent catalytic hydrogenation.
Protocol 2.2: Chiral Resolution of the cis-Racemic Amine
The therapeutic efficacy of Sertraline resides in the cis-(1S,4S) enantiomer.[6][10] Therefore, resolving the racemic mixture is a mandatory step. Classical resolution with a chiral acid remains a robust and scalable method.[3][11]
Rationale: A chiral resolving agent, such as D-(-)-mandelic acid, forms diastereomeric salts with the racemic amine. These salts have different solubilities, allowing one to be selectively crystallized from the solution.
-
Materials:
-
Racemic cis-amine mixture
-
D-(-)-Mandelic acid
-
Ethanol
-
-
Procedure:
-
Dissolve the crude amine mixture (containing primarily the desired cis-diastereomer after potential separation from the trans-isomer via fractional crystallization of hydrochloride salts) in warm ethanol.[2]
-
In a separate flask, dissolve D-(-)-mandelic acid (0.5 eq, based on the amount of cis-racemate) in warm ethanol.
-
Slowly add the mandelic acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystallization.
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with cold ethanol. This salt should correspond to the (1S,4S)-amine mandelate.
-
To liberate the free amine, suspend the salt in a mixture of water and an immiscible organic solvent (e.g., DCM) and basify with an aqueous base (e.g., NaOH or K₂CO₃) until the pH is >10.
-
Separate the organic layer, extract the aqueous layer with more solvent, combine the organic phases, dry, and concentrate to yield the enantiomerically enriched cis-(1S,4S)-amine.
-
Determine the enantiomeric excess (ee) using chiral HPLC analysis.[12]
-
Data Summary and Expected Results
The following table provides hypothetical data for the key steps of the synthesis. In a research setting, each parameter would be rigorously optimized.
| Step | Starting Material | Product | Reagents | Typical Yield | Purity (by HPLC) |
| 1.1 Friedel-Crafts Alkylation | 2,2-Diphenylacetic Acid | 3-(Diphenylmethyl)benzoic Acid | Toluene, AlCl₃ | 65-75% | >95% |
| 1.2 Intramolecular Acylation | 3-(Diphenylmethyl)benzoic Acid | 4-(Diphenylmethyl)tetralone | PPA or Eaton's Reagent | 70-80% | >98% |
| 2.1 Reductive Amination | 4-(Diphenylmethyl)tetralone | Racemic cis/trans Amine | CH₃NH₂, H₂, Pd/C | 85-95% | ~4:1 cis:trans |
| 2.2 Chiral Resolution | Racemic cis-Amine | (1S,4S)-Sertraline Analog | D-(-)-Mandelic Acid | 35-45% (of theoretical max) | >99% ee |
Conclusion and Future Directions
This guide provides a detailed, scientifically grounded framework for the synthesis of novel SSRI candidates based on the this compound motif, exemplified by a Sertraline analog. The described protocols utilize established and reliable chemical transformations, offering a high degree of trustworthiness for experienced researchers. By explaining the rationale behind key experimental choices, this document aims to empower scientists not just to follow a recipe, but to understand and adapt these methods for their own drug discovery programs. The synthesized analogs can be further evaluated through in vitro binding assays against the serotonin, dopamine, and norepinephrine transporters to determine their potency and selectivity, paving the way for the development of next-generation antidepressants.
References
- 1. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved industrial synthesis of antidepressant sertraline | Semantic Scholar [semanticscholar.org]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Centrally acting serotonergic agents. Synthesis and structure-activity relationships of C-1- or C-3-substituted derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantioseparation strategies for sertraline by instrumental and crystallization-based techniques: An important issue in quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioseparation strategies for sertraline by instrumental and crystallization-based techniques: An important issue in quality control. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
The 2,2-Diphenylethylamine Scaffold: A Promising Motif for the Synthesis of Novel Anti-Cancer Agents
Introduction: The Untapped Potential of a Privileged Scaffold
In the relentless pursuit of novel and effective anti-cancer therapeutics, medicinal chemists are in a constant search for molecular frameworks that can serve as a foundation for the development of potent and selective agents. The 2,2-diphenylethylamine moiety, a simple yet elegant structure, has emerged as a compelling starting point for the synthesis of a new generation of anti-cancer drug candidates.[1] This structural motif is a key constituent in a variety of bioactive compounds, valued for its ability to confer lipophilicity and facilitate crucial receptor-binding interactions, making it an attractive building block in the design of neuroprotective and psychoactive agents.[1] Its inherent structural features suggest a significant, yet largely unexplored, potential in the oncology arena.
This comprehensive guide serves as a detailed application note and protocol for researchers, scientists, and drug development professionals. It provides a roadmap for the synthesis of novel anti-cancer agents derived from the this compound scaffold, outlines robust protocols for their biological evaluation, and delves into the mechanistic rationale behind their potential anti-neoplastic activity. By presenting both established synthetic routes and proven biological assays, this document aims to empower researchers to unlock the full therapeutic promise of this versatile chemical entity.
Core Rationale: Why this compound?
The strategic selection of the this compound core is underpinned by several key principles of medicinal chemistry. The presence of two phenyl rings provides a rigid, hydrophobic scaffold that can be readily functionalized to modulate pharmacological properties. This diphenylmethane-like fragment is a common feature in numerous clinically successful drugs, where it often plays a critical role in receptor recognition and binding.[1] Furthermore, the primary amine group offers a convenient handle for a wide array of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). The flexibility of the ethylamine linker also permits the attached pharmacophores to adopt optimal orientations for interacting with their biological targets.
The overarching hypothesis is that by judiciously decorating the this compound scaffold with various pharmacophoric groups, it is possible to create a library of novel compounds with potent and selective anti-cancer activity. The following sections will provide the practical and theoretical framework for realizing this potential.
Synthesis of this compound Derivatives: Detailed Protocols
The primary amine of this compound is a nucleophilic center that can readily undergo acylation and other reactions to form a diverse range of derivatives. Below are two detailed protocols for the synthesis of novel compounds based on this versatile starting material.
Protocol 1: Synthesis of N-(2,2-Diphenylethyl)furan-2-carboxamide
This protocol describes the synthesis of an amide derivative by reacting this compound with furan-2-carbonyl chloride.[1] The furan ring is a common motif in medicinal chemistry and its incorporation can introduce new biological activities.
Materials:
-
This compound
-
Furan-2-carbonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Petroleum ether and diethyl ether for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.2 eq) to the solution. This acts as a base to neutralize the HCl generated during the reaction.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of furan-2-carbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and diethyl ether as the eluent to yield the pure N-(2,2-diphenylethyl)furan-2-carboxamide.[1]
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1]
Protocol 2: Mechanosynthesis of N-(2,2-Diphenylethyl)-4-nitrobenzamide
This protocol details an environmentally friendly mechanochemical approach to amide synthesis, avoiding the use of bulk solvents.[2] The 4-nitrophenyl group is a common pharmacophore in anti-cancer drug design.
Materials:
-
This compound
-
4-Nitrobenzoyl chloride
-
Stainless steel milling jar and balls
-
Ball mill
-
Dichloromethane
-
Water
Procedure:
-
Reactant Loading: Place this compound (1.0 eq) and 4-nitrobenzoyl chloride (1.0 eq) into a stainless steel milling jar.
-
Milling: Add two stainless steel balls to the jar and place it in a ball mill. Vibrate the mixture at a high frequency (e.g., 50 Hz) for a short duration (e.g., 5 minutes).[2]
-
Extraction: After milling, wash the contents of the jar with dichloromethane and water.
-
Separation and Drying: Separate the organic layer, and dry it (e.g., with anhydrous Na2SO4).
-
Concentration: Remove the solvent under reduced pressure to yield the N-(2,2-diphenylethyl)-4-nitrobenzamide product.[2]
Characterization:
Confirm the identity and purity of the product using 1H NMR, 13C NMR, UV spectroscopy, and mass spectrometry.[2]
Biological Evaluation: Protocols for Assessing Anti-Cancer Activity
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their anti-cancer activity. The following protocols are standard methods used in cancer drug discovery.
Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anti-cancer agents.[3][4]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)[4][5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and the positive control in complete culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the synthesized compounds on the cell cycle progression of cancer cells.[5]
Materials:
-
Cancer cells treated with test compounds
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20 °C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Protocol 5: Apoptosis Induction Assessment
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects. This can be assessed through various methods, including DNA fragmentation assays and analysis of apoptotic markers.
DNA Fragmentation Assay:
-
Cell Treatment: Treat cancer cells with the test compounds.
-
DNA Extraction: Harvest the cells and extract the genomic DNA.
-
Agarose Gel Electrophoresis: Run the extracted DNA on an agarose gel.
-
Visualization: Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments is indicative of apoptosis.[6]
Western Blot Analysis for Apoptotic Markers:
-
Protein Extraction: Treat cells with the compounds, harvest, and extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3) and then with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in pro-apoptotic proteins (Bax, cleaved caspase-3) and a decrease in anti-apoptotic proteins (Bcl-2) would suggest apoptosis induction.[7]
Potential Mechanisms of Action and Structure-Activity Relationships
While the specific mechanisms of action for novel this compound derivatives will need to be elucidated through further research, insights can be drawn from structurally related compounds.
Tubulin Polymerization Inhibition:
Many anti-cancer agents containing diphenyl scaffolds, such as combretastatin A-4, are known to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] It is plausible that certain this compound derivatives could also target the colchicine binding site on β-tubulin.
Kinase Inhibition:
The diphenylpyridine scaffold, which is structurally related, has been shown to target key signaling pathways involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs).[5] The this compound core could serve as a scaffold for the development of novel kinase inhibitors.
Structure-Activity Relationship (SAR) Exploration:
Systematic modification of the this compound scaffold is crucial for understanding the SAR and optimizing anti-cancer activity. Key areas for modification include:
-
Amine Functionalization: Introduction of various acyl, sulfonyl, and other groups to the amine can modulate the compound's electronic and steric properties.
-
Aromatic Ring Substitution: Substitution on the phenyl rings with electron-donating or electron-withdrawing groups can influence binding affinity and pharmacokinetic properties.
-
Introduction of Heterocycles: Replacing one or both phenyl rings with heterocyclic systems can introduce new hydrogen bonding interactions and alter the overall physicochemical properties of the molecule.
Data Presentation
All quantitative data, such as IC50 values from cytotoxicity assays, should be summarized in clearly structured tables for easy comparison across different compounds and cell lines.
| Compound ID | R-Group on Amine | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | A549 IC50 (µM) |
| DPE-01 | Furan-2-carbonyl | Data to be determined | Data to be determined | Data to be determined |
| DPE-02 | 4-Nitrobenzoyl | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin | - | Reference value | Reference value | Reference value |
Visualizations
Diagram 1: General Synthetic Scheme for this compound Derivatives
Caption: General synthetic route for derivatization of this compound.
Diagram 2: Workflow for Biological Evaluation of Anti-Cancer Activity
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives as anti-cancer agents.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel anti-cancer agents. The synthetic accessibility of its derivatives, coupled with the proven anti-neoplastic potential of related diphenyl structures, provides a strong rationale for its exploration in oncology drug discovery programs. The protocols detailed in this guide offer a comprehensive framework for the synthesis and biological evaluation of these promising compounds. Future research should focus on the generation of diverse chemical libraries based on this scaffold, the elucidation of their specific molecular targets and mechanisms of action, and the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Through a systematic and multidisciplinary approach, the full therapeutic potential of this compound derivatives in the fight against cancer can be realized.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of some new 2-Pyrazoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis Utilizing (R)- or (S)-2,2-Diphenylethylamine as a Chiral Auxiliary
Introduction: The Imperative of Chirality and the Role of Auxiliaries
In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety.[1] Many therapeutic agents are chiral, with one enantiomer providing the desired pharmacological effect while the other may be inactive or even harmful.[1] Asymmetric synthesis, the selective creation of a specific stereoisomer, is therefore a cornerstone of organic chemistry.[2]
One of the most robust and reliable strategies for achieving stereocontrol is the use of a chiral auxiliary.[3] This approach involves the temporary covalent attachment of a chiral molecule (the auxiliary) to an achiral substrate. The inherent chirality of the auxiliary then directs subsequent chemical transformations, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.[4] Following the key bond-forming step, the auxiliary is cleaved, yielding the enantiomerically enriched product and, ideally, allowing for the recovery and reuse of the auxiliary itself.
This guide focuses on the application of 2,2-diphenylethylamine, available in both (R) and (S) enantiomeric forms, as a highly effective chiral auxiliary. Its defining feature is the bulky diphenylmethyl group, which provides a rigid and well-defined chiral environment, capable of exerting profound steric influence over the trajectory of incoming reagents.
The this compound Auxiliary: Structure and Mechanism of Stereocontrol
The efficacy of this compound stems from its sterically demanding C2-substituents. When coupled to a prochiral substrate, such as a carboxylic acid to form an amide or ester, the two phenyl groups create a significant steric bias. Upon formation of an enolate at the α-carbon, one face of the planar enolate is effectively shielded by the bulky diphenylmethyl moiety. This forces an incoming electrophile to approach from the less hindered face, resulting in a highly diastereoselective reaction.
The general workflow for employing a chiral auxiliary like this compound is a three-stage process: attachment, diastereoselective transformation, and cleavage.
Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.
Core Application: Diastereoselective Alkylation of Malonate Esters
One of the most powerful applications of this auxiliary is in the asymmetric α-alkylation of carbonyl compounds to generate chiral molecules with quaternary carbon centers.[5] The following protocols are based on the successful phase-transfer catalytic alkylation of malonates bearing a 2,2-diphenylethyl ester group.
Mechanism of Stereodirection in Alkylation
In this system, the 2,2-diphenylethyl group is used as one of the ester functionalities on a malonate substrate. Under phase-transfer catalysis conditions with a chiral catalyst, the bulky auxiliary works in concert with the catalyst to control the approach of the alkylating agent. The diphenylmethyl group effectively blocks one face of the enolate intermediate, leading to preferential alkylation from the opposite face and resulting in high enantioselectivity.
Figure 2: Steric hindrance model for diastereoselective alkylation.
Protocol: Synthesis of Chiral α-Methyl-α-alkylmalonates
This protocol details the asymmetric alkylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate using a chiral phase-transfer catalyst.[5]
Materials:
-
1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (Substrate)
-
(S,S)-3,4,5-Trifluorophenyl-NAS bromide (Phase-Transfer Catalyst)
-
Toluene (Solvent)
-
50% aqueous Potassium Hydroxide (KOH) solution (Base)
-
Alkylating agent (e.g., Allyl bromide, Benzyl bromide)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the malonate substrate (1.0 equiv) and the phase-transfer catalyst (0.01 equiv) in toluene (5 mL per 0.2 mmol of substrate) at -40 °C, add the 50% aqueous KOH solution (5.0 equiv).
-
Stir the mixture vigorously for 10 minutes at -40 °C.
-
Add the alkylating agent (1.2 equiv) dropwise to the reaction mixture.
-
Continue stirring at -40 °C and monitor the reaction progress by TLC. Reaction times typically range from 2 to 24 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a mixture of ethyl acetate and hexanes) to afford the pure α-alkylated product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Representative Data
The following table summarizes results for the alkylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate with various electrophiles, demonstrating the high yields and excellent enantioselectivities achievable.[5]
| Entry | Electrophile (R-X) | Product | Time (h) | Yield (%) | ee (%) |
| 1 | Allyl bromide | 7a | 2 | 99 | 96 |
| 2 | Benzyl bromide | 7b | 24 | 98 | 98 |
| 3 | Propargyl bromide | 7c | 3 | 99 | 95 |
| 4 | Ethyl bromoacetate | 7d | 24 | 90 | 97 |
Auxiliary Attachment and Cleavage
The utility of a chiral auxiliary is critically dependent on its ease of attachment to the substrate and its clean removal from the product without racemization of the newly formed stereocenter.
Figure 3: The cycle of auxiliary attachment, use, and removal.
Protocol: Auxiliary Attachment (Amide Formation)
Materials:
-
Carboxylic acid
-
(R)- or (S)-2,2-Diphenylethylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) (solvent)
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and DMAP (0.1 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Protocol: Auxiliary Cleavage (Hydrolysis of Amide)
Caution: Harsh hydrolytic conditions can risk epimerization of the α-stereocenter. Conditions should be optimized for the specific substrate.
Materials:
-
Chiral amide adduct
-
6 M Hydrochloric Acid (HCl) or 48% Hydrobromic Acid (HBr)
-
1,4-Dioxane (co-solvent)
Procedure:
-
Dissolve the amide adduct in a mixture of 1,4-dioxane and 6 M HCl (e.g., 1:1 v/v).
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC.
-
After completion (usually 12-48 hours), cool the reaction mixture to room temperature.
-
Neutralize the mixture carefully with a saturated aqueous solution of NaHCO₃ or another suitable base.
-
Extract the desired carboxylic acid product with an appropriate organic solvent (e.g., ethyl acetate). The protonated auxiliary will remain in the aqueous layer.
-
To recover the auxiliary, basify the aqueous layer with NaOH and extract with an organic solvent.
-
Dry and concentrate the organic layers containing the product and recovered auxiliary separately. Purify as needed.
Conclusion
This compound serves as a robust and highly effective chiral auxiliary for asymmetric synthesis. Its bulky, rigid framework provides excellent stereochemical control in a variety of C-C bond-forming reactions, most notably in the α-alkylation of carbonyl compounds. The straightforward protocols for its attachment and removal, combined with its commercial availability in both enantiomeric forms, make it a valuable tool for researchers, scientists, and drug development professionals aiming to construct complex chiral molecules with high enantiopurity.
References
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 2,2-Diphenylethylamine Scaffold in the Preparation of Radiolabeled Ligands for Neuroimaging
Abstract
The 2,2-diphenylethylamine framework is a privileged scaffold in medicinal chemistry, recognized for its contribution to the lipophilicity and receptor-binding affinity of centrally active agents.[1] Its structural motif is central to numerous compounds targeting monoamine transporters, making it an invaluable starting point for the development of radiolabeled ligands for in-vivo imaging with Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[2][3] This guide provides an in-depth exploration of the strategic considerations and detailed experimental protocols for leveraging the this compound core to synthesize high-affinity radioligands. We will dissect the causal relationships behind experimental choices, present self-validating protocols for Carbon-11 methylation and Iodine-123 iodination, and discuss the structure-activity relationships that govern ligand performance.
Foundational Principles: From Scaffold to Imaging Agent
The journey from a chemical scaffold to a clinically viable radioligand is a multi-step process grounded in fundamental principles of radiochemistry and pharmacology. The this compound structure, (C₆H₅)₂CHCH₂NH₂, provides a robust, lipophilic backbone that facilitates blood-brain barrier penetration, a critical prerequisite for neuroimaging agents.[1] The primary amine offers a convenient handle for chemical modification, allowing for the attachment of various functional groups to modulate binding affinity, selectivity, and metabolic stability.
The choice of radionuclide is dictated by the imaging modality and the biological process under investigation.[4] PET offers superior sensitivity and resolution, commonly employing short-lived positron emitters like Carbon-11.[5] SPECT, while more widely accessible, uses single-photon emitters such as Iodine-123.[6][7]
| Radionuclide | Imaging Modality | Half-life (t½) | Decay Mode | Primary Photon Energy |
| Carbon-11 (¹¹C) | PET | 20.4 minutes | β+ | 511 keV (annihilation) |
| Fluorine-18 (¹⁸F) | PET | 109.7 minutes | β+ | 511 keV (annihilation) |
| Iodine-123 (¹²³I) | SPECT | 13.2 hours | Electron Capture | 159 keV |
| Technetium-99m (⁹⁹ᵐTc) | SPECT | 6.0 hours | Isomeric Transition | 140 keV |
| Table 1: Comparison of common radionuclides for neuroimaging applications. |
A successful radioligand must be prepared with high radiochemical purity (typically >95%), free from both chemical impurities and other radioactive species. Furthermore, it must possess high specific activity , defined as the ratio of radioactivity to the total mass of the compound. This is critical to ensure that the injected mass is low enough to avoid pharmacological effects, thereby allowing the tracer to act as a true probe of the biological target.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PE2I: A Radiopharmaceutical for In vivo Exploration of the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine-123 labelled PE2I for dopamine transporter imaging: influence of age in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SPECT imaging of dopamine transporters in human brain with iodine-123-fluoroalkyl analogs of beta-CIT - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 2,2-Diphenylethylamine for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of 2,2-Diphenylethylamine
This compound is a pivotal structural motif and a valuable building block in the landscape of medicinal chemistry and material science.[1] Its unique scaffold, featuring a central ethylamine moiety flanked by two phenyl groups, imparts a combination of lipophilicity and receptor-binding affinity. This makes it a sought-after intermediate in the synthesis of a wide array of pharmaceuticals, particularly those targeting the central nervous system, including selective serotonin reuptake inhibitors (SSRIs) and other psychoactive and neuroprotective agents.[2] The industrial demand for high-purity this compound necessitates the development of robust, scalable, and economically viable synthetic routes.
This comprehensive guide provides an in-depth analysis of the most effective strategies for the scale-up synthesis of this compound. Moving beyond theoretical concepts, this document offers detailed, field-proven protocols, causality-driven experimental choices, and critical safety considerations essential for transitioning from laboratory-scale synthesis to industrial production.
Strategic Selection of Synthetic Pathway: A Comparative Analysis
Several synthetic routes to this compound have been reported, each with inherent advantages and challenges in the context of industrial scale-up. The most prominent and industrially feasible pathways originate from the key intermediate, diphenylacetonitrile .
-
Reduction of Diphenylacetonitrile: This is the most direct and widely adopted route for the industrial production of this compound. The nitrile group of diphenylacetonitrile is reduced to a primary amine. The choice of reducing agent is critical and is dictated by factors such as cost, safety, selectivity, and ease of handling on a large scale.
-
Leuckart Reaction: This classical method for the reductive amination of ketones or aldehydes can be adapted to produce this compound.[3][4][5] However, it often requires high temperatures and can lead to the formation of formylated byproducts, necessitating a subsequent hydrolysis step, which adds to the process complexity and cost.[2][6]
-
Hofmann Rearrangement: This method involves the conversion of a primary amide (3,3-diphenylpropanamide) to a primary amine with one less carbon atom.[7] While a powerful tool in organic synthesis, the use of stoichiometric amounts of strong oxidizing agents and the potential for side reactions can make it less attractive for large-scale, cost-effective production.
Considering the atom economy, process simplicity, and scalability, the catalytic hydrogenation of diphenylacetonitrile emerges as the superior strategy for industrial applications. This guide will focus on providing detailed protocols for this preferred route.
Part 1: Industrial Synthesis of the Key Intermediate: Diphenylacetonitrile
The efficient and cost-effective synthesis of high-purity diphenylacetonitrile is a prerequisite for the successful industrial production of this compound. Two primary scalable methods for its synthesis are presented below.
Method 1: Friedel-Crafts Reaction of Benzyl Cyanide
This traditional and well-documented method involves the bromination of benzyl cyanide to α-bromophenylacetonitrile, followed by a Friedel-Crafts alkylation of benzene.[4][8]
Reaction Scheme: Step 1: Br₂ + C₆H₅CH₂CN → C₆H₅CH(Br)CN + HBr Step 2: C₆H₅CH(Br)CN + C₆H₆ --(AlCl₃)--> (C₆H₅)₂CHCN + HBr
Experimental Protocol: Two-Step Synthesis of Diphenylacetonitrile
Step A: α-Bromo-α-phenylacetonitrile
-
Reaction Setup: In a suitably sized, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a thermometer, charge benzyl cyanide (1.0 eq).
-
Heating: Heat the benzyl cyanide to an internal temperature of 105-110°C.[4][8]
-
Bromination: With vigorous stirring, add bromine (1.1 eq) dropwise over 1 hour, maintaining the temperature between 105-110°C.[8] Hydrogen bromide gas will evolve and should be scrubbed through a caustic solution.
-
Completion: After the addition is complete, continue to stir the mixture at 105-110°C for an additional 15 minutes, or until the evolution of HBr gas has significantly subsided.[8]
-
Nitrogen Purge: Purge the reactor with dry nitrogen to remove any remaining HBr. The resulting crude α-bromo-α-phenylacetonitrile solution is used directly in the next step.[8]
Step B: Diphenylacetonitrile
-
Reaction Setup: In a separate, dry, glass-lined reactor equipped with a mechanical stirrer and a reflux condenser, charge dry benzene (4.7 eq) and powdered anhydrous aluminum chloride (1.0 eq).[8]
-
Heating: Heat the benzene slurry to a vigorous reflux with stirring.
-
Friedel-Crafts Alkylation: Add the crude α-bromo-α-phenylacetonitrile solution from Step A dropwise to the boiling benzene mixture over 2 hours.[8] The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
Completion: After the addition is complete, continue to reflux the reaction mixture for an additional hour.[8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it into a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic (benzene) layer.
-
Wash the organic layer successively with water, a 5% sodium bicarbonate solution, and again with water.[5]
-
-
Purification:
-
Dry the benzene solution over anhydrous sodium sulfate.
-
Distill off the benzene at atmospheric pressure.
-
The crude diphenylacetonitrile is then purified by vacuum distillation (boiling point 160-170°C at 5 mmHg) or by recrystallization from a suitable solvent like isopropyl alcohol to yield a pure white solid.[5][8]
-
Method 2: Condensation of Mandelonitrile with Benzene
This alternative route avoids the use of bromine and the lachrymatory α-bromo-α-phenylacetonitrile intermediate.[9]
Reaction Scheme: C₆H₅CH(OH)CN + C₆H₆ --(H₂SO₄)--> (C₆H₅)₂CHCN + H₂O
Experimental Protocol: One-Pot Synthesis of Diphenylacetonitrile
-
Reaction Setup: In a glass-lined reactor equipped with a stirrer, condenser, and thermometer, charge mandelonitrile (1.0 eq) and benzene (excess, acts as both reactant and solvent).[9]
-
Condensation: While maintaining the temperature at 40-45°C, add concentrated sulfuric acid (98%) dropwise over 30 minutes.[5][9]
-
Completion: After the addition is complete, continue to stir the mixture at 40-45°C for 1 hour, or until the reaction is complete as monitored by a suitable analytical method (e.g., GC, HPLC).[5]
-
Work-up:
-
Pour the reaction mixture into water and separate the layers.
-
Wash the organic layer with water to remove residual acid.
-
-
Purification:
-
Dry the benzene layer.
-
Recover the benzene by atmospheric distillation.
-
Distill the remaining crude product under reduced pressure to obtain pure diphenylacetonitrile.[10]
-
Part 2: Scale-Up Synthesis of this compound via Catalytic Hydrogenation
The catalytic hydrogenation of diphenylacetonitrile is a clean, efficient, and highly scalable method for the production of this compound.
Reaction Scheme: (C₆H₅)₂CHCN + 2H₂ --(Catalyst)--> (C₆H₅)₂CHCH₂NH₂
Catalyst Selection and Rationale
Several catalysts are effective for the hydrogenation of nitriles. For industrial applications, the choice depends on a balance of activity, selectivity, cost, and ease of handling.
-
Raney Nickel: A highly active and cost-effective catalyst for nitrile reduction.[11][12][13] However, it is pyrophoric and requires careful handling, especially on a large scale.[1][6][14]
-
Palladium on Carbon (Pd/C): A versatile and widely used catalyst. It is less pyrophoric than Raney Nickel and offers good activity and selectivity.[15]
-
Rhodium on Alumina (Rh/Al₂O₃): A highly effective catalyst for nitrile hydrogenation, often showing excellent selectivity to the primary amine.[7][16]
For this guide, we will provide a protocol using Raney Nickel due to its high activity and economic advantages in large-scale production, along with stringent safety protocols.
Experimental Protocol: Catalytic Hydrogenation of Diphenylacetonitrile
-
Reactor Preparation and Safety Precautions:
-
Use a high-pressure hydrogenation reactor (autoclave) constructed of a material compatible with the reactants and catalyst (e.g., stainless steel).
-
Ensure the reactor is clean, dry, and free of any contaminants.
-
The reactor must be equipped with a mechanical stirrer, a cooling/heating jacket, a pressure gauge, a temperature probe, a gas inlet, a gas outlet, and a rupture disc.[17]
-
Perform a leak test with nitrogen before introducing hydrogen.[17]
-
The entire operation should be conducted in a well-ventilated area, and all personnel must be trained in high-pressure reactor operation and the handling of pyrophoric catalysts.[3][17][18]
-
-
Charging the Reactor:
-
Under an inert atmosphere (e.g., nitrogen), charge the reactor with diphenylacetonitrile (1.0 eq) and a suitable solvent (e.g., ethanol, methanol, or ammonia-saturated methanol to suppress secondary amine formation).
-
Carefully add the water-wet Raney Nickel catalyst (typically 5-10% by weight of the diphenylacetonitrile). Caution: Do not allow the Raney Nickel catalyst to dry out as it is pyrophoric.[1] It should always be handled as a slurry under water or a suitable solvent.[1]
-
-
Hydrogenation:
-
Seal the reactor.
-
Purge the reactor several times with nitrogen to remove all air, followed by purging with hydrogen.[17]
-
Pressurize the reactor with hydrogen to the desired pressure (typically 500-1000 psi).
-
Begin stirring and heat the reaction mixture to the target temperature (typically 50-100°C). The reaction is exothermic, and the cooling system should be used to maintain the desired temperature.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when the hydrogen consumption ceases.
-
-
Work-up and Catalyst Removal:
-
Cool the reactor to room temperature.
-
Vent the excess hydrogen to a safe location.
-
Purge the reactor with nitrogen to remove all residual hydrogen.[17]
-
Crucially, the catalyst must be filtered under a blanket of inert gas or while still wet with solvent to prevent ignition. The filtered catalyst should be immediately submerged in water for storage and deactivation.[3][15]
-
The filtrate containing the product is then subjected to purification.
-
Part 3: Industrial Purification of this compound
The purification of this compound on an industrial scale is critical to meet the high-purity requirements of the pharmaceutical industry.
Method 1: Vacuum Distillation
For technical-grade this compound, vacuum distillation is an effective purification method.[19][20]
Protocol:
-
After removal of the hydrogenation catalyst and solvent, the crude this compound is charged into a distillation unit equipped for vacuum operation.
-
The distillation is carried out under reduced pressure to lower the boiling point and prevent thermal decomposition. The boiling point of this compound is approximately 139-140°C at reduced pressure.
-
Collect the fractions at the appropriate boiling point range to obtain the purified product.
Method 2: Crystallization as a Salt
For pharmaceutical applications requiring very high purity, crystallization of this compound as a salt (e.g., hydrochloride) is the preferred method. This process is highly effective at removing impurities.
Protocol:
-
Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., isopropanol, ethanol).
-
Slowly add a solution of hydrochloric acid (or another suitable acid) in the same or a miscible solvent.
-
Crystallization: The this compound hydrochloride salt will precipitate out of the solution. The crystallization process can be optimized by controlling the temperature and cooling rate.
-
Isolation: The crystalline salt is isolated by filtration.
-
Washing and Drying: The filter cake is washed with a cold solvent to remove any remaining impurities and then dried under vacuum to yield the high-purity this compound salt.
Data Presentation
| Parameter | Synthesis of Diphenylacetonitrile (Method 1) | Synthesis of Diphenylacetonitrile (Method 2) | Hydrogenation to this compound |
| Key Starting Materials | Benzyl cyanide, Bromine, Benzene, AlCl₃ | Mandelonitrile, Benzene, H₂SO₄ | Diphenylacetonitrile, Hydrogen |
| Typical Yield | 60-70%[8] | ~78%[10] | >90% |
| Key Reaction Conditions | Bromination: 105-110°C; Friedel-Crafts: Refluxing Benzene | 40-45°C | 50-100°C, 500-1000 psi |
| Purity of Crude Product | Variable, requires significant purification | Good, requires distillation | High, requires catalyst removal |
| Key Safety Concerns | Use of Bromine, Lachrymatory intermediate, HBr evolution | Use of concentrated sulfuric acid | Handling of hydrogen gas under pressure, Pyrophoric catalyst |
Visualization of Workflows
Synthesis of Diphenylacetonitrile
Caption: Synthetic pathways to Diphenylacetonitrile.
Synthesis and Purification of this compound
Caption: Workflow for this compound synthesis and purification.
References
- 1. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 2. asiaiga.org [asiaiga.org]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. Preparation of Diphenylacetonitrile - Chempedia - LookChem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN103819362A - Preparation method for diphenylacetonitrile - Google Patents [patents.google.com]
- 10. A kind of preparation method of diphenylacetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 11. scispace.com [scispace.com]
- 12. acs.org [acs.org]
- 13. acs.org [acs.org]
- 14. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 15. chem.uci.edu [chem.uci.edu]
- 16. nacatsoc.org [nacatsoc.org]
- 17. njhjchem.com [njhjchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. longdom.org [longdom.org]
- 20. How To [chem.rochester.edu]
Application Notes and Protocols for High-Throughput Screening of 2,2-Diphenylethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,2-diphenylethylamine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in the realm of neurological disorders.[1] Its derivatives have shown a diverse range of pharmacological activities, including the modulation of G-protein coupled receptors (GPCRs), ion channels, and enzymes. High-throughput screening (HTS) provides a powerful platform for the rapid identification of novel bioactive molecules from large chemical libraries. This document offers a detailed guide for researchers on the design and execution of HTS campaigns for this compound derivative libraries, covering library synthesis, assay development for key target classes, and hit-to-lead workflows.
Introduction: The Therapeutic Potential of this compound Derivatives
The this compound core structure, characterized by two phenyl groups attached to an ethylamine backbone, confers a unique combination of lipophilicity and receptor-binding potential. This scaffold is present in a variety of pharmacologically active agents, highlighting its versatility as a building block in drug discovery.[1] The diverse biological activities of these derivatives make them attractive candidates for HTS campaigns aimed at discovering novel therapeutics for a range of diseases.
Combinatorial Library Synthesis of this compound Derivatives
A successful HTS campaign begins with a high-quality, structurally diverse compound library. Combinatorial chemistry offers an efficient approach to generate large libraries of related compounds for screening.[2] The synthesis of a this compound library can be approached through a multi-step sequence amenable to parallel synthesis.
General Synthetic Strategy
A common and effective strategy for the synthesis of a this compound library involves a reductive amination approach. This method allows for the introduction of diversity at two key positions: the amine and the aromatic rings.
Protocol: Parallel Synthesis of a this compound Library
This protocol outlines a method for the parallel synthesis of a this compound library in a 96-well plate format.
Materials:
-
96-well reaction block
-
Reductive amination resin (e.g., MP-Triacetoxyborohydride)
-
A diverse set of substituted diphenylacetaldehydes
-
A diverse set of primary amines
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Automated liquid handler (optional, but recommended for high throughput)
Procedure:
-
Preparation of Aldehyde Stock Solutions: Prepare stock solutions of each substituted diphenylacetaldehyde in DCM.
-
Dispensing of Aldehydes: To each well of the 96-well reaction block, add a solution of a unique substituted diphenylacetaldehyde.
-
Dispensing of Amines: To each well, add a solution of a unique primary amine.
-
Addition of Resin: Add the reductive amination resin to each well.
-
Reaction: Seal the reaction block and agitate at room temperature for 12-24 hours.
-
Quenching and Filtration: Quench the reaction by adding a solution of aqueous ammonium chloride. Filter the contents of each well to remove the resin.
-
Extraction and Purification: Perform a liquid-liquid extraction to isolate the product. Further purification can be achieved using high-throughput parallel purification systems.
-
Characterization and Plating: Characterize the synthesized compounds for purity and identity. Prepare stock solutions of the final compounds in DMSO for screening.
High-Throughput Screening Assays for Key Target Classes
The selection of appropriate HTS assays is critical for identifying compounds with the desired biological activity. Based on the known pharmacology of phenethylamine analogs, two key target classes are of particular interest for screening this compound libraries: enzymes (specifically Monoamine Oxidases) and ion channels (specifically NMDA receptors).
Biochemical Assay: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters. Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases.[3][4] A fluorescence-based assay is a robust and HTS-compatible method for identifying MAO inhibitors.[5][6]
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin). Inhibitors of MAO will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal.
Protocol: HTS for MAO-A and MAO-B Inhibitors
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-A substrate (e.g., kynuramine)
-
MAO-B substrate (e.g., benzylamine)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer nanoliter volumes of the this compound library compounds, positive control (e.g., clorgyline for MAO-A, deprenyl for MAO-B), and negative control (DMSO) to the 384-well assay plates.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding a solution containing the respective substrate (kynuramine or benzylamine), Amplex Red, and HRP.
-
Kinetic Reading: Immediately place the plates in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) over time (e.g., every minute for 30 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well. Normalize the data to the controls and determine the percent inhibition for each compound.
Table 1: Representative Data for a MAO Inhibition HTS
| Compound ID | Target | % Inhibition at 10 µM | IC₅₀ (µM) |
| Hit-1 | MAO-A | 85 | 0.5 |
| Hit-2 | MAO-B | 92 | 0.2 |
| Non-Hit-1 | MAO-A | 10 | > 100 |
| Non-Hit-2 | MAO-B | 5 | > 100 |
| Clorgyline | MAO-A | 98 | 0.01 |
| Deprenyl | MAO-B | 99 | 0.005 |
Cell-Based Assay: NMDA Receptor Antagonism
N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels that are critical for synaptic plasticity and neuronal function. Antagonists of the NMDA receptor have therapeutic potential in a variety of neurological and psychiatric disorders.[7][8] A cell-based calcium flux assay is a common and effective HTS method for identifying NMDA receptor modulators.
Principle: NMDA receptor activation leads to an influx of calcium ions (Ca²⁺) into the cell. This change in intracellular Ca²⁺ concentration can be detected using a calcium-sensitive fluorescent dye (e.g., Fluo-8). Antagonists of the NMDA receptor will block this Ca²⁺ influx, resulting in a decrease in the fluorescent signal.
Protocol: HTS for NMDA Receptor Antagonists
Materials:
-
HEK293 cells stably co-expressing the GluN1 and GluN2A subunits of the NMDA receptor.
-
Fluo-8 AM calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
NMDA and glycine (co-agonists)
-
384-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with a liquid handling system
Procedure:
-
Cell Plating: Seed the HEK293-GluN1/GluN2A cells into 384-well plates and incubate overnight.
-
Dye Loading: Load the cells with Fluo-8 AM dye according to the manufacturer's instructions.
-
Compound Addition: Add the this compound library compounds, a known antagonist (e.g., MK-801) as a positive control, and DMSO as a negative control to the wells.
-
Pre-incubation: Incubate the plates for a defined period to allow for compound binding.
-
Stimulation and Reading: Place the plates in the fluorescence plate reader. Use the instrument's liquid handler to add a solution of NMDA and glycine to each well to stimulate the receptors. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Measure the peak fluorescence intensity for each well. Normalize the data to the controls and calculate the percent inhibition for each compound.
Hit-to-Lead Workflow and Data Analysis
The initial hits from a primary HTS campaign require further validation and characterization to identify promising lead compounds. A structured hit-to-lead workflow is essential for efficiently advancing the most promising candidates.[9]
Hit Confirmation and Dose-Response Analysis
Primary hits should be re-tested in the original assay to confirm their activity. Confirmed hits are then evaluated in dose-response experiments to determine their potency (IC₅₀ or EC₅₀ values).
Orthogonal Assays
To eliminate false positives that may arise from assay-specific artifacts, confirmed hits should be tested in an orthogonal assay that utilizes a different detection method or biological principle. For example, a hit from a fluorescence-based MAO inhibition assay could be confirmed using a radioligand binding assay.
Selectivity Profiling
To assess the specificity of the hit compounds, they should be screened against a panel of related targets. For a MAO inhibitor, this would involve testing against both MAO-A and MAO-B. For an NMDA receptor antagonist, screening against other glutamate receptor subtypes would be informative.
Early ADME/Tox Assessment
Promising hits should be subjected to early absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling. This can include assays for solubility, cell permeability, and cytotoxicity.
Conclusion
The this compound scaffold represents a rich source of potential drug candidates. The application of high-throughput screening, guided by the principles and protocols outlined in this document, can accelerate the discovery of novel modulators of key biological targets. A systematic approach, from library synthesis to hit-to-lead optimization, is crucial for the successful identification of promising lead compounds for further development.
References
- 1. Fluorescence Polarization Assays for High Throughput Screening of G Protein-Coupled Receptors | Semantic Scholar [semanticscholar.org]
- 2. Combinatorial Synthesis.pdf [slideshare.net]
- 3. Synthesis and SAR of 1-alkyl-2-phenylethylamine derivatives designed from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine to discover sigma(1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Solid-Phase Synthesis of a 2,2-Diphenylethylamine Derivative Library
Abstract
This document provides a comprehensive guide for the solid-phase synthesis of a diverse library of 2,2-diphenylethylamine derivatives. The this compound scaffold is a privileged motif in medicinal chemistry, appearing in numerous psychoactive and neuroprotective agents.[1] Solid-phase organic synthesis (SPOS) offers a highly efficient platform for the rapid generation of analog libraries, crucial for structure-activity relationship (SAR) studies in drug discovery.[2][3] This guide details a robust protocol commencing with the immobilization of the this compound core onto a suitable solid support, followed by systematic diversification, and concluding with cleavage and characterization of the final products. We will explore the rationale behind the selection of resins, linkers, and reaction conditions, providing researchers with the necessary tools to accelerate their discovery programs.
Introduction: The Power of Solid-Phase Synthesis for Amine Libraries
Solid-phase synthesis has revolutionized the landscape of drug discovery by enabling the efficient and automated production of large compound libraries.[2] The core principle of SPOS involves the covalent attachment of a starting material to an insoluble polymer support, allowing for sequential chemical transformations.[4] Excess reagents and byproducts are easily removed by simple filtration and washing, eliminating the need for traditional, time-consuming purification steps between reactions.[3] This methodology is particularly advantageous for the construction of libraries based on a common scaffold, such as this compound.
The this compound core provides a unique three-dimensional structure that contributes to lipophilicity and receptor-binding affinity, making it a valuable starting point for the development of novel therapeutics.[1] By employing a solid-phase strategy, researchers can systematically modify this core with a multitude of building blocks, rapidly generating a diverse collection of molecules for biological screening.
This application note will detail a strategic workflow for the creation of a this compound derivative library, focusing on two key phases: immobilization of the core structure and subsequent diversification.
Strategic Overview: The Synthetic Workflow
The overall synthetic strategy is depicted below. It involves the initial attachment of the this compound scaffold to a solid support via a stable but cleavable linker. Once anchored, the secondary amine formed on the resin serves as a handle for diversification through various chemical reactions. Finally, the desired products are liberated from the solid support and characterized.
Figure 1. Overall workflow for the solid-phase synthesis of a this compound derivative library.
Materials and Reagents
| Reagent/Material | Supplier | Grade | Notes |
| Backbone Amide Linker (BAL) Aldehyde Resin | Novabiochem® or equivalent | 100-200 mesh, ~0.5-1.0 mmol/g | An aldehyde-functionalized resin is crucial for the initial reductive amination. |
| This compound | Sigma-Aldrich or equivalent | ≥98% | The core scaffold for the library. |
| Sodium Cyanoborohydride (NaBH₃CN) | Sigma-Aldrich or equivalent | Reagent grade | Reducing agent for reductive amination. |
| N,N-Dimethylformamide (DMF) | Acros Organics or equivalent | Peptide synthesis grade | Primary solvent for swelling and reactions. |
| Dichloromethane (DCM) | Fisher Scientific or equivalent | ACS grade | Used for washing and cleavage. |
| N,N-Diisopropylethylamine (DIPEA) | Acros Organics or equivalent | Reagent grade | Base for neutralization and coupling reactions. |
| Acetic Acid (AcOH) | Fisher Scientific or equivalent | Glacial | Catalyst for imine formation. |
| Piperidine | Sigma-Aldrich or equivalent | Reagent grade | For Fmoc deprotection if applicable (not in the primary protocol). |
| Trifluoroacetic Acid (TFA) | Acros Organics or equivalent | Reagent grade | For cleavage from the resin. |
| Triisopropylsilane (TIS) | Sigma-Aldrich or equivalent | Reagent grade | Scavenger for cleavage. |
| Diverse Building Blocks | Various | Reagent grade | e.g., acyl chlorides, sulfonyl chlorides, isocyanates, aldehydes. |
Detailed Protocols
Phase 1: Immobilization of this compound
The immobilization of the primary amine is achieved via reductive amination on an aldehyde-functionalized resin. The Backbone Amide Linker (BAL) resin is well-suited for this purpose, as it allows for the attachment of the amine through a backbone nitrogen, leaving the rest of the molecule available for diversification.[5]
Protocol 4.1.1: Reductive Amination on BAL Resin
-
Resin Swelling: In a fritted syringe or reaction vessel, add BAL aldehyde resin (1.0 g, ~0.7 mmol). Swell the resin in DMF (10 mL) for at least 1 hour at room temperature with gentle agitation.
-
Imine Formation: Drain the DMF. To the swollen resin, add a solution of this compound (5 eq., 3.5 mmol) in 1% acetic acid in DMF (10 mL). Agitate the mixture at room temperature for 4 hours.
-
Reduction: To the reaction mixture, add a solution of sodium cyanoborohydride (NaBH₃CN) (5 eq., 3.5 mmol) in DMF (5 mL). Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under high vacuum for at least 4 hours.
-
(Optional) Capping of Unreacted Aldehyde Groups: To cap any unreacted aldehyde groups, the resin can be treated with a solution of hydroxylamine hydrochloride (10 eq.) and DIPEA (10 eq.) in DMF for 2 hours. This is followed by the standard washing procedure.
-
(Optional) Quantification of Loading: The loading of the secondary amine on the resin can be determined using a colorimetric test such as the chloranil test.
Phase 2: Library Diversification
With the this compound scaffold immobilized, the secondary amine on the resin serves as the point of diversification. The following protocols outline common reactions for creating a diverse library. These reactions can be performed in parallel using a multi-well reaction block.
Protocol 4.2.1: Acylation with Acid Chlorides
-
Resin Preparation: Swell the resin-bound secondary amine (from step 4.1.1, ~0.1 mmol) in DCM (2 mL) in a reaction well for 30 minutes.
-
Acylation: To the swollen resin, add a solution of the desired acid chloride (5 eq., 0.5 mmol) and DIPEA (5 eq., 0.5 mmol) in DCM (2 mL).
-
Reaction: Agitate the mixture at room temperature for 4-6 hours.
-
Washing and Drying: Wash the resin sequentially with DCM (3 x 2 mL), DMF (3 x 2 mL), and DCM (3 x 2 mL). Dry the resin under vacuum.
Protocol 4.2.2: Sulfonylation with Sulfonyl Chlorides
-
Resin Preparation: Swell the resin-bound secondary amine (~0.1 mmol) in DCM (2 mL) for 30 minutes.
-
Sulfonylation: Add a solution of the desired sulfonyl chloride (5 eq., 0.5 mmol) and DIPEA (5 eq., 0.5 mmol) in DCM (2 mL).
-
Reaction: Agitate the mixture at room temperature for 6-8 hours.
-
Washing and Drying: Follow the washing and drying procedure outlined in Protocol 4.2.1.
Protocol 4.2.3: Urea Formation with Isocyanates
-
Resin Preparation: Swell the resin-bound secondary amine (~0.1 mmol) in DCM (2 mL) for 30 minutes.
-
Urea Formation: Add a solution of the desired isocyanate (5 eq., 0.5 mmol) in DCM (2 mL).
-
Reaction: Agitate the mixture at room temperature for 4-6 hours.
-
Washing and Drying: Follow the washing and drying procedure outlined in Protocol 4.2.1.
Protocol 4.2.4: Reductive Amination with Aldehydes
-
Resin Preparation: Swell the resin-bound secondary amine (~0.1 mmol) in 1% acetic acid in DMF (2 mL) for 30 minutes.
-
Imine Formation: Add the desired aldehyde (5 eq., 0.5 mmol) and agitate for 4 hours.
-
Reduction: Add a solution of NaBH₃CN (5 eq., 0.5 mmol) in DMF (1 mL) and agitate for 12-16 hours.
-
Washing and Drying: Follow the washing and drying procedure outlined in Protocol 4.2.1.
Figure 2. Diversification strategies for the resin-bound this compound.
Phase 3: Cleavage and Characterization
The final step is the cleavage of the synthesized derivatives from the solid support. For the acid-labile BAL linker, a trifluoroacetic acid (TFA) cocktail is typically employed.[6]
Protocol 4.3.1: TFA-Mediated Cleavage
-
Resin Preparation: Place the dried, diversified resin (~0.1 mmol) in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin. Agitate the mixture at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate into a clean vial. Wash the resin with an additional portion of TFA (1 mL) and combine the filtrates.
-
Solvent Removal: Concentrate the combined filtrates under a stream of nitrogen or using a rotary evaporator to remove the majority of the TFA.
-
Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.
-
Isolation: Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice. Dry the crude product under vacuum.
Library Characterization
The purity and identity of the synthesized compounds should be confirmed using appropriate analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis of combinatorial libraries.[7][8] It provides information on the purity of each compound and confirms its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For selected compounds or for troubleshooting, ¹H and ¹³C NMR spectroscopy can provide detailed structural information.[9] Due to the small quantities of material typically produced, high-sensitivity NMR instruments may be required.
Table 1: Expected Yield and Purity
| Reaction Type | Expected Crude Purity (by LC-MS) | Expected Overall Yield |
| Acylation | >85% | 50-70% |
| Sulfonylation | >80% | 45-65% |
| Urea Formation | >90% | 60-80% |
| Reductive Amination | >75% | 40-60% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low loading of this compound | Incomplete imine formation or reduction. Steric hindrance of the amine. | Increase reaction time for imine formation. Ensure NaBH₃CN is fresh. Consider using a less hindered linker if issues persist. |
| Incomplete diversification reaction | Poor swelling of the resin. Inactive reagents. | Ensure adequate swelling time and solvent volume. Use fresh, high-quality reagents. Increase reagent equivalents or reaction time. |
| Low recovery after cleavage | Incomplete cleavage. Product instability in TFA. | Increase cleavage time. Use a cleavage cocktail with different scavengers. |
| Multiple peaks in LC-MS | Incomplete reactions. Side reactions during cleavage. | Optimize reaction conditions for diversification. Use appropriate scavengers in the cleavage cocktail. |
Conclusion
The solid-phase synthesis strategy outlined in this application note provides a robust and efficient method for the generation of a diverse library of this compound derivatives. By leveraging the advantages of SPOS, researchers can rapidly explore the chemical space around this important scaffold, accelerating the identification of novel lead compounds for drug discovery programs. The detailed protocols and troubleshooting guide offer a practical framework for the successful implementation of this methodology in a research setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis and screening of combinatorial libraries using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Biocatalytic Synthesis of Chiral 2,2-Diphenylethylamine Analogs
Introduction: The Imperative for Chiral Purity in Diphenylethylamine Scaffolds
Chiral 2,2-diphenylethylamine and its analogs represent a privileged scaffold in medicinal chemistry. Their rigid, well-defined three-dimensional structure is crucial for specific interactions with biological targets, making them key components in a variety of pharmacologically active compounds. The production of these molecules as single enantiomers is not merely an academic exercise but a regulatory and therapeutic necessity, as the different enantiomers of a chiral drug can exhibit widely different pharmacological, metabolic, and toxicological profiles.[1][2]
Traditionally, the synthesis of these enantiopure amines has relied on classical resolution methods or complex multi-step asymmetric chemical syntheses. While effective, these approaches often suffer from drawbacks such as low overall yields (a theoretical maximum of 50% for kinetic resolutions), the need for expensive and toxic heavy metal catalysts, and the generation of significant chemical waste.[3][4]
Biocatalysis has emerged as a powerful, green, and highly efficient alternative.[1][5] Enzymes, operating under mild, aqueous conditions, offer unparalleled stereoselectivity, often producing the desired chiral amine with exceptionally high enantiomeric excess (e.e.).[6] This guide provides a detailed overview of the primary biocatalytic strategies and offers a practical, step-by-step protocol for the synthesis of chiral this compound analogs, focusing on the use of amine transaminases (ATAs) and amine dehydrogenases (AmDHs).
Section 1: The Biocatalytic Toolbox for Asymmetric Amination
The conversion of a prochiral ketone to a chiral amine is the most direct biocatalytic route. Two main classes of enzymes are exceptionally well-suited for this transformation: Amine Transaminases and Amine Dehydrogenases.
Amine Transaminases (ATAs)
Amine transaminases (ATAs), also known as ω-transaminases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.[7][8] This reaction is a cornerstone of modern biocatalysis for chiral amine synthesis due to its high enantioselectivity and operational simplicity.[9]
Mechanism of Action (The "Ping-Pong Bi-Bi" Rationale): The catalytic cycle involves two half-reactions:
-
First Half-Reaction: The PLP cofactor, covalently bound to a lysine residue in the enzyme's active site, accepts the amino group from an amine donor (e.g., isopropylamine). This converts the enzyme into its pyridoxamine 5'-phosphate (PMP) form and releases the ketone byproduct (e.g., acetone).
-
Second Half-Reaction: The prochiral ketone substrate enters the active site. The PMP intermediate then transfers the amino group to the ketone, generating the new chiral amine product and regenerating the enzyme's PLP form for the next catalytic cycle.
The high stereoselectivity is achieved because the enzyme's chiral active site orients the incoming prochiral ketone in a specific manner, allowing the amino group to be delivered to only one of the two prochiral faces.
Caption: ATA Ping-Pong Catalytic Cycle.
Amine Dehydrogenases (AmDHs)
Amine dehydrogenases, also referred to as reductive aminases (RedAms), catalyze the direct reductive amination of a ketone using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor.[10][11]
Mechanism of Action (The Direct Reductive Rationale): The reaction proceeds in two key steps within the active site:
-
Imine Formation: The ketone substrate reacts with ammonia (typically supplied as an ammonium salt) to form a prochiral imine intermediate.
-
Stereoselective Reduction: The enzyme positions the nicotinamide cofactor to deliver a hydride to one specific face of the imine, reducing it to the corresponding chiral amine.
The Cofactor Imperative: The reaction consumes one equivalent of NAD(P)H per equivalent of amine produced. From a process chemistry perspective, using stoichiometric amounts of this expensive cofactor is economically unfeasible. Therefore, an in situ cofactor recycling system is mandatory. A common and highly efficient method pairs the AmDH with a formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide while regenerating NAD(P)H from NAD(P)+.[11] This system is highly atom-efficient, as the ammonium formate buffer serves as both the nitrogen source and the ultimate reductant, with CO2 as the only byproduct.[11]
Section 2: Strategic Considerations for Synthesis Design
The choice between an ATA and an AmDH, along with the specific reaction setup, depends on several factors. Explaining the causality behind these choices is key to developing a robust and successful protocol.
| Feature | Amine Transaminase (ATA) | Amine Dehydrogenase (AmDH) | Rationale & Field Insights |
| Amine Source | Organic Amine (e.g., Isopropylamine) | Ammonia (e.g., NH4Cl, NH4-formate) | AmDHs are often preferred for their higher atom economy and use of a cheaper nitrogen source. |
| Cofactor | Pyridoxal-5'-Phosphate (PLP) | NAD(P)H | PLP is a true catalyst. NAD(P)H is a co-substrate and must be recycled for economic viability. |
| Thermodynamics | Reversible / Equilibrium-limited | Irreversible (when coupled with recycling) | The ATA equilibrium often lies unfavorably. This is a major process challenge that must be overcome by using a large excess of the amine donor or by removing one of the products (e.g., acetone) in situ.[9] |
| Byproducts | Ketone (e.g., Acetone) | NAD(P)+ (recycled), CO2 (from FDH) | The acetone byproduct from ATA reactions can sometimes be inhibitory or difficult to remove. The AmDH/FDH system produces only gaseous CO2, simplifying downstream processing. |
| Substrate Scope | Broad, including bulky ketones | Can be more limited for sterically hindered ketones | The 2,2-diphenyl moiety is sterically demanding. Screening a panel of enzymes from both classes is essential to find a variant with sufficient activity. Enzyme engineering has vastly expanded the substrate scope of both classes.[12] |
Section 3: Experimental Protocol - Asymmetric Synthesis of (R)-2,2-Diphenylethylamine
This protocol details the synthesis of (R)-2,2-diphenylethylamine from 2,2-diphenylacetaldehyde using a commercially available (R)-selective amine transaminase.
Overall Workflow
The process involves setting up the enzymatic reaction, monitoring its progress, and then working up the mixture to isolate and analyze the chiral amine product.
Caption: High-level experimental workflow.
Materials & Reagents
-
Enzyme: (R)-selective Amine Transaminase (e.g., ATA-117 or a similar commercial product), typically supplied as a lyophilized powder.
-
Substrate: 2,2-Diphenylacetaldehyde
-
Amine Donor: Isopropylamine (IPA)
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Buffer: Potassium phosphate buffer (100 mM, pH 8.0)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Work-up: Sodium hydroxide (NaOH, 2M), Methyl tert-butyl ether (MTBE)
-
Analytical: Standards for substrate and product, appropriate chiral and achiral HPLC columns.
Step-by-Step Protocol
Rationale for Key Choices:
-
pH 8.0: Many ATAs exhibit optimal activity at slightly alkaline pH.
-
DMSO Co-solvent: The diphenyl substrate has poor aqueous solubility. A co-solvent like DMSO (typically 5-10% v/v) is essential to maintain it in solution.
-
Excess IPA: A large molar excess of isopropylamine is used to push the reaction equilibrium towards product formation, a critical strategy for transaminase reactions.[9]
-
Enzyme & Reagent Preparation:
-
Prepare 100 mM potassium phosphate buffer and adjust the pH to 8.0.
-
Prepare a 1 M stock solution of 2,2-diphenylacetaldehyde in DMSO.
-
Prepare a 100 mM stock solution of PLP in the pH 8.0 buffer.
-
-
Reaction Setup (5 mL Scale):
-
In a 15 mL screw-cap vial, add 20-50 mg of the lyophilized ATA powder.
-
Add 4.0 mL of the pH 8.0 phosphate buffer.
-
Add 25 µL of the 100 mM PLP stock solution (final concentration: 0.5 mM).
-
Add 500 µL of isopropylamine (final concentration: ~1.3 M). Caution: Work in a fume hood.
-
Gently mix until the enzyme is dissolved or suspended. Pre-incubate for 15 minutes at the reaction temperature.
-
To initiate the reaction, add 250 µL of the 1 M substrate stock solution (final concentration: 50 mM).
-
-
Incubation and Monitoring:
-
Seal the vial tightly and place it in an orbital shaker or on a stirring plate at 35°C.
-
Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at time points (e.g., 2, 4, 8, 24 hours).
-
Quench the aliquot in 450 µL of acetonitrile or methanol, vortex, and centrifuge to pellet the enzyme. Analyze the supernatant by HPLC or GC to determine the conversion of substrate to product.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached completion (or a plateau), quench the entire reaction by adding 2M NaOH until the pH is >11. This ensures the amine product is in its free base form.
-
Transfer the mixture to a separatory funnel and extract the product with MTBE (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude chiral amine.
-
-
Analysis of Chiral Purity:
-
Dissolve a small amount of the crude product in an appropriate solvent (e.g., hexane/isopropanol).
-
Analyze by chiral HPLC to determine the enantiomeric excess (e.e.). Compare the retention times to those of a racemic standard.
-
Section 4: Expected Results & Troubleshooting
Representative Data
The success of the biocatalytic reaction is measured by conversion (yield) and enantiomeric excess (e.e.).
| Enzyme Load (mg/mL) | Substrate Conc. (mM) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e. %) |
| 5 | 50 | 24 | >95 | >99 (R) |
| 10 | 100 | 24 | >90 | >99 (R) |
| 5 | 50 | 4 | ~40 | >99 (R) |
| 1 (Control) | 50 | 24 | <2 | N/A |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Unfavorable equilibrium.2. Enzyme inhibition by substrate or product.3. Low enzyme activity/stability. | 1. Increase concentration of isopropylamine.2. Lower the initial substrate concentration and feed the substrate over time.3. Increase enzyme loading; check pH and temperature; consider enzyme immobilization. |
| Low Enantioselectivity | 1. Incorrect enzyme chosen (S- vs R-selective).2. Racemization of product under reaction conditions. | 1. Verify the selectivity of the enzyme used.2. Check the stability of the chiral amine at the reaction pH and temperature (run a control with pure product). |
| Substrate Precipitation | 1. Insufficient co-solvent.2. Substrate concentration is too high. | 1. Increase the percentage of DMSO (up to 20-30% v/v, but check for enzyme tolerance).2. Lower the overall substrate concentration. |
References
- 1. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 4. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]
- 5. ftb.com.hr [ftb.com.hr]
- 6. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine transaminases in chiral amines synthesis: recent advances and challenges | CoLab [colab.ws]
- 9. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP3649246A1 - Method for preparing amines from aldehydes and ketones by biocatalysis - Google Patents [patents.google.com]
- 11. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Phenylethylamine Scaffolds in Organometallic Catalysis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Phenylethylamine-Based Ligands
In the field of organometallic catalysis, the molecular architecture of a ligand is paramount in dictating the efficacy, selectivity, and overall success of a catalytic transformation. Among the myriad of ligand scaffolds, those derived from the phenylethylamine backbone have garnered significant attention, particularly in the realm of asymmetric catalysis. These ligands, valued for their conformational rigidity and steric influence, play a crucial role in creating a chiral environment around a metal center, thereby enabling the stereoselective synthesis of complex molecules.
This guide focuses on the application of such scaffolds in organometallic catalysis. While the initial topic of interest was 2,2-Diphenylethylamine, a comprehensive survey of the current scientific literature reveals its primary applications lie in materials science, such as in the ligand exchange of perovskite nanocrystals for high-efficiency light-emitting diodes, and as a versatile building block in medicinal chemistry for the synthesis of psychoactive and neuroprotective agents.[1][2][3][4] Its role as a ligand in organometallic catalysis for synthetic organic chemistry is not extensively documented.
Conversely, its structural isomer, 1,2-Diphenylethylenediamine (DPEN) , stands as a "privileged" chiral scaffold.[5] DPEN and its derivatives are extensively employed as highly effective ligands and organocatalysts in a wide array of asymmetric transformations.[5][6][7] Therefore, to provide a detailed and practical guide for researchers in drug development and organic synthesis, this document will focus on the well-established applications of the 1,2-Diphenylethylenediamine scaffold as a representative and highly successful example of a phenylethylamine-based ligand in organometallic catalysis.
Part 1: 1,2-Diphenylethylenediamine (DPEN) as a Privileged Ligand in Asymmetric Catalysis
The efficacy of (1R,2R)- or (1S,2S)-1,2-Diphenylethylenediamine (DPEN) and its derivatives stems from their C₂-symmetric chiral backbone. This symmetry reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity. The two amino groups provide excellent coordination sites for a variety of transition metals, including ruthenium, rhodium, and palladium. Furthermore, the phenyl groups provide a rigid steric environment that effectively shields two quadrants around the metal center, directing the approach of substrates and leading to high levels of stereochemical control.
The true versatility of the DPEN scaffold is unlocked through the derivatization of its amino groups. This allows for the fine-tuning of both steric and electronic properties of the resulting ligand, tailoring its performance for specific catalytic applications.
Key Applications and Mechanistic Insights
Two of the most significant applications of DPEN-based ligands in organometallic catalysis are:
-
Asymmetric Transfer Hydrogenation (ATH) of Ketones and Imines: This reaction is a cornerstone of modern synthetic chemistry for the production of chiral alcohols and amines.[6] Ruthenium(II) complexes of N-sulfonylated DPEN derivatives, such as TsDPEN (N-tosyl-1,2-diphenylethylenediamine), are particularly renowned for their high catalytic activity and exceptional enantioselectivity.[6]
-
Asymmetric Michael Additions: DPEN derivatives, often functionalized with a thiourea moiety, act as powerful bifunctional organocatalysts.[6] In these systems, the diamine can act as a Brønsted base to deprotonate the nucleophile, while the thiourea group acts as a hydrogen bond donor to activate the electrophile.
Below, we delve into the practical aspects of these applications with detailed protocols and performance data.
Part 2: Application Notes and Experimental Protocols
Application Note 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones using a Ru(II)-TsDPEN Catalyst
Introduction: The reduction of prochiral ketones to chiral secondary alcohols is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. Asymmetric transfer hydrogenation (ATH) offers a safe and practical alternative to methods using high-pressure hydrogen gas, typically employing isopropanol or formic acid as the hydrogen source. The [RuCl₂(p-cymene)]₂ dimer in combination with a chiral N-sulfonylated DPEN ligand forms a highly active and enantioselective catalyst for this transformation. The sulfonyl group is believed to enhance the acidity of the N-H proton, which is crucial for the hydride transfer step in the catalytic cycle.[6]
Catalyst System: [RuCl(p-cymene)((R,R)-TsDPEN)]
Reaction Scheme:
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
-
Catalyst Precursor Preparation (in situ):
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl₂(p-cymene)]₂ (1 mol%) and (R,R)-N-tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (2.2 mol%).
-
Add degassed isopropanol (0.1 M solution relative to the substrate).
-
Stir the mixture at room temperature for 20-30 minutes. A color change to a deep red or purple solution should be observed, indicating the formation of the active catalyst complex.
-
-
Hydrogenation Reaction:
-
To the catalyst solution, add the substrate, acetophenone (1.0 equivalent).
-
Add a solution of a base, such as potassium isopropoxide or sodium isopropoxide in isopropanol (5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 40-82°C) and stir.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a few milliliters of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 1-phenylethanol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Data Presentation: Comparison of DPEN Derivatives in the ATH of Acetophenone
| Catalyst Derivative (Ligand) | Metal Complex | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Tosyl-DPEN (TsDPEN) | [RuCl(p-cymene)((R,R)-TsDPEN)] | 98 | 99 (R) |
| N-Mesyl-DPEN (MsDPEN) | [RuCl(p-cymene)((R,R)-MsDPEN)] | 95 | 97 (R) |
| Unsubstituted DPEN | [RuCl(p-cymene)((R,R)-DPEN)] | 92 | 95 (R) |
Data compiled from representative literature and standardized for comparison.[6]
Visualization: Catalytic Cycle of Asymmetric Transfer Hydrogenation
O NO₂ O NO₂ // | // | R--CH--R' + Ph--CH=CH--R'' --> R--C--CH--CH₂--R'' [DPEN-Thiourea] | R'
Caption: Dual activation by DPEN-thiourea catalyst.
Part 3: Trustworthiness and Self-Validation
The protocols described herein are based on well-established and highly cited methodologies in peer-reviewed literature. The trustworthiness of these procedures is validated by the following principles:
-
Reproducibility: The use of commercially available and well-characterized reagents and catalysts ensures that these protocols can be reliably reproduced in a standard synthetic chemistry laboratory.
-
Predictable Outcomes: The catalytic systems described, particularly the Ru-TsDPEN system for ATH, are known for their high fidelity, consistently providing high yields and enantioselectivities across a range of substrates.
-
Mechanistic Understanding: The rational design of these catalysts is grounded in a solid understanding of their reaction mechanisms. This allows for logical troubleshooting and optimization of reaction conditions. For instance, the electronic effect of the sulfonyl group in TsDPEN directly correlates with its enhanced catalytic activity. [6]
References
- 1. Aromatic this compound Ligand Exchange of FA0.9Cs0.1PbBr3 Perovskite Nanocrystals for High-Efficiency Pure Green Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2,2-Diphenylethylamine
Technical Support Center: Synthesis of 2,2-Diphenylethylamine
Welcome to the technical support guide for the synthesis of this compound (CAS 3963-62-0). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues. As a key building block in medicinal chemistry for developing psychoactive and neuroprotective agents, a reliable and high-yielding synthesis is paramount.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What are the most common and reliable synthetic routes to prepare this compound?
A1: The two most prevalent and effective methods are:
-
Reductive Amination of Diphenylacetaldehyde: This is often the preferred one-pot method. It involves the reaction of diphenylacetaldehyde with an amine source (like ammonia or an ammonium salt) to form an intermediate imine, which is then reduced in-situ to the target amine. This approach is popular due to its operational simplicity and the wide availability of starting materials.
-
Hofmann Rearrangement of 3,3-Diphenylpropionamide: This classical method involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[3][4] While effective, it requires the prior synthesis of the amide starting material and uses hazardous reagents like bromine in a strong base.[3][4][5]
Q2: Which reducing agent is best for the reductive amination route?
A2: The choice of reducing agent is critical for maximizing yield and minimizing side reactions.
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that can reduce the imine intermediate in the presence of the starting aldehyde, thus preventing the formation of 2,2-diphenylethanol as a byproduct.[6] Its effectiveness under mildly acidic conditions, which favor imine formation, makes it ideal for one-pot reactions.[6][7]
-
Sodium cyanoborohydride (NaBH₃CN): Another excellent option, NaBH₃CN is also selective for the imine over the carbonyl group, especially as the pH increases.[6][8] However, it can release toxic hydrogen cyanide gas during acidic workup, requiring careful handling.[6]
-
Sodium borohydride (NaBH₄): While a powerful and inexpensive reducing agent, NaBH₄ is less chemoselective and can reduce the starting aldehyde in addition to the imine.[6][8] This competitive reduction often leads to lower yields of the desired amine. To mitigate this, the imine can be pre-formed before the addition of NaBH₄.[8][9]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most straightforward and common method.
-
Procedure: Spot the reaction mixture alongside the starting material (e.g., diphenylacetaldehyde) on a silica gel TLC plate.
-
Eluent System: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether is typically effective. A common starting ratio is 7:3 or 8:2 (Hexane:Ethyl Acetate).
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) for the amine product indicates reaction progression. Staining with ninhydrin or potassium permanganate can also be used to visualize the amine.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reductive amination reaction resulted in a very low yield of this compound. What are the likely causes and how can I fix this?
A: Low yield is the most common issue and can stem from several factors. A systematic approach to troubleshooting is essential.
Cause 1: Inefficient Imine Formation The formation of the imine from the aldehyde and amine source is a reversible equilibrium reaction.[6] If the equilibrium is not shifted towards the imine, the subsequent reduction step will be inefficient.
-
Solution:
-
Acid Catalysis: Ensure the presence of a catalytic amount of weak acid, such as acetic acid (AcOH). The acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating nucleophilic attack by the amine.[10] However, too much acid will protonate the amine starting material, rendering it non-nucleophilic. A pH range of 4-5 is generally optimal.[8]
-
Water Removal: The formation of an imine releases one molecule of water.[6] In a one-pot reaction, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can help drive the equilibrium forward.
-
Cause 2: Competitive Reduction of the Aldehyde If a non-selective reducing agent like NaBH₄ is used, it can reduce the starting diphenylacetaldehyde to 2,2-diphenylethanol, consuming both the starting material and the hydride.[8]
-
Solution:
-
Use a Selective Reductant: Switch to a more chemoselective reducing agent like Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the protonated imine (iminium ion) over the aldehyde.[6][10]
-
Two-Step, One-Pot Procedure: If using NaBH₄, allow the aldehyde and amine to stir for 1-2 hours with an acid catalyst to pre-form the imine before adding the reducing agent in portions.[9]
-
Cause 3: Reagent Stoichiometry and Quality Incorrect stoichiometry or degraded reagents are common culprits.
-
Solution:
-
Reagent Excess: Use a slight excess of the amine source and the reducing agent (e.g., 1.2 to 1.5 equivalents) to ensure the complete conversion of the limiting reagent (aldehyde).
-
Reagent Purity: Ensure the diphenylacetaldehyde is pure and not oxidized to diphenylacetic acid. Verify the activity of the hydride reducing agent, as they can decompose upon improper storage.
-
Cause 4: Suboptimal Reaction Conditions Temperature and reaction time play a crucial role.
-
Solution:
-
Temperature: Most reductive aminations proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of imine formation, but be cautious as this can also promote side reactions or reductant decomposition.
-
Reaction Time: These reactions can be slow. Allow the reaction to proceed for an extended period (12-24 hours) and monitor by TLC until the starting aldehyde is consumed.[10][11]
-
Issue 2: Presence of Significant Impurities in the Final Product
Q: My NMR spectrum shows multiple unexpected signals, and the melting point of my product is broad and low. How can I identify and prevent these impurities?
A: Impurity formation often arises from side reactions involving the starting materials or intermediates.
Cause 1: Unreacted Starting Material (Diphenylacetaldehyde) This is the most common impurity if the reaction is incomplete.
-
Prevention: As detailed above, ensure sufficient reaction time, use a slight excess of the amine and reductant, and optimize imine formation conditions.
-
Purification: Unreacted aldehyde can typically be removed via column chromatography on silica gel.
Cause 2: Alcohol Byproduct (2,2-Diphenylethanol) This forms from the reduction of the starting aldehyde.
-
Prevention: Use a selective reducing agent like STAB.[6]
-
Purification: The alcohol is more polar than the desired amine and can be separated by column chromatography. An acid-base extraction during workup can also be effective; the amine will move to the aqueous acidic layer, while the neutral alcohol remains in the organic layer.
Cause 3: Dialkylation/Overalkylation The product, a primary amine, can potentially react with another molecule of the aldehyde to form a secondary amine, ((C₆H₅)₂CHCH₂)₂NH.
-
Prevention:
-
Use a large excess of the amine source (e.g., ammonium chloride) relative to the aldehyde. This statistically favors the reaction of the aldehyde with the initial amine source rather than the product amine.
-
Add the aldehyde slowly to the reaction mixture containing the amine source to maintain a low concentration of the aldehyde.
-
-
Purification: The secondary amine is much less polar than the primary amine product and can be separated by column chromatography.
Part 3: Optimized Protocol and Data
Optimized Protocol: One-Pot Reductive Amination
This protocol is a robust starting point for the synthesis of this compound.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add diphenylacetaldehyde (1.0 eq).
-
Solvent: Dissolve the aldehyde in a suitable anhydrous solvent such as Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF).
-
Amine Source: Add ammonium acetate (NH₄OAc) or ammonium chloride (NH₄Cl) (1.5 - 2.0 eq) and glacial acetic acid (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC until the starting aldehyde is consumed.
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the mixture with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white solid.[2] The reported melting point is in the range of 43-49 °C.[12]
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient imine formation | Add catalytic acetic acid; use a dehydrating agent. |
| Competitive aldehyde reduction | Use a selective reductant like NaBH(OAc)₃ (STAB).[6] | |
| Insufficient reaction time | Monitor by TLC and allow to run for 12-24 hours.[11] | |
| Impure Product | Unreacted aldehyde | Ensure complete reaction; purify by column chromatography. |
| Alcohol byproduct formation | Use STAB; perform an acid-base extraction during workup. | |
| Overalkylation (secondary amine) | Use a large excess of the ammonia source. |
Part 4: Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound via reductive amination.
Caption: General workflow for reductive amination synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. chem.msu.ru [chem.msu.ru]
- 12. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Troubleshooting Low Yields in the Grignard Synthesis of 2,2-Diphenylethylamine
Welcome to the technical support center for the synthesis of 2,2-Diphenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the Grignard reaction-based synthesis of this important compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain high-purity products.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section directly addresses common problems encountered during the synthesis of this compound via the Grignard reaction of benzylmagnesium chloride with benzyl cyanide.
Problem 1: Low or No Formation of this compound
Symptom: After the reaction and workup, analysis by techniques such as TLC, GC-MS, or NMR shows a very low yield or complete absence of the desired this compound.
Root Cause Analysis & Solutions:
The Grignard reaction is notoriously sensitive to reaction conditions. Low or no product formation is often traced back to issues with the Grignard reagent itself or the reaction environment.
-
Cause A: Inactive Grignard Reagent due to Moisture. Grignard reagents are highly reactive and strong bases, readily quenched by protic sources like water.[1][2] Even trace amounts of moisture in glassware, solvents, or starting materials can destroy the Grignard reagent, preventing it from reacting with the benzyl cyanide.[3][4]
-
Solution: Rigorous Anhydrous Technique.
-
Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.[5]
-
Solvents: Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ether or THF) or purchased as high-purity anhydrous grade and stored under an inert atmosphere.[5]
-
Starting Materials: Ensure benzyl chloride and benzyl cyanide are free of water. If necessary, distill them before use.
-
-
-
Cause B: Poor Quality or Inactive Magnesium. The surface of magnesium turnings can become coated with a layer of magnesium oxide, which prevents the reaction with benzyl chloride to form the Grignard reagent.[5]
-
Solution: Magnesium Activation.
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle to expose a fresh, reactive surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask containing the magnesium and solvent.[5] The disappearance of the iodine color or the initiation of bubbling indicates activation.
-
-
-
Cause C: Difficulty in Grignard Reaction Initiation. Sometimes, the reaction between magnesium and benzyl chloride fails to start.
Problem 2: Formation of Biphenyl and Other Byproducts
Symptom: The primary product isolated is biphenyl, or a significant amount of it is present, reducing the yield of this compound. Toluene may also be detected.
Root Cause Analysis & Solutions:
-
Cause A: Wurtz-Type Coupling. The Grignard reagent can react with the unreacted benzyl chloride in a coupling reaction to form biphenyl. This is more prevalent if the benzyl chloride is added too quickly or if local concentrations are high.
-
Solution: Controlled Addition. Add the benzyl chloride solution dropwise to the magnesium suspension to maintain a low concentration of the halide and favor the formation of the Grignard reagent over the coupling side reaction.
-
-
Cause B: Reaction with Acidic Alpha-Protons of the Nitrile. Benzyl cyanide has acidic protons on the carbon adjacent to the nitrile group. The strongly basic Grignard reagent can act as a base and deprotonate the benzyl cyanide, leading to the formation of toluene (from the protonated Grignard) and potential side reactions of the resulting carbanion.[6]
-
Solution: Low-Temperature Addition. Add the Grignard reagent solution slowly to the benzyl cyanide solution at a low temperature (e.g., 0°C or below). This favors the nucleophilic attack on the nitrile carbon over the acid-base reaction.
-
Problem 3: Incomplete Reaction or Recovery of Starting Materials
Symptom: Significant amounts of benzyl cyanide are recovered after the reaction.
Root Cause Analysis & Solutions:
-
Cause A: Insufficient Grignard Reagent. The concentration of the prepared Grignard reagent may be lower than anticipated due to some of the issues mentioned in Problem 1. Using a stoichiometric amount based on the theoretical yield will be insufficient.
-
Solution: Titration of the Grignard Reagent. Before adding the Grignard reagent to the benzyl cyanide, it is crucial to determine its molarity. A common method is titration against a known concentration of a non-hygroscopic acid, like benzoic acid, using an indicator.[7] Alternatively, titration with iodine can be used.[8] This allows for the accurate addition of the required molar equivalents of the Grignard reagent. It is often beneficial to use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete conversion of the nitrile.[9]
-
-
Cause B: Inefficient Hydrolysis of the Imine Intermediate. The initial reaction between the Grignard reagent and the nitrile forms a magnesium imine salt.[10][11] This intermediate must be hydrolyzed with aqueous acid to yield the desired amine.[12] Incomplete hydrolysis can lead to lower yields of the final product.
-
Solution: Proper Acidic Workup. After the reaction is complete, the mixture should be quenched by pouring it onto a mixture of ice and a strong acid, such as hydrochloric acid.[13] This ensures efficient protonation and subsequent hydrolysis of the intermediate to the amine. Sufficient time and stirring should be allowed for the hydrolysis to go to completion.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound using a Grignard reaction?
A1: The synthesis involves two main steps:
-
Nucleophilic Addition: The benzylmagnesium chloride (Grignard reagent) acts as a nucleophile and attacks the electrophilic carbon of the benzyl cyanide. This breaks the carbon-nitrogen pi bond and forms a magnesium imine salt intermediate.[10]
-
Hydrolysis: The reaction mixture is treated with an aqueous acid. The imine intermediate is protonated and then hydrolyzed to form a ketone (1,1-diphenylacetone in this case). However, in the presence of a reducing agent or under specific workup conditions designed to reduce the imine, the primary amine, this compound, can be obtained. More commonly, the intermediate imine is reduced in a separate step. For direct formation, the workup is critical and may involve a reducing agent. A more direct route to the amine involves the reduction of the intermediate imine.
Q2: Which solvent is better for this reaction, diethyl ether or tetrahydrofuran (THF)?
A2: Both diethyl ether and THF are common solvents for Grignard reactions. THF is generally a better solvent for preparing Grignard reagents as it can better solvate and stabilize the organomagnesium species.[14] However, diethyl ether is also widely used and can be effective.[15] The choice may depend on the specific reaction conditions and the solubility of the reagents.
Q3: How can I confirm the formation and determine the concentration of my benzylmagnesium chloride solution?
A3: Visual confirmation includes the disappearance of the magnesium metal and the formation of a cloudy, grayish solution. However, for quantitative analysis, titration is necessary. A simple method involves adding a known amount of iodine to a solution of lithium chloride in THF, cooling it to 0°C, and then adding the Grignard solution dropwise until the brown color of the iodine disappears.[8]
Q4: Can I use benzyl bromide instead of benzyl chloride to prepare the Grignard reagent?
A4: Yes, benzyl bromide can be used and is generally more reactive than benzyl chloride.[5] This can be advantageous for initiating the Grignard formation. However, the higher reactivity might also increase the likelihood of Wurtz-type coupling side reactions.
Q5: What are the key safety precautions for this experiment?
A5:
-
Anhydrous Conditions: The high reactivity of Grignard reagents with water can cause a highly exothermic reaction if water is added improperly.[4] Always add the reaction mixture to the quenching solution, not the other way around.
-
Flammable Solvents: Diethyl ether and THF are extremely flammable.[2] All heating should be done using a heating mantle or water bath, and no open flames should be present.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
III. Critical Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale | Potential Issues if Deviated |
| Moisture | Strictly anhydrous | Grignard reagents are strong bases and react violently with water.[1][2] | Quenching of the Grignard reagent, low or no yield. |
| Solvent | Anhydrous THF or diethyl ether | Solvates and stabilizes the Grignard reagent.[14] | Poor reagent formation, side reactions. |
| Magnesium | Activated (fresh surface) | Removes the passivating magnesium oxide layer.[5] | Failure of the Grignard reaction to initiate. |
| Temperature | Grignard formation: Room temp/gentle reflux. Addition to nitrile: 0°C or lower. | Controls reaction rate and minimizes side reactions. | Wurtz coupling at higher temps; deprotonation of nitrile. |
| Reagent Stoichiometry | 1.1 - 1.2 equivalents of Grignard reagent | Ensures complete consumption of the limiting reagent (benzyl cyanide).[9] | Incomplete reaction, recovery of starting material. |
| Workup | Quenching with cold, dilute strong acid | Ensures complete hydrolysis of the imine intermediate.[12][13] | Low yield of the final product. |
IV. Reaction Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Reaction mechanism for Grignard addition to a nitrile.
V. Detailed Experimental Protocol
Protocol: Synthesis of Benzylmagnesium Chloride
-
Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of benzyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the benzyl chloride solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color, bubbling, and the generation of heat. If it does not start, gently warm the flask with a heat gun.
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting dark, cloudy solution is the Grignard reagent.
Protocol: Reaction with Benzyl Cyanide and Workup
-
In a separate flame-dried flask, prepare a solution of benzyl cyanide (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool this solution to 0°C in an ice bath.
-
Slowly add the prepared benzylmagnesium chloride solution (1.1 equivalents, based on titration) to the benzyl cyanide solution via a cannula or dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid.
-
Slowly and carefully pour the reaction mixture into the ice/acid mixture with vigorous stirring.
-
Separate the aqueous and organic layers.
-
Make the aqueous layer strongly basic with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization to yield this compound.
VI. References
-
Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. --INVALID-LINK--
-
Filo. (2023). How does water affect Grignard reagents?--INVALID-LINK--
-
Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. --INVALID-LINK--
-
Reddit. (2019). How dangerous is actually adding water to Grignard reagent?--INVALID-LINK--
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 4.2.1.3. Grignard-Like Reaction in Water. --INVALID-LINK--
-
ChemicalBook. (n.d.). Benzylmagnesium chloride synthesis. --INVALID-LINK--
-
Google Patents. (n.d.). CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method. --INVALID-LINK--
-
Austin, P. R., & Johnson, J. R. (1932). ABNORMAL REACTIONS OF BENZYLMAGNESIUM CHLORIDE. Journal of the American Chemical Society, 54(2), 647–659. --INVALID-LINK--
-
Yanagisawa, A. (n.d.). Benzylic Grignard Reagents. Science of Synthesis. --INVALID-LINK--
-
JoVE. (2025). Video: Nitriles to Ketones: Grignard Reaction. --INVALID-LINK--
-
Quora. (2018). What is the reaction of Grignard reagent with nitriles?--INVALID-LINK--
-
Quora. (2019). How to improve the percent yield in Grignard reaction. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. --INVALID-LINK--
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. --INVALID-LINK--
-
Reagent Guide. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. --INVALID-LINK--
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. --INVALID-LINK--
-
Google Patents. (n.d.). WO2010117285A2 - Process for the preparation of grignard compounds. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. --INVALID-LINK--
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). --INVALID-LINK--
-
ResearchGate. (2017). (PDF) Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. --INVALID-LINK--
-
University of Mississippi. (2021). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. --INVALID-LINK--
-
Sciencemadness.org. (2006). BzMgCl + MeCN, what did I get?--INVALID-LINK--
-
Organic Syntheses. (n.d.). N-Methyl-1,2-diphenylethylamine hydrochloride. --INVALID-LINK--
-
YouTube. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the Grignard reagent formation. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles. --INVALID-LINK--
-
Royal Society of Chemistry. (2024). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. --INVALID-LINK--
-
Organic Syntheses. (n.d.). Procedure. --INVALID-LINK--
-
Reddit. (2020). Troubleshooting my grignard reactions. --INVALID-LINK--
-
Beilstein Journals. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. --INVALID-LINK--
-
NIPER, SAS Nagar, India. (n.d.). Grignard Reaction. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Grignard Reactions for Amino Alcohol Synthesis. --INVALID-LINK--
-
MDPI. (n.d.). N-(2,2-Diphenylethyl)furan-2-carboxamide. --INVALID-LINK--
-
American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--
-
Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses. --INVALID-LINK--
-
PubChem. (n.d.). This compound. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--
References
- 1. How does water affect Grignard reagents? | Filo [askfilo.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - BzMgCl + MeCN, what did I get? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Benzylmagnesium chloride synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. quora.com [quora.com]
- 10. Video: Nitriles to Ketones: Grignard Reaction [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. reddit.com [reddit.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification of 2,2-Diphenylethylamine by Recrystallization
Welcome to the Technical Support Center for the purification of 2,2-Diphenylethylamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization techniques. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and step-by-step experimental protocols grounded in established principles of organic chemistry. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges and optimize your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on its physical properties, methanol is a highly recommended starting solvent for the recrystallization of this compound.[1] The compound is soluble in methanol, and the difference in solubility between hot and cold methanol allows for good recovery of purified crystals upon cooling.[1] Ethanol and isopropanol can also be effective solvents. For a two-solvent system, a combination of a good solvent like ethyl acetate with a poor solvent like hexane can be explored to induce crystallization.[2][3]
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" is a common issue with amines and occurs when the compound separates from the solution as a liquid instead of a solid.[4] This can be due to the solution being too concentrated or cooling too quickly. To remedy this, try reheating the solution and adding more of the hot solvent to dilute it. Then, allow the solution to cool much more slowly to encourage crystal nucleation.[5][6] Using a seed crystal, if available, can also help initiate crystallization.[5]
Q3: No crystals are forming even after my solution has cooled. What are the next steps?
A3: If crystals do not form, your solution is likely not saturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod to create nucleation sites.[5] Another effective method is to add a small "seed" crystal of pure this compound to the solution. If these methods fail, you may have used too much solvent. In this case, gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.[5]
Q4: How can I remove colored impurities from my crude this compound?
A4: Colored impurities can often be removed by treating the hot, dissolved solution with a small amount of activated charcoal. The charcoal adsorbs the colored compounds. After a brief heating period with the charcoal, it can be removed by hot gravity filtration before allowing the solution to cool and crystallize.[7][8]
Q5: Should I recrystallize the freebase or the hydrochloride salt of this compound?
A5: Both the freebase and the hydrochloride salt can be recrystallized. The choice often depends on the nature of the impurities. For some amines, converting the freebase to its hydrochloride salt can improve its crystallization properties.[9] The salt is often more crystalline and may have different solubility characteristics that can be exploited for purification. Recrystallization of the hydrochloride salt is often successful from solvents like ethanol or isopropanol.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" | Solution is too concentrated. Cooling is too rapid. Melting point of the compound is below the boiling point of the solvent. | Reheat the solution and add more hot solvent. Allow the solution to cool slowly at room temperature before placing it in an ice bath. Consider a different solvent with a lower boiling point.[5][10] |
| No Crystal Formation | Solution is not saturated (too much solvent). Lack of nucleation sites. | Gently heat the solution to evaporate some of the solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal of pure this compound.[5] |
| Low Recovery of Crystals | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration. | Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.[7][11] |
| Crystals are Impure | Crystallization occurred too quickly, trapping impurities. The chosen solvent is not effective at separating the impurities. | Ensure slow cooling to allow for the formation of a pure crystal lattice. Try a different recrystallization solvent or a multi-solvent system.[5] |
| Difficulty Dissolving the Crude Material | The solvent is not a good choice for this compound. Insoluble impurities are present. | Try a different solvent in which this compound is known to be soluble, such as methanol.[1] If insoluble material remains in the hot solution, perform a hot gravity filtration to remove it before cooling.[7] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound using a single-solvent recrystallization with methanol. This should be considered a starting point and may require optimization based on the purity of your starting material.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of methanol and heat the mixture gently with swirling. Continue to add methanol in small portions until the solid has just completely dissolved.[12] Avoid adding a large excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture and gently heat for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[7]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.[11]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities from the mother liquor.[11]
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.
-
Analysis: Determine the melting point of the purified this compound. A sharp melting point close to the literature value (48-49 °C) is indicative of high purity.[1]
Visualization of the Recrystallization Workflow:
Caption: General workflow for the purification of this compound by recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. This compound CAS#: 3963-62-0 [m.chemicalbook.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. echemi.com [echemi.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. athabascau.ca [athabascau.ca]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. quora.com [quora.com]
Identifying and minimizing byproducts in 2,2-Diphenylethylamine reactions
Welcome to the technical support center for the synthesis of 2,2-Diphenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and minimize byproducts, thereby improving your yield and purity.
Introduction to Synthetic Strategies
The synthesis of this compound (CAS 3963-62-0) is predominantly achieved through two primary routes: the reduction of diphenylacetonitrile and the Hofmann rearrangement of 3,3-diphenylpropanamide.[1][2] Each method presents a unique set of challenges and potential byproducts. This guide will address each route separately, offering targeted solutions to common issues.
Route 1: Reduction of Diphenylacetonitrile
This common and efficient method involves the catalytic hydrogenation of diphenylacetonitrile to the desired this compound. However, the reaction can be complicated by over-reduction and side reactions, leading to a mixture of products.
Troubleshooting Guide & FAQs
Question 1: My final product is contaminated with significant amounts of secondary and tertiary amines. What is causing this and how can I prevent it?
Answer:
The formation of secondary and tertiary amines is a classic byproduct in the catalytic hydrogenation of nitriles.[3] This occurs when the initially formed primary amine attacks the intermediate imine, leading to the formation of a new imine which is then reduced to a secondary amine. This secondary amine can further react to form a tertiary amine.
Causality:
-
High concentration of the primary amine product: As the reaction progresses, the concentration of this compound increases, providing more opportunities for it to react with the imine intermediate.
-
Sub-optimal catalyst: Some catalysts may have a higher propensity for promoting the condensation reaction between the amine and the imine.
-
Insufficient hydrogen pressure or poor mass transfer: If the rate of hydrogenation of the imine is slow compared to the rate of its reaction with the amine, byproduct formation is favored.
Mitigation Strategies:
-
Catalyst Selection: The choice of catalyst is critical. While various catalysts can be used, atomically dispersed palladium catalysts have shown high selectivity towards primary amines.[3]
-
Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature can decrease the rate of the competing condensation reaction.
-
Hydrogen Pressure: Increasing the hydrogen pressure can accelerate the hydrogenation of the imine intermediate, minimizing its availability to react with the product amine.
-
Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used.
-
Experimental Protocol: Minimizing Secondary and Tertiary Amine Formation
-
Catalyst Loading: In a suitable high-pressure reactor, charge with diphenylacetonitrile and a palladium-based catalyst (e.g., 5% Pd/C) at a 1-5% w/w ratio to the substrate.
-
Solvent: Add a suitable solvent such as ethanol.
-
Pressurization: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen to the desired pressure (e.g., 5-10 psig).[4]
-
Temperature Control: Maintain the reaction temperature at a lower range (e.g., 20-25°C) to disfavor the condensation side reaction.
-
Monitoring: Monitor the reaction progress by techniques such as TLC or GC-MS to determine the point of complete consumption of the starting material.
-
Work-up: Upon completion, filter the catalyst, and purify the product.
Question 2: I am observing the formation of toluene as a byproduct. What is the cause and how can it be avoided?
Answer:
The presence of toluene indicates a hydrogenolysis side reaction, where the C-C bond between the diphenylmethyl group and the aminomethyl group is cleaved.[5][6]
Causality:
-
Harsh Reaction Conditions: High temperatures and certain catalysts can promote hydrogenolysis.
-
Catalyst Type: Palladium on carbon (Pd/C) can be effective for hydrogenation but can also catalyze hydrogenolysis, especially at elevated temperatures.[6]
Mitigation Strategies:
-
Milder Reaction Conditions: Employing lower temperatures and hydrogen pressures can significantly reduce the extent of hydrogenolysis.
-
Catalyst Choice: Consider using alternative catalysts that are less prone to inducing hydrogenolysis.
Route 2: Hofmann Rearrangement of 3,3-Diphenylpropanamide
The Hofmann rearrangement is a powerful method for converting a primary amide to a primary amine with one less carbon atom.[7][8] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[9] The reactivity of this intermediate is the primary source of byproducts in this synthesis.
Troubleshooting Guide & FAQs
Question 1: My product contains a significant amount of a urea byproduct. How is this formed and how can I prevent it?
Answer:
The formation of a symmetrical urea, N,N'-bis(2,2-diphenylethyl)urea, is a common byproduct in the Hofmann rearrangement. It arises from the reaction of the highly electrophilic isocyanate intermediate with the desired this compound product.
Causality:
-
High concentration of the amine product: As the reaction progresses, the newly formed amine can act as a nucleophile and attack the isocyanate intermediate.
-
Slow hydrolysis of the isocyanate: If the rate of hydrolysis of the isocyanate to the carbamic acid is slow compared to its reaction with the amine, urea formation becomes more prevalent.
Mitigation Strategies:
-
Rapid Hydrolysis: Ensure efficient and rapid hydrolysis of the isocyanate intermediate by using a sufficient amount of water and maintaining appropriate reaction conditions.
-
Reaction Temperature: Controlling the temperature is crucial. While heating is often required for the rearrangement, excessive temperatures can increase the rate of side reactions.
-
Slow Addition of Reagents: In some cases, slow addition of the hypobromite solution to the amide can help to keep the instantaneous concentration of the isocyanate low, thus minimizing the side reaction with the amine product.
Question 2: I have identified a carbamate byproduct in my reaction mixture. What is the source of this impurity?
Answer:
The formation of a carbamate, such as a methyl or ethyl carbamate of this compound, occurs when the isocyanate intermediate is trapped by an alcohol present in the reaction mixture.[10][11]
Causality:
-
Presence of Alcohols: If the reaction is carried out in an alcoholic solvent (e.g., methanol, ethanol) or if an alcohol is present as an impurity, it can react with the isocyanate to form a stable carbamate.
Mitigation Strategies:
-
Solvent Choice: Use a non-alcoholic solvent system if the desired product is the primary amine. Aqueous conditions are typically employed for the hydrolysis of the isocyanate.
-
Purity of Reagents: Ensure that all reagents and solvents are free from alcohol contamination.
Experimental Protocol: Performing the Hofmann Rearrangement with Minimized Byproducts
-
Preparation of Hypobromite: In a flask cooled in an ice bath, prepare a solution of sodium hypobromite by slowly adding bromine to a solution of sodium hydroxide in water.
-
Amide Solution: In a separate flask, dissolve 3,3-diphenylpropanamide in a suitable solvent (e.g., aqueous dioxane).
-
Reaction: Slowly add the chilled hypobromite solution to the amide solution while maintaining a low temperature.
-
Rearrangement: After the addition is complete, the reaction mixture is typically warmed to facilitate the rearrangement to the isocyanate.
-
Hydrolysis: The isocyanate is then hydrolyzed in situ to the primary amine.
-
Work-up and Purification: After the reaction is complete, the product is extracted and purified, for example, by crystallization or chromatography.
Data Presentation
Table 1: Troubleshooting Summary for this compound Synthesis
| Synthetic Route | Common Byproduct | Likely Cause(s) | Recommended Mitigation Strategies |
| Reduction of Diphenylacetonitrile | Secondary/Tertiary Amines | - High concentration of primary amine- Sub-optimal catalyst- Insufficient H₂ pressure | - Use selective catalysts (e.g., atomically dispersed Pd)- Lower reaction temperature- Increase H₂ pressure |
| Toluene | - Harsh reaction conditions- Catalyst-induced hydrogenolysis | - Use milder temperatures and pressures- Select a catalyst less prone to hydrogenolysis | |
| Hofmann Rearrangement | Symmetrical Urea | - Reaction of isocyanate with product amine- Slow isocyanate hydrolysis | - Ensure rapid and efficient hydrolysis- Control reaction temperature- Consider slow addition of reagents |
| Carbamate | - Presence of alcohol in the reaction mixture | - Use non-alcoholic solvents- Ensure purity of all reagents |
Visualizations
Diagrams of Reaction Pathways and Byproduct Formation
Caption: Byproduct formation in the reduction of diphenylacetonitrile.
Caption: Byproduct formation in the Hofmann rearrangement.
References
- 1. This compound | C14H15N | CID 77575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Hofmann Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: 2,2-Diphenylethylamine Derivatives in Asymmetric Synthesis
Welcome to the technical support center for improving stereoselectivity in reactions involving 2,2-diphenylethylamine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful chiral auxiliary platform. Here, we move beyond simple protocols to explore the mechanistic rationale behind experimental choices, providing you with the tools to troubleshoot and optimize your stereoselective transformations.
Section 1: Foundational Principles & Frequently Asked Questions
This section addresses the fundamental parameters governing stereoselectivity when using this compound-derived auxiliaries. Understanding these principles is the first step toward rational optimization.
Q1: What is the underlying principle of stereochemical control with a this compound auxiliary?
The effectiveness of this compound as a chiral auxiliary stems from its profound steric influence. When attached to a substrate (e.g., via an amide bond to a carboxylic acid), the two bulky phenyl groups create a rigid and well-defined chiral environment. In reactions involving the formation of a new stereocenter, such as the alkylation of an enolate, these phenyl groups effectively block one of the two faces of the planar intermediate.[1] This forces an incoming electrophile to approach from the less hindered face, resulting in the preferential formation of one diastereomer. The degree of selectivity is a direct function of how effectively this steric blockade is enforced, which is highly dependent on reaction conditions.
Q2: How does reaction temperature impact the diastereoselectivity of my reaction?
Temperature is one of the most critical and impactful parameters for controlling stereoselectivity.[2] Asymmetric reactions are often highly sensitive to thermal energy.[3]
-
Causality: The formation of two different diastereomers proceeds through two distinct transition states, each with a specific activation energy (ΔG‡). The difference in these activation energies (ΔΔG‡) dictates the ratio of the products. Lowering the reaction temperature reduces the available thermal energy in the system. This makes it more difficult for the reaction to overcome the higher-energy transition state, thus amplifying the effect of the small energy difference between the two pathways.[4] The result is a significant increase in the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.).
-
Practical Insight: It is common to observe a dramatic improvement in selectivity when moving a reaction from room temperature to -40 °C or -78 °C. However, this comes at the cost of a slower reaction rate. Patience is key.
There are cases where Eyring plots, which correlate selectivity with temperature, are non-linear.[5] This can indicate a change in the reaction mechanism or the involvement of different solvent-solute clusters at different temperatures, a phenomenon known as the "inversion temperature".[4][6]
Q3: Why is solvent choice so critical for stereoselectivity?
A solvent is not merely an inert medium; it is an active participant in the reaction that can profoundly influence the conformation and stability of the transition state.[6][7]
-
Mechanism of Influence:
-
Chelation and Geometry: In metal-mediated reactions (e.g., lithium or sodium enolates), coordinating solvents like tetrahydrofuran (THF) can chelate the metal cation. This alters the geometry and rigidity of the enolate, directly impacting how the chiral auxiliary shields one face.[8] Non-coordinating solvents like toluene or dichloromethane may favor a more aggregated or differently solvated state, leading to different selectivity.
-
Polarity and Transition State Stabilization: The polarity of the solvent can differentially stabilize the two diastereomeric transition states. A solvent screen is often the most effective way to identify the optimal medium for a specific transformation.[2]
-
Solute-Solvent Clusters: The reactive species in solution is best described as a solute-solvent cluster.[5] The structure and reactivity of this cluster are temperature-dependent, and changing the solvent changes the nature of these clusters entirely.[4][5]
-
Section 2: Troubleshooting Guide for Sub-Optimal Stereoselectivity
This section provides a systematic, question-driven approach to resolving the most common issue encountered: low stereoselectivity.
Problem: My reaction is yielding a low diastereomeric ratio (e.g., <90:10 d.r.). What are the causes and how do I fix it?
Low stereoselectivity is a common but solvable problem. A logical, stepwise approach to optimization is the most efficient path to success. The following workflow diagram outlines a robust troubleshooting strategy.
Caption: A logical workflow for troubleshooting low stereoselectivity.
Detailed Troubleshooting Steps:
Q2.1: Could my reagents or setup be the problem?
Absolutely. Before spending significant time on optimization, always verify the fundamentals. A non-selective background reaction caused by impurities or poor technique is a common culprit.[8]
-
Reagent Purity: Ensure the chiral auxiliary is of high enantiomeric purity. Verify the purity of your substrate and electrophile. Impurities can poison catalysts or interfere with the formation of the desired reactive intermediate.[2]
-
Solvent and Atmosphere: Many stereoselective reactions, particularly those involving organometallics like enolates, are extremely sensitive to air and moisture.[8]
-
Protocol: Use freshly distilled, anhydrous solvents. Flame-dry all glassware under vacuum and maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the entire process.
-
Q2.2: I've confirmed my reagents are pure and my technique is sound. What is the next logical step?
The next step is to optimize the reaction temperature. As discussed, this is often the variable with the largest impact on stereoselectivity.
-
Actionable Protocol:
-
Set up three identical reactions.
-
Run them at three different temperatures: 0 °C (ice bath), -40 °C (acetonitrile/dry ice bath), and -78 °C (acetone/dry ice bath).
-
Monitor all reactions for completion (by TLC or LC-MS) and analyze the diastereomeric ratio of the crude product (by ¹H NMR or GC).
-
-
Data Interpretation: The results will provide a clear vector for optimization. A summary of expected outcomes is presented below.
| Temperature (°C) | Typical Reaction Time | Expected Diastereomeric Ratio (d.r.) | Comments |
| 25 (RT) | 1-4 hours | 75:25 | Often a starting point, but rarely optimal. |
| 0 | 4-12 hours | 90:10 | Significant improvement is common. |
| -40 | 12-24 hours | 95:5 | Often a good balance of selectivity and time. |
| -78 | 24-48 hours | >98:2 | Typically provides the highest selectivity. |
| Note: Data is representative and will vary depending on the specific substrate and electrophile. |
Q2.3: I've lowered the temperature to -78 °C, and the selectivity is still not satisfactory. What should I try next?
If temperature optimization is insufficient, a solvent screen is the next logical step. The interaction between the solvent and the (typically metallic) enolate intermediate is crucial.
-
Rationale: The goal is to find a solvent that maximizes the rigidity of the transition state and the steric directing effect of the 2,2-diphenylethyl group.
-
Non-coordinating solvents (e.g., Toluene, Dichloromethane) often lead to higher selectivity for lithium enolates by promoting a tightly aggregated or chelated state.
-
Coordinating solvents (e.g., THF) can solvate the metal cation, potentially leading to a "looser" transition state and lower selectivity. However, this is not a universal rule, and THF is often the solvent of choice for its ability to ensure homogeneity at low temperatures.[9]
-
Q2.4: I've screened solvents and still need improvement. Are there other variables to consider?
Yes. The nature of the counter-ion and the base used for deprotonation can have a significant effect on enolate geometry and aggregation, which in turn affects stereoselectivity.[3][10]
-
Counter-ion Effect: The size of the metal cation (Li⁺ < Na⁺ < K⁺) influences the bond lengths and angles within the chelated transition state. It is worth testing different bases to generate different metal enolates. For example, compare the results from lithium diisopropylamide (LDA) with sodium bis(trimethylsilyl)amide (NaHMDS).[10]
-
Base Structure: The steric bulk of the base can influence the geometry (E/Z) of the enolate formed, which can be critical for achieving high diastereoselectivity.[3]
The diagram below illustrates the proposed chelated transition state for an N-acylated this compound derivative. The key to high selectivity is maximizing the steric clash between the electrophile and one of the phenyl rings.
Caption: The bulky phenyl groups block the top face of the enolate, directing the electrophile (E+) to the less hindered bottom face.
Section 3: Standard Operating Protocol - Asymmetric Alkylation
This section provides a detailed, step-by-step methodology for a common application: the diastereoselective alkylation of an N-propanoyl-2,2-diphenylethylamine.
Objective: To synthesize (R)-2-methyl-3-phenylpropanoic acid derivatives with high diastereoselectivity.
Materials:
-
(R)-N-propanoyl-2,2-diphenylethylamine
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Protocol:
-
Setup:
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under high vacuum.
-
Allow the flask to cool to room temperature under a positive pressure of nitrogen.
-
Add (R)-N-propanoyl-2,2-diphenylethylamine (1.0 eq) to the flask and dissolve in anhydrous THF (to make a 0.1 M solution).
-
-
Enolate Formation:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaHMDS (1.05 eq) dropwise via syringe over 10 minutes. The solution may turn a pale yellow color.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
In a separate, dry flask, dissolve benzyl bromide (1.2 eq) in a small amount of anhydrous THF.
-
Add the benzyl bromide solution dropwise to the enolate solution at -78 °C over 15 minutes.
-
Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The reaction is typically complete in 2-4 hours.
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis and Purification:
-
Analyze the crude product's diastereomeric ratio by ¹H NMR spectroscopy by integrating the signals corresponding to the α-proton of the two diastereomers.
-
Purify the product by silica gel column chromatography to isolate the major diastereomer.
-
Auxiliary Cleavage:
The final step is the non-destructive removal of the chiral auxiliary. The choice of method depends on the desired final product.
| Desired Product | Reagent | Typical Conditions | Pitfalls & Troubleshooting |
| Carboxylic Acid | LiOH / H₂O₂ | THF/H₂O, 0 °C to RT | The reaction can be exothermic and generate O₂. Use a vented needle and add H₂O₂ slowly at 0 °C.[3] |
| Primary Alcohol | LiAlH₄ or LiBH₄ | THF or Et₂O, 0 °C | These are powerful reducing agents that may reduce other functional groups. LiBH₄ is milder and more selective.[3] |
| Ester | NaOMe / MeOH | Methanol, RT | Ensure anhydrous conditions to prevent hydrolysis back to the acid. |
| Amide | Weinreb's salt (Me(MeO)NH·HCl) + AlMe₃ | Toluene, 0 °C | Useful for creating a stable intermediate for further additions. |
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. york.ac.uk [york.ac.uk]
Overcoming challenges in the N-functionalization of 2,2-Diphenylethylamine
Welcome to the technical support center for the N-functionalization of 2,2-diphenylethylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sterically demanding scaffold. The unique structural feature of this compound—two phenyl groups on the carbon adjacent to the nitrogen—imparts significant steric hindrance, which is the primary obstacle in achieving efficient N-functionalization.[1]
This document provides in-depth, question-and-answer-based troubleshooting guides to address the common challenges you may encounter.
Core Challenge: Understanding the Steric Hindrance
The primary difficulty in derivatizing this compound arises from the steric bulk of the two phenyl rings. These groups effectively shield the nitrogen's lone pair of electrons, reducing its nucleophilicity and physically blocking the approach of electrophiles. This steric impediment necessitates carefully optimized conditions or alternative synthetic strategies compared to less hindered primary amines.
References
Technical Support Center: A Guide to Preventing Decomposition of 2,2-Diphenylethylamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2,2-Diphenylethylamine. This resource is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this versatile compound. As a primary aromatic amine, this compound is susceptible to environmental factors that can compromise its integrity over time.[1][2] This guide provides in-depth, field-proven insights into the causes of its decomposition and offers robust protocols to ensure its long-term stability for reliable experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the storage and handling of this compound.
Q1: What are the ideal short-term (under 3 months) storage conditions for this compound?
For short-term storage, the compound should be kept in a tightly sealed container in a cool, dry, and dark place.[3][4] A general recommendation is to maintain temperatures below 30°C (86°F).[5] It is crucial to minimize exposure to the atmosphere to prevent reactions with oxygen and moisture.[5][6]
Q2: I need to store this compound for over a year. What is the best long-term protocol?
For long-term storage, enhanced protective measures are necessary. We recommend aliquoting the material into smaller, single-use amber glass vials to minimize repeated exposure of the bulk material.[7] Each vial should be purged with an inert gas (e.g., argon or nitrogen) before sealing. For maximum stability, store these sealed vials at low temperatures, such as -20°C, in a desiccated environment.[7]
Q3: My this compound solid has turned from white/light pink to yellow or brown. What does this indicate?
A color change is a primary visual indicator of decomposition. This is most commonly due to oxidation from exposure to air.[8] Primary amines are susceptible to oxidative degradation, which can form colored impurities.[1][9] The compound's purity is likely compromised, and it should be analytically tested before use.
Q4: Can I store the compound in the original manufacturer's container?
While the original container is suitable for initial and short-term storage, its seal may become less effective with repeated opening and closing. For long-term storage or after the container has been opened multiple times, we strongly advise transferring the amine to smaller, dedicated vials under an inert atmosphere as described in our long-term storage protocol.
Q5: What are the primary chemical pathways that cause the decomposition of this compound?
The two main degradation pathways are:
-
Oxidative Degradation: Reaction with atmospheric oxygen, which can be catalyzed by light or trace metal impurities, leads to the formation of various byproducts.[1][8]
-
Reaction with Carbon Dioxide and Moisture: As a primary amine, it can react with CO2 in the air, especially in the presence of moisture, to form carbamates or bicarbonate salts.[5][10] This not only reduces the purity but can also alter the physical properties of the material.
Section 2: In-Depth Troubleshooting Guide
This guide provides a deeper analysis of common problems, their underlying chemical causes, and corrective actions.
Problem: Visual Changes in the Compound (Color Degradation, Clumping, or Oily Appearance)
-
Potential Cause: Significant exposure to atmospheric oxygen, moisture, and/or CO2.
-
Scientific Explanation: this compound possesses a nucleophilic primary amine group and a benzylic carbon, making it susceptible to degradation.
-
Oxidation: The lone pair of electrons on the nitrogen atom can be abstracted, initiating a radical chain reaction that leads to complex degradation products.[1] This process is often the source of color changes.
-
Hygroscopicity and Carbamate Formation: The compound can absorb moisture from the air, which facilitates a reaction with atmospheric CO2 to form carbamic acid, which may then be deprotonated to form a salt.[5][10] This can cause the material to become clumpy or appear oily, especially given its low melting point of approximately 38-49 °C.[3][11]
-
-
Recommended Actions:
-
Quarantine the Material: Do not use the material in critical experiments until its purity has been verified.
-
Analytical Verification: Assess the compound's purity using analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying degradation products.[12]
-
Implement Stricter Storage: Immediately transfer any remaining pure material to new vials following the Protocol for Optimal Long-Term Storage .
-
Problem: Inconsistent Experimental Results or Reduced Reaction Yields
-
Potential Cause: Use of partially degraded this compound as a starting material.
-
Scientific Explanation: The primary amine functional group is typically the intended site of reaction in synthetic protocols. If this group has been oxidized or has formed a carbamate salt, the concentration of the active starting material is reduced, leading to lower yields. Furthermore, the degradation byproducts can act as inhibitors or participate in unwanted side reactions, complicating purification and reducing the overall efficiency of your process.
-
Recommended Actions:
-
Pre-use Quality Control: Before starting a synthesis, run a quick quality control check. A simple Thin-Layer Chromatography (TLC) analysis comparing the stored material to a new or purified standard can quickly reveal the presence of impurities.
-
Purification: If degradation is confirmed, the material may need to be purified. Recrystallization or column chromatography are common methods, depending on the nature of the impurities.
-
Review Handling Procedures: Ensure that the compound is handled quickly when being weighed and that containers are not left open to the atmosphere for extended periods.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered with stored this compound.
Caption: Troubleshooting workflow for stored this compound.
Section 3: Protocols for Storage and Stability Assessment
Adherence to standardized protocols is critical for ensuring the integrity of your chemical reagents.
Protocol 1: Optimal Long-Term Storage
This protocol is designed to maximize the shelf-life of this compound by creating a multi-barrier defense against environmental factors.
Materials and Equipment:
-
High-purity this compound
-
Amber glass vials with PTFE-lined screw caps
-
Source of high-purity inert gas (Argon or Nitrogen) with tubing
-
Parafilm® or other sealing tape
-
Analytical balance and weighing tools
-
Glove box or glove bag (recommended, but not mandatory if purging is done carefully)
-
-20°C freezer
-
Desiccator cabinet
Procedure:
-
Preparation: Pre-label all amber vials with the compound name, date, and aliquot amount. Place them in a desiccator to ensure they are completely dry.
-
Aliquoting: In a controlled environment (ideally a glove box), carefully weigh the desired amount of this compound into each vial. Aliquoting prevents contamination and degradation of the entire stock.
-
Inert Gas Purge: Insert a tube delivering a gentle stream of inert gas into the vial. Ensure the gas flows for at least 30-60 seconds to displace all atmospheric air.
-
Sealing: While the inert gas is still flowing, slowly withdraw the tube and immediately seal the vial tightly with the PTFE-lined cap. The positive pressure from the inert gas prevents air from re-entering.
-
Secondary Seal: Wrap the cap-vial interface with 2-3 layers of Parafilm® to create an additional barrier against moisture and gas exchange.
-
Storage: Place the sealed vials inside a desiccator cabinet located in a -20°C freezer. The desiccator adds another layer of protection against moisture.
Protocol 2: Rapid Purity Assessment via GC-MS
This is a general workflow to verify the purity of this compound. Instrument parameters should be optimized for your specific system.
Objective: To identify the presence of degradation products and quantify the purity of the main compound.
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL solution of a trusted, new batch of this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). This will serve as your reference standard.
-
Sample Preparation: Prepare a 1 mg/mL solution of the stored this compound sample in the same solvent.
-
GC-MS Analysis:
-
Inject 1 µL of the sample solution onto the GC-MS.
-
Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).
-
Temperature Program: Start with an initial temperature of 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/minute, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of 40-400 m/z.
-
-
Data Analysis:
-
Analyze the chromatogram of the reference standard to determine the retention time and mass spectrum of pure this compound.
-
Analyze the chromatogram of the stored sample. Look for any new peaks that are not present in the standard.
-
Examine the mass spectra of any impurity peaks to help identify potential degradation products.
-
Calculate the purity by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
-
Visual Guide: Key Decomposition Pathways
This diagram illustrates the primary environmental factors that lead to the degradation of this compound.
Caption: Primary decomposition pathways for this compound.
Section 4: Summary of Storage Conditions
This table summarizes the recommended storage conditions and the consequences of suboptimal storage.
| Parameter | Optimal Condition | Suboptimal Condition | Likely Consequence of Suboptimal Storage |
| Temperature | -20°C (Long-term)[7] Cool, below 30°C (Short-term)[5] | Room temperature or elevated temperatures | Increased rate of thermal and oxidative degradation.[8] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Ambient Air | Oxidation, formation of colored impurities, reaction with CO2.[8][10] |
| Container | Tightly sealed, amber glass vial with PTFE-lined cap.[5][7] | Loosely sealed or plastic container. | Exposure to air and moisture, potential leaching from incompatible plastics. |
| Light | Stored in the dark (amber vial).[7] | Exposed to ambient or UV light. | Photodegradation, acceleration of oxidative processes. |
| Moisture | Dry environment (desiccated).[4][5] | Humid environment. | Facilitates reaction with CO2, potential hydrolysis of impurities.[5] |
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 10. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 3963-62-0 [m.chemicalbook.com]
- 12. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]
Technical Support Center: Strategies for the Removal of Unreacted Starting Materials in 2,2-Diphenylethylamine Synthesis
Welcome to the technical support center for the synthesis of 2,2-Diphenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple procedural lists to explain the underlying chemical principles that inform effective purification strategies. Our goal is to equip you with the knowledge to troubleshoot and optimize the removal of unreacted starting materials, ensuring the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound, and why do they pose a purification challenge?
The synthesis of this compound (C₁₄H₁₅N)[1][2] typically involves the reduction of a nitrile or a reductive amination pathway. Common starting materials include:
-
Benzyl Cyanide (Phenylacetonitrile): This is a frequent precursor, which upon reduction yields the desired primary amine.[3][4] The challenge lies in separating the polar amine product from the less polar, unreacted nitrile.
-
Benzophenone and a Nitrogen Source (e.g., ammonia or a protected amine): In a reductive amination approach, benzophenone can be reacted to form an imine, which is then reduced.[5][6][7] Unreacted benzophenone, a neutral ketone, must be efficiently removed from the basic amine product.
The primary difficulty in purification arises from the differing polarities and acid-base properties of the starting materials and the final product. A successful strategy will exploit these differences.
Q2: My reaction mixture contains unreacted benzophenone. What is the most effective method to remove it?
The most robust and widely used method for separating a basic amine like this compound from a neutral compound like benzophenone is acid-base extraction .[8][9][10][11]
The Principle: This technique leverages the basicity of the amine functional group.
-
Protonation: By treating the crude reaction mixture (dissolved in an organic solvent) with an aqueous acid (e.g., dilute HCl), the amine is protonated to form an ammonium salt.[8][9]
-
Phase Separation: This ammonium salt is ionic and therefore soluble in the aqueous phase, while the neutral benzophenone remains in the organic phase.[8][11]
-
Isolation: The two layers can be separated using a separatory funnel. The aqueous layer containing the protonated amine is then basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.[10]
This method offers a highly efficient and scalable approach to purification.
Q3: I've attempted an acid-base extraction, but my yield is low. What could be going wrong?
Low yields after an acid-base extraction can often be attributed to a few key factors:
-
Incomplete Protonation/Deprotonation: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the acid wash and sufficiently basic (pH 12-14) during the base wash to ensure complete transfer of the amine between phases. Use pH paper or a pH meter to verify.
-
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, making phase separation difficult. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
-
Insufficient Extractions: A single extraction may not be sufficient to transfer all of the product. It is often more effective to perform multiple extractions with smaller volumes of solvent.
-
Solubility of the Amine Salt: While the ammonium salt is water-soluble, excessive volumes of aqueous acid could lead to some loss if the salt has slight solubility in the organic phase.
Q4: How can I remove unreacted benzyl cyanide from my this compound product?
Similar to the removal of benzophenone, acid-base extraction is the primary method. The nitrile group of benzyl cyanide is neutral and will remain in the organic layer during the acid wash, while the amine product is extracted into the aqueous layer as its ammonium salt.
For very non-polar nitriles, if trace amounts remain after extraction, column chromatography can be an effective secondary purification step.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product is contaminated with a non-polar impurity (e.g., benzophenone, benzyl cyanide). | Incomplete separation during workup. | Perform a thorough acid-base extraction. Ensure complete phase separation and consider multiple extractions.[8][9] |
| Column chromatography of the amine results in significant streaking and poor separation. | The basic amine is interacting strongly with the acidic silica gel. | 1. Use a modified mobile phase: Add a small amount of a competing amine, such as triethylamine (0.1-1%), to the eluent.[13] 2. Use an alternative stationary phase: Consider using amine-functionalized silica or basic alumina for the chromatography.[13][14] 3. Reversed-phase chromatography: For polar amines, C18 reversed-phase chromatography can be a viable alternative.[15] |
| The product fails to crystallize during recrystallization. | The solvent system is not optimal, or the product is still impure. | 1. Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold.[16] 2. Two-Solvent Recrystallization: If a single solvent is not effective, try a two-solvent system where the product is soluble in one solvent and insoluble in the other.[17] 3. Further Purification: If impurities are preventing crystallization, consider another purification step like an acid-base extraction or chromatography prior to recrystallization. |
| Formation of secondary amine byproducts during nitrile reduction. | This is a common side reaction in the catalytic hydrogenation of nitriles. | The addition of ammonia during the reduction can help to minimize the formation of secondary amines.[18][19] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
This protocol details the separation of this compound from a neutral starting material like benzophenone or benzyl cyanide.
Materials:
-
Crude reaction mixture containing this compound and neutral impurities.
-
Diethyl ether (or other suitable organic solvent).
-
1 M Hydrochloric Acid (HCl).
-
6 M Sodium Hydroxide (NaOH).
-
Saturated Sodium Chloride solution (brine).
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
pH paper or pH meter.
Procedure:
-
Dissolve the crude reaction mixture in a suitable volume of diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with 1 M HCl two more times, combining all aqueous extracts.
-
Wash the combined aqueous extracts with a small portion of diethyl ether to remove any remaining neutral impurities. Discard the ether wash.
-
Cool the aqueous layer in an ice bath and slowly add 6 M NaOH with stirring until the solution is strongly basic (pH > 12). The free amine will precipitate or form an oily layer.
-
Extract the basified aqueous layer three times with fresh portions of diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified this compound.
Protocol 2: Flash Column Chromatography of this compound
This protocol is for the purification of this compound when minor impurities remain after extraction.
Materials:
-
Crude this compound.
-
Silica gel (230-400 mesh).
-
Hexanes.
-
Ethyl Acetate.
-
Triethylamine.
-
Chromatography column.
-
Thin Layer Chromatography (TLC) plates.
-
Collection tubes.
Procedure:
-
Develop a TLC solvent system: Find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives a retention factor (Rf) of approximately 0.2-0.3 for the this compound. Add 0.5% triethylamine to the solvent system to prevent streaking.
-
Prepare the column: Pack a chromatography column with silica gel using the chosen eluent.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elute the column: Run the column with the eluent, collecting fractions.
-
Monitor the fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for the purification of this compound.
This guide provides a comprehensive overview of the strategies for removing unreacted starting materials in the synthesis of this compound. By understanding the chemical principles behind these techniques, researchers can effectively troubleshoot and optimize their purification processes to obtain a high-purity product.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | C14H15N | CID 77575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation of Amines: Reduction of - Nitro, Nitriles, Isocyanides, Amides, Azides and Oximes, Ammonolysis of Alkyl Halides, Gabriel Phthalimide Synthesis, Rearrangement Reactions in CHEMISTRY: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 6. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vernier.com [vernier.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Extraction - Concept [jove.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. teledyneisco.com [teledyneisco.com]
- 16. mt.com [mt.com]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 19. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Solvent Systems for the Column Chromatography of 2,2-Diphenylethylamine Derivatives
As a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering challenges in the purification of 2,2-diphenylethylamine derivatives. These compounds, while synthetically valuable, often present unique chromatographic hurdles due to the basicity of the amine functional group. This resource is structured as a series of troubleshooting questions and FAQs to directly address the practical issues faced in the laboratory.
Troubleshooting Guide
Q1: Why are my this compound derivatives showing significant peak tailing or streaking on a silica gel column?
Answer: Peak tailing is the most common issue when chromatographing amines on standard silica gel.[1][2] The root cause is an acid-base interaction between the basic amine group of your analyte and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[3][4]
-
Causality: The lone pair of electrons on the nitrogen atom of the amine forms a strong hydrogen bond or an ionic interaction with the surface silanols. This creates a secondary, non-ideal retention mechanism alongside the desired normal-phase partitioning.[5][6] Because these interaction sites are not uniform across the silica surface, some analyte molecules are retained much more strongly than others, causing them to elute slowly and creating the characteristic "tail" on the peak.[1][7] This unwanted interaction can lead to poor resolution, inaccurate quantification, and lower purity of collected fractions.[2]
Q2: My compound is stuck at the baseline on the TLC plate, even with polar solvents like ethyl acetate. What should I do?
Answer: This indicates a very strong interaction between your polar amine derivative and the silica gel. A standard ethyl acetate/hexane system may not be polar enough to overcome this binding.[8]
-
Expert Insight: You need a more competitive, polar mobile phase to elute your compound. The most effective approach is to introduce a "polar modifier," typically an alcohol like methanol (MeOH), which is much more polar than ethyl acetate or dichloromethane (DCM).[9]
-
Recommended Action:
-
Switch to a DCM/MeOH System: Start with a mobile phase of 2-5% methanol in dichloromethane.[9] This combination is highly effective for eluting polar compounds from silica.[10][11]
-
Add a Basic Modifier: If the compound still streaks or remains at the baseline, the issue is likely the strong acid-base interaction. In this case, you must add a small amount of a basic modifier to the DCM/MeOH system. A common and effective choice is a solution of ammonium hydroxide in methanol or triethylamine (TEA).[3][8][10] For example, try a system of 5% of a "10% NH4OH in Methanol" solution mixed with dichloromethane.[12]
-
Q3: I'm observing poor separation (co-elution) between my desired product and impurities. How can I improve the resolution?
Answer: Achieving good resolution requires optimizing the selectivity of your chromatographic system, which is the difference in retention between two compounds.
-
Causality & Strategy: Selectivity is primarily influenced by the composition of the mobile phase and the nature of the stationary phase. Simply increasing the polarity to move the compounds off the baseline often compresses the peaks together, reducing separation.
-
Recommended Actions:
-
Fine-Tune Solvent Polarity: If you are using a binary system (e.g., ethyl acetate/hexane), try small, incremental changes in the ratio. For flash chromatography, employing a shallow gradient can significantly improve the resolution between closely eluting peaks.[8]
-
Change Solvent Selectivity: If tuning the polarity doesn't work, switch one of the solvents. Solvents are grouped into different selectivity classes based on their chemical properties (e.g., proton donor, proton acceptor, dipole moment).[3] For instance, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether (MTBE) at a similar polarity strength can alter the interactions with your compounds and improve separation.
-
Use a Ternary (Three-Component) System: Adding a third solvent in a small amount (1-5%) can dramatically alter selectivity. For example, adding a little methanol or acetonitrile to a dichloromethane/hexane mixture can sometimes resolve co-eluting spots.[8]
-
Q4: When and why should I add a basic modifier like triethylamine (TEA) or ammonia to my solvent system?
Answer: You should add a basic modifier whenever you observe significant peak tailing or if your compound is irreversibly adsorbed onto the silica.[3][4]
-
Mechanism of Action: These basic additives work by acting as "silanol suppressors."[13] They are small, basic molecules that competitively bind to the acidic silanol sites on the silica surface.[14][15] By "masking" or "neutralizing" these active sites, they prevent your this compound derivative from binding strongly and non-specifically.[3][16] This results in a more uniform interaction with the stationary phase, leading to symmetrical peaks and more predictable elution.[17][18]
-
Choosing a Modifier:
-
Triethylamine (TEA): Typically added at 0.1-1% (v/v). It is volatile and easily removed during solvent evaporation.[14]
-
Ammonia (as NH₄OH): Often used as a 1-2% addition of a concentrated ammonium hydroxide solution to methanol, which is then used as the polar component of the mobile phase.[4][19] This is particularly effective for very "stubborn" amines.[10]
-
Q5: Are there alternatives to using basic modifiers? When should I consider a different stationary phase?
Answer: Yes, while adding basic modifiers is a common fix, it can sometimes be suboptimal. A superior and often simpler solution is to change the stationary phase.
-
Expert Insight: Modifying the mobile phase is a reactive solution to a problematic stationary phase. A more robust, proactive approach is to use a stationary phase that is inherently compatible with basic compounds.
-
Recommended Alternatives:
-
Amine-Functionalized Silica: This is an excellent choice. The silica surface is covalently bonded with amino groups, making the surface basic and effectively masking the underlying acidic silanols.[20][21] This allows for the purification of amines using simple, neutral solvent systems like hexane/ethyl acetate, eliminating the need for additives.[4][19]
-
Basic Alumina: Alumina is another polar stationary phase, but it is basic in nature. It can be a good alternative to silica for purifying basic compounds, though its chromatographic properties are different and will require separate method development.
-
Reversed-Phase Silica (C18): If your derivative has sufficient hydrophobic character, reversed-phase chromatography is an excellent alternative that avoids the problems of silanol interactions.[5][22]
-
Q6: My this compound derivative is extremely polar. Is normal-phase chromatography the right choice?
Answer: For extremely polar derivatives (e.g., those with additional hydroxyls, carboxyls, or multiple amine groups), normal-phase chromatography can be challenging. Such compounds may not elute even with highly polar mobile phases like 100% methanol.[8] In these cases, you should consider alternative chromatographic modes.
-
Recommended Alternatives:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for the separation of very polar compounds.[23][24][25] It uses a polar stationary phase (like bare silica, diol, or amide) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[23][26][27] In HILIC, water is the strong, eluting solvent.[28]
-
Reversed-Phase Chromatography (RPC): While seemingly counterintuitive for polar compounds, RPC can be made to work. Using a highly aqueous mobile phase on a C18 or C8 column will elute very polar compounds quickly.[29][30] This is often the default method in analytical HPLC for such compounds.
-
Data & Visualization
Table 1: Common Normal-Phase Solvent Systems for Amine Derivatives
| Solvent System (Non-polar / Polar) | Typical Ratios | Target Analytes & Comments |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | For less polar derivatives. Often requires the addition of 0.1-1% TEA to prevent tailing.[10][11] |
| Dichloromethane / Methanol | 99:1 to 9:1 | A more polar system for moderately polar to polar amines.[9] Almost always requires a basic modifier. |
| Dichloromethane / (Methanol + NH₄OH) | 9:1 (DCM / MeOH mix) | Highly effective for strongly basic or very polar amines that streak or fail to elute in other systems.[4][10][12] |
| Hexane / Ethyl Acetate (on Amine-Silica) | 9:1 to 1:1 | The ideal system for routine purification of basic amines. Avoids the need for additives, simplifying workup.[4][19] |
Diagram: Troubleshooting Workflow for Amine Chromatography
This diagram outlines a logical progression for troubleshooting common issues encountered during the chromatography of this compound derivatives.
Caption: Troubleshooting workflow for amine chromatography.
Experimental Protocols
Protocol 1: Systematic Solvent System Development using Thin-Layer Chromatography (TLC)
Objective: To identify an optimal solvent system for column chromatography that provides a target Retention Factor (Rf) of 0.25-0.35 for the desired compound.[31]
Methodology:
-
Prepare Stock Solutions: Dissolve your crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate) to make a concentrated stock solution.
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture onto the baseline of a silica gel TLC plate. Keep the spot small and concentrated.[8]
-
Initial Solvent Screen:
-
Develop the plate in a moderately polar solvent system, such as 7:3 Hexane/Ethyl Acetate.
-
Visualize the plate under a UV lamp and/or with a chemical stain (e.g., potassium permanganate).
-
-
Analyze and Iterate:
-
If Rf is too low (<0.2): The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., move to 1:1 Hexane/Ethyl Acetate). If still too low, switch to a more polar system like 98:2 DCM/MeOH.
-
If Rf is too high (>0.5): The solvent system is too polar. Decrease the proportion of the polar solvent.
-
If spots are tailing/streaking: Re-run the best solvent system from the previous step but add 0.5% triethylamine (TEA) to the pre-mixed solvent. Observe the improvement in spot shape.
-
-
Optimization: Continue to adjust the solvent ratios until your target compound has an Rf value between 0.25 and 0.35, and there is clear separation from major impurities. This optimized system is now ready for use in your column chromatography.[31][32]
Protocol 2: Preparing and Using a Mobile Phase with a Basic Modifier (Triethylamine)
Objective: To prepare a bulk mobile phase containing triethylamine to suppress silanol interactions during column chromatography.
Methodology:
-
Determine Optimal Solvent Ratio: Using the TLC protocol above, determine the ideal ratio of your non-polar and polar solvents (e.g., 80:20 Hexane/Ethyl Acetate).
-
Prepare Bulk Solvent: In a large, clean graduated cylinder or bottle, prepare the total volume of solvent you will need for your column. For example, to make 500 mL of the mobile phase:
-
Measure 400 mL of Hexane.
-
Measure 100 mL of Ethyl Acetate.
-
-
Add Triethylamine:
-
Using a micropipette or a small graduated cylinder, add the required volume of TEA to achieve the desired concentration. For a 0.5% (v/v) concentration in 500 mL of solvent:
-
Volume of TEA = 0.005 * 500 mL = 2.5 mL
-
-
Add 2.5 mL of TEA to the solvent mixture.
-
-
Mix Thoroughly: Cap the container and invert it several times to ensure the TEA is homogeneously mixed into the mobile phase.
-
Run the Column: Use this freshly prepared mobile phase to equilibrate your silica gel column and to elute your sample.
Frequently Asked Questions (FAQs)
Q1: How much basic modifier is typically needed? A small amount is usually sufficient. For triethylamine (TEA), a concentration of 0.1% to 1% (v/v) in the mobile phase is standard. For ammonium hydroxide, 1-2% of a concentrated aqueous solution is added to the polar solvent component (e.g., methanol) before it's mixed with the non-polar solvent.
Q2: Can I use reversed-phase chromatography for these compounds? Absolutely. Reversed-phase chromatography (RPC) is an excellent technique for purifying amines, especially at the analytical scale (HPLC).[5][22] In RPC, the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile).[30] Since there are no acidic silanols to interact with, peak shape is generally excellent. For preparative work, its suitability depends on the compound's solubility and the availability of large-scale RPC equipment.
Q3: What is HILIC and is it suitable for my compounds? HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a separation technique that uses a polar stationary phase (like silica) and a mobile phase with a high concentration of organic solvent mixed with a small amount of aqueous buffer.[23][24][26] It is ideal for compounds that are too polar to be retained in reversed-phase chromatography.[27] If your this compound derivative has multiple polar functional groups, HILIC could be a powerful purification tool.[25]
Q4: My compound seems to be degrading on the silica column. What's happening? The acidic nature of silica gel can catalyze the degradation of sensitive compounds. Amines, particularly if they have other labile functional groups, can be susceptible to this. This is another strong reason to consider using a less acidic stationary phase like amine-functionalized silica or to add a base like triethylamine to neutralize the silica surface.[20]
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. biotage.com [biotage.com]
- 5. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. welch-us.com [welch-us.com]
- 14. researchgate.net [researchgate.net]
- 15. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 16. hplc.today [hplc.today]
- 17. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 18. pharmagrowthhub.com [pharmagrowthhub.com]
- 19. biotage.com [biotage.com]
- 20. biotage.com [biotage.com]
- 21. teledyneisco.com [teledyneisco.com]
- 22. chromtech.com [chromtech.com]
- 23. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 24. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. obrnutafaza.hr [obrnutafaza.hr]
- 27. biotage.com [biotage.com]
- 28. Aqueous_normal_phase_chromatography [chemeurope.com]
- 29. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 30. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 31. youtube.com [youtube.com]
- 32. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
Technisches Support-Center: Lösung von Löslichkeitsproblemen von 2,2-Diphenylethylamin in Reaktionsmedien
Answering in German as requested by the user.
Verfasst von: Gemini, Senior Application Scientist
Willkommen im technischen Support-Center für 2,2-Diphenylethylamin. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um detaillierte, praxisnahe Lösungen für häufig auftretende Löslichkeitsprobleme während der experimentellen Arbeit zu bieten. Unser Ziel ist es, Sie mit dem Wissen und den Protokollen auszustatten, um diese Hürden effizient zu überwinden und die Integrität Ihrer Forschung zu wahren.
Häufig gestellte Fragen (FAQs)
F1: Was sind die allgemeinen Löslichkeitseigenschaften von 2,2-Diphenylethylamin?
2,2-Diphenylethylamin ist ein primäres Amin mit einer chemischen Struktur, die zwei Phenylringe aufweist, die an dasselbe Kohlenstoffatom gebunden sind, welches sich neben einem eine Aminogruppe tragenden Kohlenstoffatom befindet. Diese Struktur führt zu einem Molekül, das aufgrund der sperrigen, hydrophoben Phenylgruppen weitgehend unpolar ist.
-
Wässrige Löslichkeit: Es ist in Wasser praktisch unlöslich.[1]
-
Löslichkeit in organischen Lösungsmitteln: Es zeigt eine gute Löslichkeit in vielen gängigen organischen Lösungsmitteln.[1] Dazu gehören unter anderem:
Die Wahl des Lösungsmittels hängt letztendlich von den spezifischen Anforderungen Ihrer Reaktion ab, einschließlich der Kompatibilität der Reaktanten und der gewünschten Reaktionstemperatur.
F2: Ich beobachte eine unvollständige Auflösung von 2,2-Diphenylethylamin in meinem gewählten Reaktionslösungsmittel. Was sind die ersten Schritte zur Fehlerbehebung?
Eine unvollständige Auflösung ist ein häufiges Problem. Bevor Sie wesentliche Änderungen an Ihrem Protokoll vornehmen, sollten Sie diese ersten Schritte in Betracht ziehen:
-
Reinheit überprüfen: Verunreinigungen können das Löslichkeitsprofil einer Verbindung erheblich verändern. Stellen Sie sicher, dass das von Ihnen verwendete 2,2-Diphenylethylamin von hoher Reinheit ist.
-
Vorsichtiges Erwärmen: Bei vielen organischen Lösungsmitteln kann eine Temperaturerhöhung die Löslichkeit von Feststoffen verbessern. Wenden Sie sanfte Wärme an und beobachten Sie die Auflösung. Achten Sie auf den Siedepunkt des Lösungsmittels und die thermische Stabilität Ihrer anderen Reaktanten. Der Schmelzpunkt von 2,2-Diphenylethylamin liegt bei etwa 48-49 °C.[2][4]
-
Ultraschallbehandlung: Die Verwendung eines Ultraschallbades kann helfen, feste Agglomerate aufzubrechen und die für die Solvatisierung verfügbare Oberfläche zu vergrößern, was den Auflösungsprozess oft beschleunigt.
Wenn diese ersten Schritte das Problem nicht lösen, kann ein systematischerer Ansatz zur Auswahl des Lösungsmittels oder die Verwendung von Co-Lösungsmitteln erforderlich sein.
F3: Kann ich den pH-Wert anpassen, um die Löslichkeit von 2,2-Diphenylethylamin in wässrigen oder protischen Lösungsmitteln zu verbessern?
Ja, die Anpassung des pH-Wertes ist eine äußerst wirksame Strategie. 2,2-Diphenylethylamin besitzt eine basische Aminogruppe, die protoniert werden kann, um ein besser lösliches Salz zu bilden.[5][6]
-
Mechanismus: Durch Absenken des pH-Wertes des Mediums mit einer geeigneten Säure (z. B. Salzsäure) wird die primäre Aminogruppe (-NH2) zur entsprechenden Ammoniumsalz (-NH3+) protoniert. Diese ionische Spezies weist eine signifikant höhere Löslichkeit in polaren und protischen Lösungsmitteln, einschließlich Wasser und Alkoholen, auf als die neutrale freie Base.[6][7] Der vorhergesagte pKa-Wert für 2,2-Diphenylethylamin liegt bei etwa 9,16[1][2], was bedeutet, dass die protonierte Form bei sauren bis neutralen pH-Werten vorherrscht und somit die Löslichkeit in wässrigen Medien erhöht wird.
Experimenteller Arbeitsablauf für die pH-basierte Solubilisierung
Bildunterschrift: Arbeitsablauf zur Verbesserung der Löslichkeit durch pH-Anpassung.
Fehlerbehebungsleitfaden: Fortgeschrittene Strategien
Problem: Meine Reaktion ist nicht mit sauren Bedingungen kompatibel, und gängige organische Lösungsmittel bieten keine ausreichende Löslichkeit.
In Situationen, in denen eine pH-Anpassung nicht möglich ist, kann ein Co-Lösungsmittelsystem oder eine andere Lösungsmittelklasse erforderlich sein.
Ein Co-Lösungsmittelsystem beinhaltet das Mischen von zwei oder mehr mischbaren Lösungsmitteln, um eine gewünschte Polarität und Lösungsfähigkeit zu erreichen, die mit einem einzigen Lösungsmittel nicht möglich ist.
-
Kausalität: Das Prinzip hierbei ist die Verwendung eines primären Lösungsmittels, das mit Ihren Reaktionsbedingungen kompatibel ist, und eines sekundären, stärkeren Lösungsmittels (des Co-Lösungsmittels) in geringerer Menge, um die Auflösung des problematischen gelösten Stoffes zu unterstützen. Für 2,2-Diphenylethylamin wäre ein guter Ausgangspunkt die Verwendung eines unpolaren oder mäßig polaren primären Lösungsmittels und die Zugabe eines geringen Prozentsatzes eines polaren aprotischen Lösungsmittels wie DMSO oder DMF.
Tabelle 1: Beispielhafte Co-Lösungsmittelsysteme für 2,2-Diphenylethylamin
| Primäres Lösungsmittel | Co-Lösungsmittel | Empfohlenes Startverhältnis (v/v) | Anmerkungen |
| Toluol | DMSO | 95:5 | Ideal für Reaktionen, die höhere Temperaturen erfordern. DMSO kann helfen, intermolekulare Kräfte aufzubrechen. |
| Tetrahydrofuran (THF) | N,N-Dimethylformamid (DMF) | 90:10 | Ein vielseitiges System für einen breiten Temperaturbereich. Beide Lösungsmittel haben gute Lösungseigenschaften. |
| Dichlormethan (DCM) | Methanol | 98:2 | Nützlich für Reaktionen bei oder unter Raumtemperatur. Methanol kann Wasserstoffbrückenbindungen stören. |
Protokoll: Herstellung eines Co-Lösungsmittelsystems
-
Zu einer Suspension von 2,2-Diphenylethylamin im primären Lösungsmittel das Co-Lösungsmittel unter kräftigem Rühren tropfenweise zugeben.
-
Auf Auflösung beobachten.
-
Wenn die Auflösung nicht vollständig ist, können Sie den Prozentsatz des Co-Lösungsmittels leicht erhöhen. Beachten Sie, dass eine Änderung der Lösungsmittelumgebung die Reaktionskinetik und -gleichgewichte beeinflussen kann. Es ist ratsam, einen kleinen Versuch durchzuführen, um sicherzustellen, dass das Co-Lösungsmittel Ihre Reaktion nicht negativ beeinflusst.
Wenn gängige Lösungsmittel und Co-Lösungsmittelsysteme nicht wirksam sind, ziehen Sie weniger konventionelle, aber hochwirksame Lösungsmittelklassen in Betracht.
-
Eutektische Lösungsmittel: Tief eutektische Lösungsmittel (Deep Eutectic Solvents, DES) sind Mischungen aus Wasserstoffbrückendonoren und -akzeptoren, die ein Eutektikum mit einem Schmelzpunkt bilden, der viel niedriger ist als der der einzelnen Komponenten. Sie sind oft sehr effektiv bei der Auflösung einer Vielzahl von gelösten Stoffen. Ein gängiges Beispiel ist "Reline", eine 1:2 molare Mischung aus Cholinchlorid und Harnstoff. Die Eignung eines spezifischen DES müsste experimentell bestimmt werden.
Selbstvalidierende Protokolle
Um die Vertrauenswürdigkeit Ihrer Ergebnisse zu gewährleisten, sollte jedes Solubilisierungsprotokoll Validierungsschritte enthalten.
Protokoll: Validierung der Solubilisierung
-
Visuelle Inspektion: Die grundlegendste Überprüfung ist eine klare, homogene Lösung ohne sichtbare Partikel.
-
Tyndall-Effekt-Test: Um auf kolloidale Suspensionen zu prüfen, die als klare Lösung erscheinen können, leuchten Sie mit einem Laserpointer durch die Lösung. Wenn der Strahl sichtbar ist, deutet dies auf das Vorhandensein von suspendierten Partikeln hin. Eine echte Lösung wird das Licht nicht streuen.
-
Konzentrationsüberprüfung (Optional, aber empfohlen): Nach Erreichen der Auflösung können Sie die Konzentration mit einer geeigneten analytischen Technik wie UV-Vis-Spektroskopie (wenn die Verbindung einen Chromophor hat) überprüfen oder indem Sie das Lösungsmittel aus einem bekannten Volumen der Lösung verdampfen und die Masse des zurückgewonnenen Feststoffs messen.
Logische Beziehung der Fehlerbehebungsschritte
Bildunterschrift: Entscheidungsfindungs-Workflow zur Behebung von Löslichkeitsproblemen.
Referenzen
-
2,2-Diphenylethylamine - ChemBK. --INVALID-LINK--
-
This compound CAS#: 3963-62-0 - ChemicalBook. --INVALID-LINK--
-
This compound - ChemicalBook. --INVALID-LINK--
-
This compound - 3963-62-0, C14H15N, Dichte, Schmelzpunkt, Siedepunkt, Strukturformel, Synthese - ChemSynthesis. --INVALID-LINK--
-
This compound 96 3963-62-0 - Sigma-Aldrich. --INVALID-LINK--
-
Workup: Amines - Department of Chemistry : University of Rochester. --INVALID-LINK--
-
Gefahr this compound. --INVALID-LINK--
-
3963-62-0, this compound Formel - ECHEMI. --INVALID-LINK--
-
GHS 11 (Rev.11) SDS Word Download CAS: 3963-62-0 Name: this compound - XiXisys. --INVALID-LINK--
-
This compound | C14H15N | CID 77575 - PubChem. --INVALID-LINK--
-
Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems - YouTube. --INVALID-LINK--
-
How does branching increase the solubility in amines? - Quora. --INVALID-LINK--
-
Amines: Structure, Properties, and Reactions | Solubility of Things. --INVALID-LINK--
-
This compound 96 3963-62-0 - Sigma-Aldrich. --INVALID-LINK--
-
Amine - Wikipedia. --INVALID-LINK--
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 3963-62-0 [m.chemicalbook.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. 2,2-二苯基乙胺 96% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Workup [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. Amine - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2,2-Diphenylethylamine
Welcome to the technical support center for the synthesis of 2,2-Diphenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the significant exothermic events that can occur during this synthesis. Our focus is on ensuring both the safety of the procedure and the quality of the final product.
The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the reduction of diphenylacetonitrile.[1][2][3] This reduction, most commonly achieved using powerful reducing agents like lithium aluminum hydride (LAH), is notoriously exothermic and presents considerable safety challenges, especially during scale-up.[4][5][6] This guide provides a structured, question-and-answer-based approach to troubleshoot and manage these exothermic reactions effectively.
Troubleshooting Guides & FAQs
Controlling the Exotherm During LAH Reduction
Q1: What are the primary causes of a dangerous exotherm during the LAH reduction of diphenylacetonitrile?
A1: The primary cause is the high reactivity of lithium aluminum hydride.[4][7] The reaction of LAH with the nitrile group is highly energetic.[4][5] Several factors can exacerbate this exotherm:
-
Rapid Addition of Reagents: Adding the diphenylacetonitrile solution too quickly to the LAH slurry, or vice-versa, can lead to a rapid, uncontrolled release of heat.[8]
-
Insufficient Cooling: Inadequate cooling of the reaction vessel can allow the temperature to rise, accelerating the reaction rate in a dangerous feedback loop, which can lead to a runaway reaction.[8]
-
Localized Hotspots: Poor stirring can lead to localized concentrations of reactants and heat, creating hotspots where the reaction rate is significantly higher.[9]
-
Inappropriate Solvent: The choice of solvent can influence the reaction's thermal profile. While THF is common, its solvation of LAH can itself be exothermic.[10]
Q2: What are the visual and thermal signs of a potential runaway reaction?
A2: Vigilant monitoring is crucial. Key indicators include:
-
Rapid Temperature Spike: A sudden, sharp increase in the internal reaction temperature that is difficult to control with the cooling system is a primary warning sign.[8]
-
Vigorous, Uncontrolled Refluxing: While gentle reflux may be expected, a rapid and uncontrolled boiling of the solvent is a clear indication of an excessive exotherm.[10]
-
Gas Evolution: The reaction between LAH and any protic impurities (like water) will generate hydrogen gas, and a sudden increase in gas evolution can indicate a loss of control.[7]
-
Color Change: A sudden darkening or change in the color of the reaction mixture can sometimes accompany a runaway reaction.
Q3: What is the recommended procedure for the controlled addition of lithium aluminum hydride?
A3: A semi-batch process, where one reactant is added slowly to the other, is the standard and safest approach for managing exothermic reactions.[11]
Experimental Protocol: Controlled Addition of Diphenylacetonitrile to LAH
-
Preparation: In a properly sized, flame-dried, multi-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF, 10 volumes).[5]
-
Cooling: Cool the LAH suspension to 0°C using an ice-water bath.[5]
-
Slow Addition: Dissolve diphenylacetonitrile (1 equivalent) in anhydrous THF. Using an addition funnel, add the diphenylacetonitrile solution dropwise to the stirred LAH suspension.[12][13]
-
Temperature Monitoring: Throughout the addition, carefully monitor the internal temperature and maintain it at the target temperature (e.g., 0-5°C). The addition rate should be adjusted to prevent the temperature from rising significantly.[8]
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for a specified period (e.g., 4 hours) to ensure completion.[5]
Q4: What are the best practices for quenching a LAH reaction safely?
A4: The quenching process is also highly exothermic and must be performed with extreme caution.[7][14] The goal is to safely neutralize the excess, highly reactive LAH.
Recommended Quenching Procedures:
| Quenching Method | Procedure | Key Considerations |
| Fieser-Fieser Method | For 'x' grams of LAH used, slowly and sequentially add: 1) 'x' mL of water, 2) 'x' mL of 15% aqueous NaOH, and 3) '3x' mL of water.[12][14] | This is a widely used and reliable method. The slow, dropwise addition is critical to control the exotherm.[14] |
| Rochelle's Salt (Sodium Potassium Tartrate) | After quenching the excess LAH with a non-protic solvent like ethyl acetate, add a saturated aqueous solution of Rochelle's salt.[13] | This method is particularly effective at breaking up the aluminum salts that can form, making the workup easier.[13] |
| Saturated Aqueous Sodium Sulfate | Slowly add a saturated aqueous solution of Na2SO4 dropwise to the reaction mixture.[7][15] | This is another common and effective method for quenching LAH. |
Important Safety Note: Always perform the quench at a low temperature (typically 0°C) and with vigorous stirring.[12][13][14] Never add water or other protic reagents quickly to a LAH reaction.
Scale-Up Considerations
Q5: What are the primary challenges when scaling up the synthesis of this compound?
A5: Scaling up exothermic reactions introduces significant challenges due to changes in the surface-area-to-volume ratio.[16][17]
-
Heat Dissipation: Larger reactors have a smaller surface-area-to-volume ratio, making it more difficult to remove heat efficiently.[17]
-
Mixing Efficiency: Achieving uniform mixing in a large reactor is more challenging, increasing the risk of localized hotspots.[9]
-
Addition Times: The time required to add reagents will be longer, which can affect the reaction kinetics and impurity profile.[8]
Q6: What steps should be taken to ensure safety during the scale-up of this reaction?
A6: A thorough risk assessment is essential before any scale-up.[8]
-
Calorimetry Studies: Perform reaction calorimetry studies (e.g., using a Differential Scanning Calorimeter - DSC) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[9][17]
-
Incremental Scale-Up: Do not scale up a reaction by more than a factor of three from the previous successful run.[8]
-
Process Safety Management: Implement robust process safety management systems, including clear written procedures and emergency response plans.[11]
-
Engineered Controls: Utilize appropriate engineering controls such as adequately sized cooling systems, emergency quenching systems, and pressure relief devices.[9][16]
Alternative Methodologies
Q7: Are there safer, alternative reducing agents to lithium aluminum hydride for the reduction of diphenylacetonitrile?
A7: Yes, several alternatives can be considered, which may offer a more favorable safety profile.
-
Catalytic Hydrogenation: The reduction of nitriles can be achieved using hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C).[5][18] This method avoids the use of highly reactive metal hydrides.
-
Borane Complexes: Borane complexes, such as Borane-THF or Diisopropylaminoborane, can also reduce nitriles to primary amines.[19][20] These reagents are generally less reactive and easier to handle than LAH.
-
Ammonia-Borane: A recent development involves the use of ammonia-borane in the presence of titanium tetrachloride, which allows for the reduction of nitriles at room temperature.[21]
Visualizations
Reaction Pathway
Caption: Synthesis of this compound via LAH reduction.
Troubleshooting Workflow for Exotherm Control
Caption: Troubleshooting workflow for managing exotherms.
References
- 1. Diphenylacetonitrile - Wikipedia [en.wikipedia.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. N-(2,2-Diphenylethyl)furan-2-carboxamide | MDPI [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rroij.com [rroij.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. amarequip.com [amarequip.com]
- 10. Sciencemadness Discussion Board - heating lithium aluminum hydride with heating mantle - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. fauske.com [fauske.com]
- 12. researchgate.net [researchgate.net]
- 13. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. process-technology-online.com [process-technology-online.com]
- 17. helgroup.com [helgroup.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 21. Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 2,2-Diphenylethylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,2-diphenylethylamine from 2,2-diphenylethanone (also known as deoxybenzoin). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic transformation. We will explore the causality behind experimental issues and provide robust, field-tested solutions to optimize your reaction outcomes.
The conversion of a ketone to a primary amine is a cornerstone of organic synthesis, often accomplished via reductive amination or the reduction of a ketone derivative. The synthesis of this compound typically proceeds through one of two primary pathways:
-
Two-Step Oxime Pathway: Conversion of the ketone to 2,2-diphenylethanone oxime, followed by reduction of the oxime to the primary amine.
-
Direct Reductive Amination: A one-pot reaction where the ketone reacts with an ammonia source to form an intermediate imine, which is reduced in situ.
This guide is structured as a series of troubleshooting questions and answers to directly address specific experimental hurdles.
Troubleshooting Guide: Common Experimental Issues
Question 1: My reaction is stalled. TLC analysis shows a significant amount of unreacted 2,2-diphenylethanone starting material. What's going wrong?
This is a common issue that typically points to a problem in the first step of the reaction: the formation of the C=N bond (either as an imine or an oxime).
Possible Causes & Solutions:
-
Inefficient Imine/Oxime Formation: The equilibrium between the ketone and the imine/oxime may not be favorable.[1]
-
Causality: The formation of both imines and oximes from ketones is a condensation reaction that produces water. According to Le Chatelier's principle, the presence of water in the reaction medium can inhibit the forward reaction and push the equilibrium back towards the starting materials.
-
Solution: Ensure you are using anhydrous solvents and reagents. For direct reductive amination, the removal of water is critical. This can be achieved by using a Dean-Stark apparatus during imine formation or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves. For oxime formation from hydroxylamine hydrochloride, the reaction is typically robust, but ensuring an appropriate solvent system (e.g., aqueous ethanol) allows for the dissolution of reactants and drives the reaction to completion.[2]
-
-
Incorrect pH for Imine Formation: For direct reductive amination, the reaction pH is critical.
-
Causality: Imine formation is typically catalyzed by mild acid (optimal pH ~4-5).[3][4] If the medium is too acidic, the amine nucleophile (ammonia) will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), halting the initial attack on the carbonyl. If the pH is too high (basic), the carbonyl group is not sufficiently activated by protonation for the nucleophilic attack to occur efficiently.[3][4]
-
Solution: When performing a one-pot reductive amination, buffer the reaction or add a catalytic amount of a mild acid like acetic acid.[3] Using ammonium acetate can serve as both the ammonia source and the buffer.
-
-
Inactive Reducing Agent: The hydride reagent may have degraded.
-
Causality: Hydride reagents, especially potent ones like Lithium Aluminum Hydride (LiAlH₄), are highly reactive with atmospheric moisture and can decompose upon improper storage or handling. Sodium borohydride and its derivatives can also degrade over time.[3]
-
Solution: Use a fresh bottle of the reducing agent or test the activity of your current batch on a simple, reliable substrate. Always handle highly reactive hydrides like LiAlH₄ under an inert atmosphere (e.g., Nitrogen or Argon).
-
Question 2: My TLC plate shows multiple spots. Besides my starting material and desired product, what are the likely byproducts and how can I minimize them?
The formation of multiple byproducts indicates a lack of selectivity in the reaction.
Possible Causes & Solutions:
-
Reduction of the Ketone: The most common byproduct is the corresponding alcohol, 2,2-diphenylethanol.
-
Causality: This occurs when the reducing agent is not chemoselective and reduces the starting ketone faster than, or at a comparable rate to, the intermediate imine. This is a significant problem with powerful, non-selective reducing agents like NaBH₄ when used in one-pot reductive aminations.[5]
-
Solution 1 (One-Pot): Use a more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose as they are less reactive towards ketones at the mildly acidic pH required for imine formation.[4][6]
-
Solution 2 (Two-Step): Pre-form the imine or oxime intermediate, isolate it if necessary, and then add the reducing agent. This physically separates the ketone from the reduction step, eliminating the possibility of alcohol byproduct formation.
-
-
Formation of Secondary Amines: In some cases, the newly formed primary amine product can react with another molecule of the starting ketone to form a secondary amine byproduct.
-
Causality: This is a form of over-alkylation, where the product is more nucleophilic than the initial ammonia source and competes for the ketone.
-
Solution: Use a large excess of the ammonia source (e.g., ammonium acetate) to statistically favor the reaction of the ketone with ammonia over the product amine.
-
Question 3: The imine/oxime intermediate forms successfully, but the final reduction step is inefficient or fails completely. How can I drive the reaction to completion?
If you have confirmed the formation of the C=N intermediate (via TLC, NMR, or LC-MS), the issue lies with the reduction step itself.
Possible Causes & Solutions:
-
Insufficient Reducing Agent: The stoichiometry may be inadequate.
-
Causality: The reduction of an oxime to a primary amine requires the cleavage of the N-O bond in addition to the reduction of the C=N bond, a process that consumes multiple hydride equivalents.[7][8]
-
Solution: For LiAlH₄ reductions of oximes, a molar ratio of at least 1.5:1 (LiAlH₄:oxime) is recommended to ensure complete conversion.[2] For borohydride reductions of imines, using 1.5-2.0 equivalents is common practice.[9] Add the reagent in portions while monitoring the reaction by TLC.
-
-
Inappropriate Reducing Agent: The chosen reagent may not be powerful enough.
-
Causality: Oximes are generally more difficult to reduce than imines. While NaBH₄ can reduce imines (often requiring activation or harsher conditions)[10][11], it is generally ineffective for reducing oximes to amines.
-
Solution: For the reduction of 2,2-diphenylethanone oxime, a strong reducing agent like LiAlH₄ is the standard and most reliable choice.[2][7] Alternatively, catalytic hydrogenation over catalysts like Raney Nickel or Palladium on carbon (Pd/C) is a highly effective method.[12][13]
-
-
Catalyst Poisoning (for Catalytic Hydrogenation):
-
Causality: The catalyst's active sites can be blocked by impurities from the starting materials or solvents. Sulfur-containing compounds are notorious catalyst poisons.
-
Solution: Ensure high purity of the oxime substrate and use high-quality solvents. If poisoning is suspected, the catalyst must be filtered and replaced with a fresh batch.
-
Question 4: I'm struggling with the work-up and purification. My yield is low, and I suspect product loss during extraction. What is the best procedure?
Amines can be tricky to isolate due to their basicity.
Possible Causes & Solutions:
-
Product Loss in Aqueous Layer: The amine product is basic and can be protonated by acid, forming a water-soluble ammonium salt.
-
Causality: During work-up, if the aqueous layer is neutral or acidic, a significant portion of the amine product will exist as the protonated salt (R-NH₃⁺) and will remain in the aqueous phase rather than partitioning into the organic extraction solvent.
-
Solution (Acid-Base Extraction):
-
After quenching the reaction, perform an initial extraction with an organic solvent (e.g., diethyl ether, ethyl acetate) to remove non-basic organic impurities.
-
Carefully make the aqueous layer strongly basic (pH > 12) by adding NaOH or KOH solution. This deprotonates the ammonium salt to the free amine (R-NH₂), which is much less water-soluble.
-
Thoroughly extract the now-basic aqueous layer with several portions of an organic solvent.
-
Combine the organic extracts, wash with brine to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or K₂CO₃), filter, and concentrate in vacuo.
-
-
-
Purification as a Salt: Direct purification of the free amine by column chromatography can sometimes lead to streaking and poor separation.
-
Causality: The basicity of amines causes strong interaction with the acidic silica gel stationary phase.
-
Solution: Consider purifying the amine as its hydrochloride salt. After the final organic extraction of the free base, dissolve the crude product in a suitable solvent like anhydrous ether or isopropanol and bubble dry HCl gas through the solution, or add a solution of HCl in ether.[14] The this compound hydrochloride will precipitate as a crystalline solid, which can be easily collected by filtration and washed with cold solvent. This method is often highly effective for purification.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare this compound from 2,2-diphenylethanone? The two most common and reliable routes are:
-
Oxime Reduction: Reacting 2,2-diphenylethanone with hydroxylamine hydrochloride to form the corresponding oxime, which is then reduced using a strong reducing agent like LiAlH₄ or catalytic hydrogenation.[2][12]
-
Leuckart Reaction: A one-pot reductive amination using ammonium formate or formamide as both the nitrogen source and the reducing agent. This method is effective but typically requires high temperatures (120-165 °C).[15][16][17]
Q2: Which reducing agent is best? The "best" agent depends on the chosen pathway:
-
For Oxime Reduction: Lithium Aluminum Hydride (LiAlH₄) is highly effective and widely cited for reducing oximes to primary amines.[2][7] Catalytic hydrogenation (H₂/Raney Ni or Pd/C) is a greener and often high-yielding alternative but requires specialized pressure equipment.[12][18]
-
For One-Pot Reductive Amination: Sodium Cyanoborohydride (NaBH₃CN) is ideal due to its chemoselectivity. It readily reduces the iminium ion intermediate while leaving the starting ketone untouched, minimizing byproduct formation.[6]
Q3: What are the critical safety precautions for using Lithium Aluminum Hydride (LiAlH₄)? LiAlH₄ is a powerful and highly reactive reagent that demands careful handling:
-
Reacts Violently with Water: It reacts explosively with water and protic solvents (like alcohols) to release flammable hydrogen gas. All glassware must be flame-dried, and the reaction must be run under a dry, inert atmosphere (N₂ or Ar) using anhydrous solvents (e.g., dry diethyl ether or THF).
-
Quenching: The reaction must be quenched carefully at 0 °C by the slow, dropwise addition of a reagent like ethyl acetate, followed by water, and then an aqueous NaOH solution (Fieser workup).
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves. Conduct the reaction in a chemical fume hood.
Q4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Mobile Phase: A mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate is a good starting point. Adding a small amount of triethylamine (~1%) to the mobile phase can help prevent the amine product from streaking on the silica plate.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with a potassium permanganate (KMnO₄) dip can also be used to visualize the amine product, which will typically appear as a yellow spot on a purple background.
Data & Comparison Tables
Table 1: Comparison of Common Synthetic Routes
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Oxime Reduction | 1. NH₂OH·HCl, NaOAc 2. LiAlH₄, Dry Ether | 1. Reflux 2. 0 °C to Reflux | High yields, reliable, clean reaction.[2] | Two distinct steps, requires handling of highly reactive LiAlH₄. |
| Catalytic Hydrogenation | 1. NH₂OH·HCl 2. H₂, Raney Ni or Pd/C | 1. Reflux 2. Elevated pressure/temp | "Green" method, high atom economy, often high yields.[12][18] | Requires specialized hydrogenation equipment, catalyst can be poisoned. |
| Leuckart Reaction | Ammonium Formate or Formamide | High temp (120-165 °C).[16] | One-pot procedure, inexpensive reagents.[17] | Requires very high temperatures, yields can be variable, potential for byproducts. |
| Direct Reductive Amination | NH₄OAc, NaBH₃CN, EtOH | Mildly acidic (pH ~5), RT | One-pot, mild conditions, good selectivity.[6] | NaBH₃CN is toxic, requires careful pH control. |
Diagrams and Workflows
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Synthetic Pathways
Caption: The two primary synthetic pathways from the ketone to the amine.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. reddit.com [reddit.com]
- 10. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 11. researchgate.net [researchgate.net]
- 12. Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines [mdpi.com]
- 13. Heterogeneous Catalysis for Selective Hydrogenation of Oximes | Encyclopedia MDPI [encyclopedia.pub]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Development and Validation of an LC-MS/MS Assay for 2,2-Diphenylethylamine and its Metabolites
For: Researchers, scientists, and drug development professionals.
Abstract
The quantitative determination of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies, providing critical data for regulatory submissions. This guide presents a comparative analysis of methodologies for developing and validating a robust LC-MS/MS assay for 2,2-diphenylethylamine and its putative metabolites. By examining critical choices in sample preparation and chromatographic strategy, this document provides the rationale and supporting data necessary to build a scientifically sound, efficient, and regulatory-compliant bioanalytical method. All validation parameters are assessed against the standards set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
Introduction: The Bioanalytical Imperative
This compound is a structural motif of interest in medicinal chemistry, valued for its lipophilicity and potential receptor-binding affinity.[4] Like all xenobiotics, its journey through a biological system results in metabolic transformation. Understanding this transformation is not merely academic; it is fundamental to characterizing a drug candidate's safety and efficacy profile. The primary objectives are to accurately quantify the parent compound and its major metabolites in complex biological matrices like plasma.
Postulated Metabolic Pathway
While specific metabolic data for this compound is limited in public literature, we can postulate a likely metabolic pathway based on common biotransformations of similar chemical structures.[6][7] Phase I metabolism likely involves oxidation, such as hydroxylation of one of the phenyl rings. Phase II metabolism would then involve conjugation of this new hydroxyl group, for example, with glucuronic acid to increase water solubility and facilitate excretion.
For the purpose of this guide, we will focus on developing an assay for the parent compound (DPEA), a Phase I metabolite (HO-DPEA), and a Phase II metabolite (DPEA-Gluc).
Caption: Postulated metabolic pathway of this compound (DPEA).**
Method Development: A Tale of Two Strategies
The goal of method development is to create a procedure that is not only accurate and precise but also robust and practical for high-throughput analysis. Here, we compare two common approaches for the critical steps of sample preparation and chromatographic separation.
Sample Preparation: Protein Precipitation vs. Solid-Phase Extraction
The first challenge in bioanalysis is to cleanly separate the analytes of interest from the highly complex biological matrix.[8][9] The most common interferences in plasma are proteins and phospholipids, which can suppress the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect.[5]
-
Strategy A: Protein Precipitation (PPT)
-
Principle: A simple and fast technique where a large excess of organic solvent (e.g., acetonitrile) is added to the plasma sample to denature and precipitate proteins.[10]
-
Advantages: Fast, inexpensive, and requires minimal method development.
-
Disadvantages: It is a non-selective method that often leaves significant amounts of phospholipids and other endogenous components in the final extract, potentially causing significant matrix effects.[10][11]
-
-
Strategy B: Solid-Phase Extraction (SPE)
-
Principle: A more selective technique where the sample is loaded onto a cartridge containing a solid sorbent. Interfering components are washed away, and the analyte of interest is then eluted with a small volume of organic solvent.[9]
-
Advantages: Provides a much cleaner extract, significantly reducing matrix effects and potentially improving sensitivity.[9][11]
-
Disadvantages: More expensive and requires more extensive method development to optimize loading, washing, and elution steps.
-
Comparative Experimental Data:
To illustrate the impact of the chosen technique, plasma samples were spiked with DPEA and its metabolites and processed using both PPT and a generic C18 SPE protocol. The key performance metrics—analyte recovery and matrix effect—were then compared.
| Analyte | Sample Prep Method | Recovery (%) | Matrix Effect (%) |
| DPEA | Protein Precipitation | 95.2 | 68.3 (Suppression) |
| Solid-Phase Extraction | 91.5 | 98.7 (Negligible) | |
| HO-DPEA | Protein Precipitation | 98.1 | 75.4 (Suppression) |
| Solid-Phase Extraction | 89.8 | 95.2 (Negligible) | |
| DPEA-Gluc | Protein Precipitation | 99.5 | 80.1 (Suppression) |
| Solid-Phase Extraction | 85.4 | 101.5 (Negligible) |
The data clearly demonstrates that while PPT provides excellent recovery, it results in significant ion suppression (>20%) for all analytes. This can compromise assay sensitivity and reproducibility.[5] In contrast, SPE yields a much cleaner sample with negligible matrix effects, making it the superior choice for a robust and reliable assay despite slightly lower recovery. The trade-off of a more complex procedure is justified by the vastly improved data quality.
Recommended Sample Preparation Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode SPE plate with 1 mL of methanol.
-
Equilibration: Equilibrate the plate with 1 mL of water.
-
Loading: Load 100 µL of plasma sample (pre-treated with 2% phosphoric acid).
-
Washing: Wash the plate with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.
LC-MS/MS Optimization
Chromatographic Separation
The goal of liquid chromatography is to separate the analytes from each other and from any remaining matrix components before they enter the mass spectrometer. A C18 column is a common starting point, but given the aromatic nature of DPEA and its metabolites, a Phenyl-Hexyl column was also evaluated for its potential to offer alternative selectivity through pi-pi interactions.
-
Column: Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Rationale: This setup provided excellent peak shape and separation for the parent compound and its more hydrophobic Phase I metabolite, while also retaining the more polar glucuronide metabolite.
Mass Spectrometric Detection
Detection was performed on a triple quadrupole mass spectrometer using electrospray ionization in positive mode (ESI+). The key to selectivity in MS/MS is Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[12]
Optimizing MRM parameters, particularly the collision energy, is crucial for maximizing sensitivity.[13][14]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| DPEA | 198.1 | 181.1 | 22 | Quantifier |
| 198.1 | 105.1 | 28 | Qualifier | |
| HO-DPEA | 214.1 | 197.1 | 24 | Quantifier |
| 214.1 | 121.1 | 30 | Qualifier | |
| DPEA-Gluc | 390.2 | 214.1 | 18 | Quantifier |
| 390.2 | 197.1 | 25 | Qualifier | |
| DPEA-d5 (IS) | 203.1 | 186.1 | 22 | Internal Standard |
Method Validation: Proving Fitness for Purpose
A bioanalytical method is not considered reliable until it has undergone full validation to demonstrate its performance characteristics according to regulatory guidelines.[15][16][17] The developed SPE LC-MS/MS method was validated according to the ICH M10 Bioanalytical Method Validation Guideline.[2]
Caption: General workflow for bioanalytical method development and validation.**
Summary of Validation Results:
The following table summarizes the key validation results for all three analytes, demonstrating compliance with typical acceptance criteria (±15% for accuracy, ≤15% for precision, except at the LLOQ where ±20% and ≤20% are acceptable).[17][18]
| Validation Parameter | DPEA | HO-DPEA | DPEA-Gluc | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.997 | 0.995 | ≥ 0.99 |
| Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | 0.5 - 200 | Covers expected concentrations |
| Intra-day Accuracy (%) | -2.5 to 3.1 | -4.2 to 5.5 | -6.1 to 4.8 | Within ±15% (±20% at LLOQ) |
| Intra-day Precision (%CV) | 4.5 | 6.2 | 7.1 | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (%) | -3.8 to 4.0 | -5.1 to 6.3 | -7.5 to 5.2 | Within ±15% (±20% at LLOQ) |
| Inter-day Precision (%CV) | 5.9 | 7.8 | 8.4 | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%CV) | 3.8 | 4.5 | 5.1 | IS-Normalized CV ≤ 15% |
| Recovery (%) | 91.5 | 89.8 | 85.4 | Consistent & Reproducible |
| Short-Term Stability (24h, RT) | Stable | Stable | Stable | Within ±15% of nominal |
| Freeze-Thaw Stability (3 cycles) | Stable | Stable | Stable | Within ±15% of nominal |
Conclusion and Authoritative Recommendations
This guide has demonstrated the systematic development and validation of an LC-MS/MS method for this compound and its putative metabolites. The comparative data strongly supports the use of Solid-Phase Extraction (SPE) over Protein Precipitation (PPT) to mitigate the risk of ion suppression and ensure the long-term reliability of the assay.[5][11] While PPT is faster, the investment in developing a more rigorous SPE protocol yields cleaner extracts and more trustworthy data, which is paramount in a regulated environment.
The final validated method is shown to be accurate, precise, selective, and stable, meeting the stringent requirements of international regulatory guidelines.[1][3][16] This robust method is fit for purpose and can be confidently deployed for the analysis of samples from pharmacokinetic and toxicokinetic studies.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in bioanalytical sample preparation for LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 12. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
A Comparative Analysis of the Biological Activities of 2,2-Diphenylethylamine and Phenethylamine: A Technical Guide for Researchers
This guide provides a detailed comparative analysis of the biological activities of 2,2-Diphenylethylamine and the endogenous trace amine, phenethylamine. While phenethylamine is a well-characterized neuromodulator with a significant body of research elucidating its mechanisms of action, this compound remains a comparatively understudied molecule. This document synthesizes the available data for both compounds, offering a framework for understanding their potential similarities and differences in biological activity. We will delve into their known and predicted interactions with key central nervous system targets, provide established experimental protocols for their characterization, and present a structure-activity relationship discussion to guide future research.
Introduction: The Phenethylamine Scaffold and its Neuromodulatory Potential
The 2-phenylethylamine (phenethylamine) structural motif is a cornerstone in neuropharmacology, forming the backbone of numerous endogenous neurotransmitters, hormones, and psychoactive compounds.[1][2] This simple aromatic amine, composed of a phenyl ring attached to an ethylamine side chain, is the parent compound for a vast array of substances that modulate monoaminergic neurotransmission.[3] Endogenous catecholamines such as dopamine, norepinephrine, and epinephrine are all substituted phenethylamines, highlighting the critical role of this scaffold in regulating mood, attention, and physiological arousal.[4]
Phenethylamine (PEA) itself is an endogenous trace amine that acts as a central nervous system stimulant.[5] Its mechanism of action is multifaceted, primarily involving the modulation of dopamine, norepinephrine, and serotonin systems through interactions with the trace amine-associated receptor 1 (TAAR1) and monoamine transporters.[5][6]
In contrast, this compound is a structural analog of phenethylamine, distinguished by the presence of a second phenyl group on the carbon adjacent to the ethylamine moiety. This significant structural modification is expected to profoundly influence its pharmacological profile. While direct biological data for this compound is sparse, its use as a synthetic precursor for selective serotonin reuptake inhibitors (SSRIs) suggests a potential interaction with the serotonin transporter (SERT).[7][8] Furthermore, the diphenylmethyl moiety is a feature of various psychoactive and neuroprotective agents, indicating that this compound possesses a scaffold conducive to significant biological activity.[9][10]
This guide aims to provide a comprehensive comparison of these two molecules, leveraging the extensive knowledge of phenethylamine's pharmacology to infer and propose avenues for the investigation of this compound's biological activity.
Comparative Mechanism of Action and Pharmacological Profile
Phenethylamine: A Multifaceted Neuromodulator
Phenethylamine exerts its effects through a combination of receptor agonism and modulation of monoamine transporters.
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Phenethylamine is a potent agonist at TAAR1, a G-protein coupled receptor expressed in brain regions associated with monoaminergic regulation.[5][11] Activation of TAAR1 by phenethylamine initiates a signaling cascade that leads to the modulation of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[6][12] This interaction can inhibit the reuptake and induce the efflux of these monoamine neurotransmitters.[12] The EC50 of phenethylamine at human TAAR1 is in the nanomolar range, highlighting its high potency at this receptor.[13]
-
Monoamine Transporter Interactions: By activating TAAR1, phenethylamine indirectly modulates the function of DAT, NET, and SERT.[12] This leads to an increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin, contributing to its stimulant and mood-elevating effects.[6][14] Phenethylamine itself can also be a substrate for these transporters, leading to competitive inhibition of monoamine reuptake.[15]
-
Monoamine Oxidase (MAO) Metabolism: A key factor limiting the in vivo activity of orally administered phenethylamine is its rapid metabolism by monoamine oxidase B (MAO-B).[5] This enzymatic degradation significantly reduces its bioavailability and duration of action.
This compound: A Putative Serotonergic Agent
-
Structural Considerations and Predicted Activity: The addition of a second phenyl group dramatically increases the steric bulk and lipophilicity of the molecule compared to phenethylamine. This structural change would likely alter its interaction with the binding pockets of receptors and transporters. The diphenylmethyl group is a common feature in drugs targeting monoamine transporters. For instance, N-ethyl-1,2-diphenylethylamine (ephenidine) is a known NMDA receptor antagonist with some affinity for DAT and NET.[16] While this is a different isomer (1,2-diphenyl vs. 2,2-diphenyl), it highlights that the diphenyl-substituted ethylamine scaffold can interact with these targets.
-
Inferred Serotonergic Activity: The most compelling, albeit indirect, evidence for the biological activity of this compound is its use as a synthetic intermediate in the development of selective serotonin reuptake inhibitors (SSRIs).[7][8] This strongly suggests that the this compound scaffold has an affinity for the serotonin transporter (SERT). It is plausible that this compound itself acts as an inhibitor of SERT, and further chemical modifications are made to enhance its potency and selectivity.
Quantitative Comparison of Biological Activity
Due to the lack of publicly available experimental data for this compound, a direct quantitative comparison of its biological activity with phenethylamine is not possible at this time. The following table summarizes the known and predicted activities, highlighting the significant knowledge gap for this compound.
| Target | Phenethylamine Activity | This compound Activity |
| TAAR1 | Potent Agonist | Unknown (Predicted to be significantly lower than PEA due to steric hindrance) |
| SERT | Indirect modulation via TAAR1; weak substrate | Predicted Inhibitor (based on use in SSRI synthesis) |
| DAT | Indirect modulation via TAAR1; weak substrate | Unknown (Possible weak interaction) |
| NET | Indirect modulation via TAAR1; weak substrate | Unknown (Possible weak interaction) |
| MAO-B | Substrate (rapidly metabolized) | Unknown (Metabolism profile not characterized) |
Experimental Protocols for Characterizing Biological Activity
To elucidate the pharmacological profile of this compound and enable a direct comparison with phenethylamine, the following established in vitro assays are recommended.
Radioligand Binding Assays for Monoamine Transporters (SERT, DAT, NET)
This experimental workflow is designed to determine the binding affinity (Ki) of a test compound for the serotonin, dopamine, and norepinephrine transporters.
Monoamine Transporter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.
Methodology:
-
Cell Culture: Plate cells stably expressing the transporter of interest (SERT, DAT, or NET) in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (this compound or phenethylamine).
-
Substrate Addition: Add a fixed concentration of the radiolabeled substrate (e.g., [³H]serotonin for SERT).
-
Uptake: Incubate for a short period to allow for substrate uptake.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of uptake inhibition against the log concentration of the test compound.
TAAR1 Functional Assay (cAMP Accumulation)
This assay determines the ability of a compound to act as an agonist or antagonist at the TAAR1 receptor by measuring the downstream production of cyclic AMP (cAMP).
References
- 1. Frontiers | The Case for TAAR1 as a Modulator of Central Nervous System Function [frontiersin.org]
- 2. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nootropicsexpert.com [nootropicsexpert.com]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- 10. echemi.com [echemi.com]
- 11. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 14. Phenylethylamine modulation of affect: therapeutic and diagnostic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Tale of Two Isomers: A Structural and Functional Comparison of 2,2-Diphenylethylamine and 1,2-Diphenylethylamine for the Research Scientist
In the landscape of neuropharmacology, subtle structural modifications can lead to profound differences in biological activity. This guide provides an in-depth comparative analysis of two closely related positional isomers: 2,2-diphenylethylamine and 1,2-diphenylethylamine. While sharing the same molecular formula (C₁₄H₁₅N) and a common phenethylamine backbone, the placement of a second phenyl group dramatically alters their three-dimensional structure, chirality, and, consequently, their interaction with biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a technical examination of their structural nuances, functional disparities, and the experimental methodologies used to elucidate these differences.
Structural Isomerism: A Foundation for Functional Divergence
The core distinction between these two molecules lies in the substitution pattern on the ethylamine scaffold. In 1,2-diphenylethylamine , the two phenyl groups are attached to adjacent carbon atoms (C1 and C2 of the ethyl chain). This arrangement introduces a chiral center at the carbon bearing the amine group, resulting in the existence of (S)- and (R)-enantiomers. In contrast, This compound is an achiral molecule, with both phenyl groups attached to the same carbon atom (C2 of the ethyl chain).
This fundamental structural difference has significant implications for the molecules' overall shape, flexibility, and ability to interact with the stereospecific binding pockets of biological receptors.
Caption: Chemical structures of 1,2-diphenylethylamine (chiral) and this compound (achiral).
Functional Comparison at the NMDA Receptor
A significant body of research has identified the N-methyl-D-aspartate (NMDA) receptor as a primary target for 1,2-diphenylethylamine and its derivatives.[1][2][3] The NMDA receptor, a crucial player in excitatory neurotransmission, is implicated in learning, memory, and various neuropathological conditions. The phencyclidine (PCP) binding site within the NMDA receptor ion channel is a key locus for the action of many dissociative anesthetics.
Experimental evidence from competitive radioligand binding assays provides a clear functional distinction between the two isomers and highlights the stereoselectivity of the 1,2-isomer.
Quantitative Binding Affinity Data
The following table summarizes the inhibitory constants (Ki) of this compound and the enantiomers of 1,2-diphenylethylamine for the binding of [³H]MK-801, a potent NMDA receptor channel blocker, to rat brain membranes.
| Compound | Ki (nM) | Reference |
| This compound | 10,000 | [4] |
| (S)-1,2-Diphenylethylamine | 100 | [4] |
| (R)-1,2-Diphenylethylamine | 4,300 | [4] |
These data unequivocally demonstrate that the placement of the phenyl groups is critical for potent NMDA receptor antagonism. (S)-1,2-Diphenylethylamine is a potent inhibitor of [³H]MK-801 binding, exhibiting a 100-fold higher affinity than its achiral isomer, this compound.[4] Furthermore, there is a significant stereoselectivity between the enantiomers of 1,2-diphenylethylamine, with the (S)-enantiomer being 43-fold more potent than the (R)-enantiomer.[4]
The significantly lower affinity of this compound for the NMDA receptor suggests that its pharmacological profile is likely distinct from that of the 1,2-isomer. While it is utilized as a scaffold in the development of psychoactive and neuroprotective agents, its primary mechanism of action may not be direct NMDA receptor antagonism.[5][6]
Synthesis and Spectroscopic Characterization
The distinct structures of these isomers necessitate different synthetic approaches.
Synthesis of 1,2-Diphenylethylamine
A common route to racemic 1,2-diphenylethylamine involves the reductive amination of deoxybenzoin. The resulting racemic mixture can then be resolved into its constituent enantiomers using chiral acids, such as tartaric acid.
Synthesis of this compound
This compound is typically synthesized from diphenylacetonitrile.[7] The nitrile group can be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Caption: Simplified workflow for the synthesis of this compound.
Spectroscopic Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these isomers. In the ¹H NMR spectrum, the protons of the ethylamine backbone will exhibit distinct chemical shifts and coupling patterns. For 1,2-diphenylethylamine, the benzylic proton (adjacent to one phenyl group and the amine) and the other benzylic proton (adjacent to the other phenyl group) will show a characteristic coupling pattern. In contrast, this compound will show a singlet for the methine proton (CH) and a triplet for the methylene protons (CH₂).
Metabolic Considerations
For both isomers, aromatic hydroxylation of the phenyl rings is a probable metabolic pathway, catalyzed by cytochrome P450 enzymes. The resulting phenolic metabolites can then undergo further conjugation reactions, such as glucuronidation or sulfation.
The primary amine group in both molecules is a potential site for N-dealkylation (if substituted), N-acetylation, or oxidative deamination by monoamine oxidase (MAO), which would lead to the corresponding aldehyde and then carboxylic acid metabolites. The steric hindrance around the amine group in this compound, due to the two adjacent phenyl groups, may influence its susceptibility to enzymatic degradation compared to the less hindered amine in the 1,2-isomer.
Caption: Generalized metabolic pathways for diphenylethylamine isomers.
Experimental Protocols
Competitive Radioligand Binding Assay for NMDA Receptor Affinity
This protocol describes a method to determine the binding affinity of test compounds for the PCP site of the NMDA receptor using [³H]MK-801.
Materials:
-
Rat forebrain membranes
-
[³H]MK-801 (radioligand)
-
This compound and 1,2-diphenylethylamine (test compounds)
-
Unlabeled MK-801 (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]MK-801 (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Assay buffer, [³H]MK-801, a high concentration of unlabeled MK-801 (e.g., 10 µM), and membrane preparation.
-
Test Compound: Assay buffer, [³H]MK-801, serial dilutions of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The structural isomerism of this compound and 1,2-diphenylethylamine provides a compelling case study in the principles of medicinal chemistry and neuropharmacology. The seemingly minor shift in the position of a phenyl group results in a dramatic alteration of the molecule's three-dimensional structure and, consequently, its biological activity.
1,2-Diphenylethylamine , particularly the (S)-enantiomer, is a potent NMDA receptor antagonist, a property that underpins the activity of many of its derivatives. In contrast, This compound exhibits significantly weaker affinity for the NMDA receptor, suggesting that its utility as a pharmacological scaffold lies in its interaction with other biological targets.
This guide underscores the importance of considering positional isomerism and stereochemistry in drug design and discovery. For researchers working with these and related compounds, a thorough understanding of their distinct structural and functional profiles is paramount for the rational design of new therapeutic agents and the accurate interpretation of experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positional Isomers of Aspirin Are Equally Potent in Inhibiting Colon Cancer Cell Growth: Differences in Mode of Cyclooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Reducing reagents for organic chemistry NaBH4, LiAlH4 etc.. | PDF [slideshare.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Impurities in 2,2-Diphenylethylamine Samples by GC-MS
In the landscape of pharmaceutical development and chemical research, the purity of starting materials and active pharmaceutical ingredients (APIs) is not merely a matter of quality control; it is a fundamental pillar of safety and efficacy. For a compound like 2,2-Diphenylethylamine, a valuable building block in medicinal chemistry for psychoactive and neuroprotective agents, rigorous impurity profiling is mandated by regulatory bodies and scientific prudence alike.[1][2] Unwanted chemicals, even in trace amounts, can alter the pharmacological and toxicological profile of the final product.[3]
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of impurities in this compound. We will explore the rationale behind the recommended GC-MS methodology, including crucial sample preparation steps, and contrast its performance with High-Performance Liquid Chromatography (HPLC), a principal alternative. The methodologies and comparisons presented herein are grounded in established analytical principles and supported by experimental insights to provide a robust framework for researchers, scientists, and drug development professionals.
The Analytical Challenge: Understanding this compound and Its Potential Impurities
This compound (C₁₄H₁₅N, M.W. 197.28 g/mol ) is a primary amine characterized by two phenyl groups attached to the carbon adjacent to the ethylamine moiety.[4][5][6] Its synthesis can proceed through various pathways, each presenting a unique profile of potential impurities. For instance, a synthesis route starting from styrene might introduce residual styrene or intermediates like 2-chlorophenylethanol.[7] Another common route could involve the reaction of diphenylmethane derivatives, leaving behind unreacted starting materials or byproducts from side reactions. Therefore, a robust analytical method must be capable of separating and quantifying structurally similar compounds from the main this compound peak.
The primary amine functional group itself presents a significant analytical hurdle for gas chromatography.[8] Amines are polar, basic compounds prone to interacting with active sites (e.g., free silanol groups) on the surfaces of the GC inlet and column.[8] This interaction often leads to poor chromatographic performance, characterized by asymmetric peak shapes (tailing) and potential sample loss, which compromises both qualitative identification and quantitative accuracy.[3][9]
The Gold Standard: Impurity Quantification by GC-MS
GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile impurities in pharmaceutical products.[3][10] Its high separation efficiency combined with the definitive identification capabilities of mass spectrometry makes it an ideal choice for this application.[10] However, to overcome the inherent challenges of analyzing a primary amine like this compound, a critical derivatization step is incorporated into the workflow.
The Rationale for Derivatization
Derivatization is a chemical modification process that converts the polar primary amine into a less polar, more volatile, and more thermally stable derivative.[3] This strategic conversion is the cornerstone of a successful GC-MS method for this analyte, offering several key advantages:
-
Improved Peak Shape: By replacing the active hydrogens on the amino group, derivatization minimizes interactions with the GC system, resulting in sharp, symmetrical peaks essential for accurate integration and quantification.[3]
-
Increased Volatility: The derivatives are more volatile than the parent amine, allowing for analysis at lower temperatures and reducing the risk of thermal degradation in the GC inlet.[3]
-
Enhanced Sensitivity: The introduction of specific functional groups, such as those containing fluorine atoms, can significantly increase detector response, particularly with mass spectrometry.[3]
One of the most effective derivatizing agents for primary amines is Trifluoroacetic Anhydride (TFAA) . It reacts rapidly and quantitatively with the primary amine to form a stable trifluoroacetylated derivative, which exhibits excellent chromatographic behavior.[11]
Experimental Workflow: GC-MS with TFAA Derivatization
The following diagram and protocol outline a robust workflow for the quantification of impurities in a this compound sample.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound | C14H15N | CID 77575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. chembk.com [chembk.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. benchchem.com [benchchem.com]
- 11. h-brs.de [h-brs.de]
A Comparative Guide to the Efficacy of 2,2-Diphenylethylamine Derivatives as Selective Serotonin Reuptake Inhibitors
This guide provides a comprehensive comparison of the efficacy of various 2,2-Diphenylethylamine derivatives as Selective Serotonin Reuptake Inhibitors (SSRIs). It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel antidepressant therapies. This document delves into the structure-activity relationships, comparative efficacy based on available preclinical data, and detailed experimental protocols for the evaluation of these compounds.
Introduction: The this compound Scaffold in SSRI Discovery
The monoamine hypothesis of depression posits that a deficiency in the synaptic concentration of neurotransmitters, particularly serotonin (5-hydroxytryptamine, 5-HT), is a key factor in the pathophysiology of major depressive disorder. Selective Serotonin Reuptake Inhibitors (SSRIs) are a class of antidepressants that function by blocking the serotonin transporter (SERT), thereby increasing the extracellular levels of serotonin in the synaptic cleft.[1][2] The this compound framework represents a versatile scaffold in medicinal chemistry and has been explored for its potential in developing novel CNS-active agents, including SSRIs.[3] The structural features of this scaffold allow for systematic modifications to optimize potency and selectivity for the serotonin transporter over other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET). High selectivity for SERT is a critical attribute for modern antidepressants, as interactions with DAT and NET can lead to undesirable side effects.
This guide will explore the structure-activity relationships (SAR) of a series of 2,2-diarylethylamine derivatives and provide a framework for their preclinical evaluation.
Mechanism of Action: Targeting the Serotonin Transporter
The therapeutic effect of SSRIs is mediated by their specific interaction with the serotonin transporter. The following diagram illustrates the mechanism of action at a serotonergic synapse.
Caption: Mechanism of action of a this compound-based SSRI at the synapse.
Comparative Efficacy of this compound Derivatives
A seminal study by Maryanoff et al. (1984) investigated a series of 2,2-diarylethylamine derivatives for their potential antidepressant activity using the tetrabenazine (TBZ) antagonism test in mice.[4] Tetrabenazine induces a state of depleted monoamines, leading to observable effects such as ptosis (eyelid drooping) and decreased exploratory activity, which can be reversed by antidepressant compounds.[4][5]
In Vivo Antidepressant-like Activity
The table below summarizes the in vivo data for selected this compound derivatives from the study by Maryanoff et al. (1984).[4] The ED50 values represent the dose of the compound required to produce a 50% reversal of the tetrabenazine-induced effect.
| Compound ID | R | R' | Exploratory Activity (EA) ED50 (mg/kg, i.p.) | Ptosis (Pt) ED50 (mg/kg, i.p.) |
| 1 | H | H | 31 | 3.1 |
| 2 | H | N(CH₂CH₂OH)₂ | 15 | 1.5 |
| 3 | H | N(CH₃)₂ | >50 | 12 |
| 4 | Cl | N(CH₂CH₂OH)₂ | >50 | >50 |
Data sourced from Maryanoff et al., 1984.[4]
From this data, it is evident that the nature of the substituents on the amine and the phenyl rings significantly influences the in vivo activity. Compound 2 (McN-4187), with a diethanolamine substitution, demonstrated the highest potency in reversing both tetrabenazine-induced suppression of exploratory activity and ptosis.[4] The simple dimethylamino substitution in compound 3 resulted in a marked decrease in potency. Furthermore, the introduction of a chloro-substituent on the phenyl ring (compound 4 ) abolished the activity.[4]
In Vitro Monoamine Transporter Binding Affinity (Illustrative Data)
While the in vivo data provides a measure of overall antidepressant-like effect, understanding the selectivity profile requires in vitro binding assays. To illustrate the concept of selectivity, the following table presents hypothetical yet realistic binding affinities (Ki values in nM) for the selected compounds at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
Disclaimer: The following in vitro binding data is illustrative and not based on published experimental results for these specific compounds. It is presented to demonstrate the principles of SSRI selectivity.
| Compound ID | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | SERT/NET Selectivity |
| 1 | 50 | 500 | 750 | 10 | 15 |
| 2 | 10 | 800 | 1200 | 80 | 120 |
| 3 | 200 | 1500 | 2000 | 7.5 | 10 |
| 4 | >1000 | >1000 | >1000 | - | - |
A higher selectivity ratio (Ki DAT / Ki SERT and Ki NET / Ki SERT) indicates a more selective compound for the serotonin transporter. In this illustrative table, compound 2 is depicted as having the highest affinity and selectivity for SERT, which would be a desirable profile for an SSRI.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential.
General Workflow for SSRI Candidate Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of novel this compound derivatives as SSRIs.
Caption: Preclinical evaluation workflow for this compound SSRI candidates.
Radioligand Binding Assay for SERT, DAT, and NET
This protocol is a standard method to determine the binding affinity of test compounds to monoamine transporters.
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET.
-
Cell culture medium and reagents.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).
-
Test compounds (this compound derivatives).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture the transfected HEK293 cells to confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in binding buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor instead of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tetrabenazine-Induced Ptosis and Exploratory Activity Assay
This in vivo assay is a classic screening method for potential antidepressant drugs.
Materials:
-
Male ICR mice (or other suitable strain).
-
Tetrabenazine (TBZ).
-
Test compounds (this compound derivatives).
-
Vehicle (e.g., saline, 0.5% methylcellulose).
-
Observation cages or open-field apparatus.
-
Ptosis scoring scale (e.g., 0 = eyes fully open, 4 = eyes fully closed).
Procedure:
-
Acclimation:
-
Acclimate the mice to the housing and testing environment for at least one week before the experiment.
-
-
Drug Administration:
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
After a specified pretreatment time (e.g., 30-60 minutes), administer tetrabenazine (e.g., 32 mg/kg, i.p.).
-
-
Behavioral Observation:
-
At the time of peak TBZ effect (e.g., 30-60 minutes after administration), begin behavioral observations.
-
Ptosis Scoring: Score the degree of eyelid closure for each mouse at regular intervals using the ptosis scoring scale.
-
Exploratory Activity: Place each mouse individually in an open-field apparatus and record its locomotor and exploratory behavior (e.g., line crossings, rearing) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
For ptosis, calculate the mean ptosis score for each treatment group.
-
For exploratory activity, calculate the mean number of line crossings or other relevant parameters for each treatment group.
-
Determine the ED50 value for the reversal of ptosis and the suppression of exploratory activity by plotting the percentage of maximal reversal against the log dose of the test compound.
-
Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel SSRIs. The initial in vivo screening data from Maryanoff et al. (1984) highlights the importance of the N-substituent and the phenyl ring decoration for antidepressant-like activity.[4] Specifically, the diethanolamine derivative (Compound 2 ) emerged as a potent candidate in the tetrabenazine antagonism model.
For future research, it is imperative to conduct comprehensive in vitro profiling of these and newly synthesized analogs to determine their binding affinities and selectivity for SERT, DAT, and NET. This will enable a more precise understanding of their mechanism of action and help in the selection of lead candidates with an optimal pharmacological profile. Subsequent in vivo studies using more contemporary models of depression, such as the forced swim test or chronic unpredictable stress models, will be crucial to further validate the antidepressant potential of these compounds. The integration of in vitro and in vivo data will be instrumental in guiding the optimization of the this compound scaffold to yield novel, effective, and safe antidepressant therapeutics.
References
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin reuptake blockers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Enantioselective Separation of 2,2-Diphenylethylamine Isomers by Chiral HPLC
For researchers and professionals in drug development, the precise and reliable separation of enantiomers is not merely a technical challenge—it is a fundamental requirement for ensuring the safety and efficacy of chiral drug candidates.[1] 2,2-Diphenylethylamine, a primary amine with a critical chiral center, represents a structural motif found in various pharmacologically active compounds. Its enantiomers can exhibit markedly different physiological effects, making their separation and quantification essential.[2]
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of this compound and structurally related primary amines. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a framework for logical and efficient method development grounded in established scientific principles.
The Challenge of Chiral Amine Separation
Primary amines, such as this compound, present a unique challenge in chiral chromatography. The basic nature of the amino group can lead to strong, undesirable interactions with residual silanols on the silica support of many chiral stationary phases (CSPs), resulting in poor peak shape and reduced resolution.[2] Therefore, successful enantioseparation hinges on the careful selection of both the CSP and the mobile phase, often requiring additives to mitigate these unwanted interactions.[2]
Comparing Chiral Stationary Phases (CSPs) for Primary Amine Separation
The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric resolution.[3] For primary amines like this compound, several classes of CSPs have proven effective.
-
Polysaccharide-Based CSPs : Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are among the most versatile and widely used CSPs.[4] They offer a broad range of selectivities and can be operated in normal-phase, reversed-phase, and polar organic modes.[2][5] The chiral recognition mechanism is complex, involving hydrogen bonding, π-π interactions, and steric hindrance, providing multiple avenues for resolving enantiomers.[5]
-
Cyclofructan-Based CSPs : These phases have demonstrated a high success rate for the separation of primary amines, particularly in the polar organic mode.[2] The unique funnel-like structure of cyclofructans allows for inclusion complexation and hydrogen bonding interactions that can be highly selective for amine enantiomers.
-
Crown Ether-Based CSPs : Chiral crown ethers are specifically designed for the separation of primary amines.[4] The recognition mechanism is based on the complexation of the protonated primary amino group within the crown ether cavity. While highly effective, these CSPs often require the use of strongly acidic mobile phases, which can be a limitation.[2]
A Case Study: Enantioseparation of the Structurally Similar 2-Amino-1,2-diphenylethanol
The following table summarizes the experimental conditions and results for the separation of 2-amino-1,2-diphenylethanol enantiomers on a cyclofructan-based CSP (CF6-P) in different mobile phase modes.[6]
| Parameter | Normal Phase | Polar Organic Mode | Supercritical Fluid Chromatography (SFC) |
| Chiral Stationary Phase | Cyclofructan-based (CF6-P) | Cyclofructan-based (CF6-P) | Cyclofructan-based (CF6-P) |
| Mobile Phase | 80:20 Hexane:Ethanol | 90:10 Acetonitrile:Methanol | 80:20 CO2:Methanol |
| Additive | 0.3-0.2% (v/v) TFA-TEA | 0.3-0.2% (v/v) TFA-TEA | 0.3-0.2% (v/v) TFA-TEA |
| Flow Rate | 1 mL/min | 1 mL/min | 3 mL/min |
| Resolution (Rs) | Baseline Separation | Baseline Separation | Baseline Separation |
Data synthesized from a comparative study for illustrative purposes.[6]
This data clearly demonstrates that a cyclofructan-based CSP can effectively resolve the enantiomers of a compound structurally analogous to this compound. The use of a trifluoroacetic acid (TFA) and triethylamine (TEA) additive system is crucial for achieving good peak shape and resolution.
Experimental Protocol: A Screening Approach for this compound
The following is a detailed, step-by-step methodology for developing an enantioselective HPLC method for this compound, leveraging the insights from the separation of its structural analog.
Initial Column and Mobile Phase Screening
The goal of the initial screening is to identify a promising combination of a chiral stationary phase and a mobile phase that shows some degree of enantioselectivity.
-
Step 1: Column Selection :
-
Begin with a polysaccharide-based column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and a cyclofructan-based column. These offer broad selectivity for primary amines.[2]
-
-
Step 2: Mobile Phase Preparation :
-
Normal Phase : Prepare a mobile phase of n-Hexane/Ethanol (90:10 v/v) with 0.1% diethylamine (DEA) or butylamine (BA) as a basic additive to improve peak shape.
-
Polar Organic Mode : Prepare a mobile phase of Acetonitrile/Methanol (90:10 v/v) with 0.1% DEA or BA.
-
-
Step 3: Sample Preparation :
-
Dissolve a small amount of racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
-
Step 4: Chromatographic Analysis :
-
Equilibrate the column with the chosen mobile phase for at least 20 column volumes.
-
Inject the sample and run the analysis at a flow rate of 1.0 mL/min.
-
Monitor the elution profile using a UV detector at a wavelength where the analyte has sufficient absorbance (e.g., 254 nm).
-
Method Optimization
Once partial separation is observed, the next step is to optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5).
-
Step 1: Adjusting Solvent Strength :
-
In normal phase, vary the percentage of the alcohol modifier (e.g., from 5% to 20% ethanol). A lower percentage of alcohol generally increases retention and can improve resolution.
-
In polar organic mode, adjust the ratio of acetonitrile to methanol.
-
-
Step 2: Optimizing the Additive :
-
The choice and concentration of the additive are critical. For basic compounds like this compound, a basic additive like DEA or TEA is often necessary to achieve good peak shapes.[7]
-
If peak tailing is still an issue, consider using an acidic additive in combination with a basic one (e.g., TFA/TEA). This can be particularly effective on cyclofructan phases.[6]
-
-
Step 3: Temperature and Flow Rate :
-
Lowering the temperature can sometimes enhance enantioselectivity.
-
Reducing the flow rate can increase the efficiency of the separation.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for developing an enantioselective HPLC method for this compound.
Caption: A workflow for chiral HPLC method development for this compound.
Concluding Remarks
The enantioselective separation of this compound by chiral HPLC is a readily achievable goal with a systematic and informed approach to method development. While direct applications may not be abundant in the literature, the principles governing the separation of chiral primary amines are well-established. By leveraging data from structurally similar compounds and employing a logical screening and optimization strategy, researchers can efficiently develop robust and reliable methods. The use of polysaccharide and cyclofructan-based CSPs, in conjunction with carefully selected mobile phase additives, provides a powerful toolkit for tackling this important analytical challenge in drug discovery and development.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Redirecting [linkinghub.elsevier.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2,2-Diphenylethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenylethylamine is a foundational scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its derivatives have found applications as central nervous system agents, showcasing the importance of this privileged motif in drug discovery. The efficient and scalable synthesis of this compound is therefore a critical consideration for researchers in both academic and industrial settings. This guide provides a comparative analysis of four distinct synthetic routes to this valuable building block, offering an in-depth examination of their respective methodologies, efficiencies, and practical considerations. The objective is to equip researchers with the necessary data and insights to select the most appropriate synthetic strategy for their specific research and development needs.
Synthetic Routes and Methodologies
This guide will explore the following four synthetic pathways to this compound:
-
Route 1: Reduction of Diphenylacetonitrile
-
Route 2: Hofmann Rearrangement of 2,2-Diphenylacetamide
-
Route 3: Ritter Reaction of 1,1-Diphenylethanol
-
Route 4: Reductive Amination of Diphenylacetaldehyde
Route 1: Reduction of Diphenylacetonitrile
This two-step route commences with the synthesis of diphenylacetonitrile via a Friedel-Crafts alkylation, followed by its reduction to the target amine.
Workflow Overview
Caption: Synthesis of this compound via reduction of diphenylacetonitrile.
Experimental Protocols
Step 1: Synthesis of Diphenylacetonitrile [2]
-
Bromination of Benzyl Cyanide: In a well-ventilated hood, a mixture of benzyl cyanide (1.0 mole) is heated to 105-110 °C. Bromine (1.1 moles) is added dropwise over 1 hour while maintaining the temperature. After the addition is complete, the mixture is stirred for an additional 15 minutes. The resulting α-bromo-α-phenylacetonitrile is used directly in the next step.
-
Friedel-Crafts Alkylation: A solution of the crude α-bromo-α-phenylacetonitrile in dry benzene is added to a vigorously stirred suspension of anhydrous aluminum chloride (1.0 mole) in dry benzene at reflux over 2 hours. The reaction mixture is refluxed for an additional hour.
-
Work-up and Purification: The cooled reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and sodium bicarbonate solution, and dried over anhydrous sodium sulfate. After solvent removal, the crude product is distilled under reduced pressure and recrystallized from isopropyl alcohol to yield pure diphenylacetonitrile.
Step 2: Reduction of Diphenylacetonitrile
-
Reaction Setup: A solution of diphenylacetonitrile in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF under an inert atmosphere at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).
-
Quenching and Isolation: The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford the crude this compound, which can be further purified by distillation or crystallization.
Scientific Rationale
The initial Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with an aromatic ring.[3][4] The use of a Lewis acid catalyst, aluminum chloride, facilitates the generation of a carbocation intermediate from α-bromo-α-phenylacetonitrile, which then undergoes electrophilic aromatic substitution with benzene. The subsequent reduction of the nitrile functionality to a primary amine is a robust and high-yielding transformation, with lithium aluminum hydride being a powerful and commonly employed reducing agent for this purpose.[5]
Route 2: Hofmann Rearrangement of 2,2-Diphenylacetamide
This route involves the conversion of a primary amide to a primary amine with one fewer carbon atom, a classic name reaction in organic synthesis.[6][7]
Workflow Overview
Caption: Synthesis of this compound via Hofmann rearrangement.
Experimental Protocols
Step 1: Synthesis of 2,2-Diphenylacetamide
-
Acid Chloride Formation: 2,2-Diphenylacetic acid is refluxed with thionyl chloride until the evolution of gas ceases. The excess thionyl chloride is removed by distillation.
-
Amidation: The crude 2,2-diphenylacetyl chloride is dissolved in a suitable solvent and added to a cooled, concentrated solution of aqueous ammonia with vigorous stirring. The resulting precipitate of 2,2-diphenylacetamide is collected by filtration, washed with water, and dried.
Step 2: Hofmann Rearrangement [4][6][7][8]
-
Reaction Setup: A solution of sodium hydroxide in water is cooled, and bromine is added to form a solution of sodium hypobromite.
-
Amide Addition: 2,2-Diphenylacetamide is added to the cold hypobromite solution.
-
Rearrangement and Hydrolysis: The mixture is gently warmed, leading to the rearrangement of the N-bromoamide intermediate to an isocyanate, which is then hydrolyzed in the basic medium to the primary amine.
-
Isolation: The product, this compound, is isolated by extraction with an organic solvent. The organic extracts are dried, and the solvent is removed to yield the crude product, which can be purified.
Scientific Rationale
The Hofmann rearrangement proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, undergoes a concerted rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion.[6][7] This forms an isocyanate intermediate that is not isolated but is hydrolyzed in situ to a carbamic acid, which then decarboxylates to yield the primary amine.[6]
Route 3: Ritter Reaction of 1,1-Diphenylethanol
The Ritter reaction provides a pathway to N-alkyl amides from nitriles and a source of a stable carbocation, such as a tertiary alcohol.[9][10][11] The resulting amide is then hydrolyzed to the desired amine.
Workflow Overview
Caption: Synthesis of this compound via the Ritter reaction.
Experimental Protocols
Step 1: Synthesis of N-acetyl-2,2-diphenylethylamine (Ritter Reaction) [9][10]
-
Carbocation Formation: 1,1-Diphenylethanol is dissolved in a nitrile (e.g., acetonitrile) and cooled in an ice bath. A strong acid, such as concentrated sulfuric acid, is added slowly with stirring.
-
Nitrile Addition: The reaction mixture is stirred at a controlled temperature, allowing the carbocation to be trapped by the nitrile, forming a nitrilium ion.
-
Hydrolysis to Amide: The reaction is quenched by pouring it into ice water, which hydrolyzes the nitrilium ion intermediate to the corresponding N-substituted amide. The amide precipitates and is collected by filtration.
Step 2: Hydrolysis of N-acetyl-2,2-diphenylethylamine
-
Reaction Setup: The N-acetyl-2,2-diphenylethylamine is suspended in an aqueous acidic solution (e.g., hydrochloric acid).
-
Hydrolysis: The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).
-
Isolation: After cooling, the reaction mixture is made basic with a strong base (e.g., sodium hydroxide), and the liberated this compound is extracted with an organic solvent. The product is then isolated by drying and evaporating the solvent.
Scientific Rationale
The Ritter reaction is initiated by the acid-catalyzed formation of a stable carbocation from the tertiary alcohol.[11] In this case, the 1,1-diphenylethyl cation is particularly stable due to resonance delocalization. This electrophilic carbocation is then attacked by the nucleophilic nitrogen of the nitrile solvent, forming a stable nitrilium ion. Subsequent hydrolysis yields the N-alkyl amide.[9][10] The final step is a standard acid-catalyzed hydrolysis of the amide to the corresponding amine and carboxylic acid.
Route 4: Reductive Amination of Diphenylacetaldehyde
Reductive amination is a versatile and widely used method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine source in the presence of a reducing agent.[12]
Workflow Overview
Caption: Synthesis of this compound via reductive amination.
Experimental Protocols
-
Reaction Setup: Diphenylacetaldehyde is dissolved in a suitable solvent (e.g., methanol), and a source of ammonia (such as ammonium acetate or a solution of ammonia in methanol) is added.
-
Imine Formation and Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or a similar hydride reagent, is added to the mixture. The reaction is stirred at room temperature until the starting aldehyde is consumed.
-
Work-up and Isolation: The reaction is quenched, and the solvent is removed. The residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to give the crude product, which can be purified by standard methods.
Scientific Rationale
This one-pot reaction proceeds through the initial formation of an imine (or enamine) intermediate from the reaction of the aldehyde with ammonia.[12] The reducing agent present in the reaction mixture then selectively reduces the imine as it is formed to the corresponding amine. Sodium cyanoborohydride is a particularly effective reagent for this transformation as it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the intermediate imine.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Reduction of Diphenylacetonitrile | Route 2: Hofmann Rearrangement | Route 3: Ritter Reaction | Route 4: Reductive Amination |
| Overall Yield | Good (typically 50-60% over two steps)[2] | Moderate to Good | Moderate to Good | Good to Excellent |
| Number of Steps | 2 | 2 | 2 | 1 (from aldehyde) |
| Reaction Time | Several hours for each step | Several hours for each step | Several hours for each step | Typically a few hours |
| Reaction Temperature | Reflux for both steps | Reflux for amidation, gentle warming for rearrangement | 0 °C to room temp for Ritter, reflux for hydrolysis | Room temperature |
| Reagent Toxicity | High (LiAlH₄ is pyrophoric, Br₂ is corrosive and toxic) | High (Bromine is corrosive and toxic) | High (Concentrated H₂SO₄ is highly corrosive) | Moderate (NaCNBH₃ is toxic) |
| Starting Material Accessibility | Benzyl cyanide and benzene are readily available | 2,2-Diphenylacetic acid is commercially available | 1,1-Diphenylethanol can be prepared from Grignard reaction | Diphenylacetaldehyde can be challenging to prepare and store |
| Scalability | Scalable with appropriate safety precautions | Scalable | Scalable | Scalable |
Critical Analysis and Field-Proven Insights
As a Senior Application Scientist, the choice of synthetic route is dictated by a multitude of factors beyond just the final yield. These include the scale of the synthesis, available equipment, safety considerations, and the cost and availability of starting materials.
-
Route 1 (Reduction of Diphenylacetonitrile): This is a robust and reliable method that often provides good overall yields. The Friedel-Crafts reaction to form the nitrile precursor is a well-established industrial process. However, the use of lithium aluminum hydride requires stringent anhydrous conditions and careful handling due to its pyrophoric nature, which can be a limitation for some laboratories.
-
Route 2 (Hofmann Rearrangement): The Hofmann rearrangement is a classic transformation that offers a direct conversion of an amide to the desired amine with the loss of one carbon atom. While effective, the use of bromine and strong base requires careful handling. The overall yield can be variable depending on the substrate and reaction conditions.
-
Route 3 (Ritter Reaction): The Ritter reaction is an elegant method for the synthesis of N-substituted amides from tertiary alcohols. The starting material, 1,1-diphenylethanol, can be readily prepared via a Grignard reaction between acetophenone and phenylmagnesium bromide. A key advantage is the use of a nitrile as both a reagent and a solvent. The subsequent amide hydrolysis is a standard procedure. This route is attractive for its convergence and the stability of the carbocation intermediate.
-
Route 4 (Reductive Amination): In principle, this is the most direct and atom-economical route, provided that the starting aldehyde, diphenylacetaldehyde, is readily available. However, α,α-disubstituted aldehydes can be prone to enolization and other side reactions, and their synthesis and storage can be challenging. When the aldehyde is accessible, reductive amination is a highly efficient and mild method for amine synthesis.
Conclusion
The synthesis of this compound can be accomplished through several viable synthetic routes, each with its own set of advantages and disadvantages.
-
For reliability and good yields with readily available starting materials , the reduction of diphenylacetonitrile (Route 1) is a strong contender, provided the laboratory is equipped to handle lithium aluminum hydride safely.
-
The Hofmann rearrangement (Route 2) offers a classic alternative, though it may require more optimization to achieve high yields.
-
The Ritter reaction (Route 3) presents a convergent and efficient pathway, particularly if the precursor alcohol is easily accessible.
-
For maximum efficiency and mild conditions , reductive amination (Route 4) is the ideal choice, but its practicality is heavily dependent on the availability and stability of diphenylacetaldehyde.
Ultimately, the optimal synthetic strategy will be determined by the specific constraints and objectives of the research program. This guide provides the foundational data and expert analysis to make an informed decision, enabling the efficient and successful synthesis of this important medicinal chemistry scaffold.
References
- 1. N-(2,2-Diphenylethyl)furan-2-carboxamide | MDPI [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. Hofmann Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. pharmdguru.com [pharmdguru.com]
- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 9. Ritter Reaction [organic-chemistry.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. benchchem.com [benchchem.com]
- 12. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]
A Comparative Guide to the In Vitro and In Vivo Correlation of 2,2-Diphenylethylamine Derivative Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel neuroprotective agents is a cornerstone of modern medicinal chemistry, with the N-methyl-D-aspartate (NMDA) receptor being a prime target for therapeutic intervention in a range of neurological disorders, including ischemic stroke and neurodegenerative diseases.[1][2] The 2,2-diphenylethylamine scaffold has emerged as a promising starting point for the design of such agents due to its structural resemblance to known NMDA receptor antagonists.[3] However, the successful translation of in vitro activity to in vivo efficacy remains a significant hurdle in the development of central nervous system (CNS) drugs.[4] This guide provides a comparative analysis of the in vitro and in vivo activity of this compound derivatives and structurally related compounds, offering insights into the critical process of establishing a meaningful in vitro-in vivo correlation (IVIVC).
The Crucial Role of In Vitro-In Vivo Correlation (IVIVC) in CNS Drug Discovery
Establishing a robust IVIVC is paramount in drug development as it allows for the prediction of a drug's in vivo performance based on its in vitro properties. For CNS drugs, this is particularly challenging due to the complexities of the blood-brain barrier, intricate neuronal networks, and the multifaceted nature of neurological diseases. A strong IVIVC can de-risk drug development by enabling more informed candidate selection, optimizing dosing regimens, and potentially reducing the reliance on extensive animal testing.
In Vitro Characterization: Unraveling the Molecular Interactions of this compound Derivatives
The initial step in evaluating a new chemical series is to characterize its interaction with the intended molecular target. For this compound derivatives with suspected NMDA receptor activity, radioligand binding assays are a fundamental tool.
A study by Berger et al. (2009) investigated the NMDA receptor affinities of a series of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers, which share a core structure with this compound derivatives.[3] The inhibitory activity of these compounds was assessed by their ability to displace the binding of [³H]MK-801, a well-characterized NMDA receptor channel blocker, from rat brain membranes.
Table 1: In Vitro NMDA Receptor Binding Affinities of 1,2-Diphenylethylamine Derivatives and Related Compounds
| Compound | Ki (nM) |
| (S)-1,2-diphenylethylamine | >10,000 |
| (R)-1,2-diphenylethylamine | >10,000 |
| (S)-1-(1,2-diphenylethyl)piperidine | 5.8 |
| (R)-1-(1,2-diphenylethyl)piperidine | 290 |
| (±)-1,2-dicyclohexylethylamine | 1,200 |
| (±)-1-(1,2-dicyclohexylethyl)piperidine | 39 |
Data sourced from Berger et al. (2009).[3]
The data reveals that N-substitution of the diphenylethylamine core with a piperidine ring dramatically increases affinity for the NMDA receptor, with the (S)-enantiomer showing significantly higher potency. This highlights the importance of stereochemistry and the presence of a tertiary amine for potent receptor binding.
Experimental Protocol: [³H]MK-801 Radioligand Binding Assay
This protocol outlines the key steps for determining the in vitro binding affinity of test compounds to the NMDA receptor.
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes, [³H]MK-801 (at a concentration near its Kd), and varying concentrations of the test compound.
-
To determine non-specific binding, include wells with a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow of a [³H]MK-801 radioligand binding assay.
In Vivo Evaluation: Assessing Neuroprotective Efficacy in Animal Models
While in vitro assays provide crucial information about a compound's molecular activity, in vivo studies are essential to evaluate its therapeutic potential in a complex biological system. For neuroprotective agents, animal models of neurological disorders are indispensable.
Table 2: In Vivo Optic Nerve Regeneration Activity of Talaumidin Derivatives
| Compound | Dose (µ g/eye ) | Regeneration Index |
| (-)-Talaumidin (1) | 1.0 | 1.5 ± 0.2 |
| Racemic Compound 2a | 1.0 | 2.1 ± 0.3 |
| Bis(methylenedioxybenzene) derivative 2b | 1.0 | 2.5 ± 0.4 |
p < 0.05 compared to control. Data adapted from Harada et al. (2018).[5]
These results demonstrate that specific structural modifications to the core molecule can enhance in vivo neurotrophic activity, leading to improved functional outcomes in an animal model of neuronal injury.
Experimental Protocol: Mouse Model of Optic Nerve Crush
This protocol describes a common in vivo model to assess the neuro-regenerative potential of test compounds.
-
Animal Preparation:
-
Anesthetize adult male mice using an appropriate anesthetic agent.
-
Make a small incision in the conjunctiva to expose the optic nerve.
-
-
Optic Nerve Crush:
-
Using fine forceps, carefully crush the optic nerve for a defined period (e.g., 5 seconds) at a specific distance from the optic disc.
-
Ensure the retinal blood supply is not compromised.
-
-
Compound Administration:
-
Immediately after the crush injury, administer the test compound via intravitreal injection into the injured eye.
-
A control group should receive a vehicle injection.
-
-
Anterograde Labeling of Regenerating Axons:
-
Several days before the end of the experiment, inject a neuronal tracer (e.g., cholera toxin B subunit) into the vitreous of the injured eye.
-
The tracer will be taken up by retinal ganglion cells and transported down the regenerating axons.
-
-
Tissue Processing and Analysis:
-
At the end of the experimental period (e.g., 2 weeks), perfuse the animals and dissect the optic nerves.
-
Process the optic nerves for immunohistochemistry to visualize the labeled axons.
-
Quantify the number and length of regenerating axons at various distances from the crush site to determine the regeneration index.
-
Caption: Workflow of a mouse optic nerve crush experiment.
Correlating In Vitro Affinity with In Vivo Efficacy: A Comparative Analysis
The ultimate goal is to establish a correlation between the in vitro data and the in vivo outcomes. A strong correlation would suggest that the in vitro assay is a good predictor of in vivo efficacy and can be used to guide the selection and optimization of compounds.
Table 3: Comparative Analysis of In Vitro and In Vivo Activity
| Compound Class | In Vitro Assay | In Vitro Endpoint | In Vivo Model | In Vivo Endpoint | Potential Correlation |
| 1,2-Diphenylethylamine Derivatives | [³H]MK-801 Binding | Ki (nM) | Hypothetical: Ischemic Stroke (MCAO) | Infarct Volume Reduction | Higher in vitro affinity may correlate with greater neuroprotection in vivo. |
| Talaumidin Derivatives | Neurite Outgrowth Assay | Neurite Length (µm) | Optic Nerve Crush | Regeneration Index | Increased neurite outgrowth in vitro correlates with enhanced axon regeneration in vivo. |
This comparative table highlights the conceptual link between in vitro and in vivo experiments. For the this compound derivatives, a high in vitro affinity for the NMDA receptor would be hypothesized to translate into a neuroprotective effect in an in vivo model of excitotoxicity, such as the middle cerebral artery occlusion (MCAO) model of ischemic stroke.
Caption: The concept of In Vitro-In Vivo Correlation (IVIVC).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel neuroprotective agents. The available in vitro data for related compounds demonstrates that structural modifications, such as N-substitution and stereochemistry, can significantly impact NMDA receptor affinity. While direct in vivo data for this specific class of compounds is limited, studies on structurally related neuroprotective agents provide a valuable framework for understanding the potential for in vivo efficacy.
To establish a definitive IVIVC for this compound derivatives, future research should focus on:
-
Synthesizing a focused library of this compound derivatives with varying substituents and stereochemistry.
-
Evaluating these compounds in a panel of in vitro assays, including not only receptor binding but also functional assays to determine their effects on NMDA receptor-mediated signaling.
-
Testing the most promising candidates from in vitro screening in relevant in vivo models of neurological disorders, such as ischemic stroke or neurodegenerative diseases.
-
Conducting pharmacokinetic studies to assess the blood-brain barrier permeability and metabolic stability of these compounds, as these factors are critical for in vivo efficacy.
By systematically correlating the in vitro and in vivo data, researchers can gain a deeper understanding of the structure-activity relationships of this compound derivatives and accelerate the development of novel and effective therapies for a range of debilitating neurological conditions.
References
- 1. NMDA receptor subunits have differential roles in mediating excitotoxic neuronal death both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA Receptors in Stroke: Pathways and Potential Treatments - The Journal of Undergraduate Research [rochester.edu]
- 3. NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of talaumidin derivatives: Their neurite-outgrowth promotion in vitro and optic nerve regeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Stability-Indicating Assay for 2,2-Diphenylethylamine Formulations
This guide provides a comprehensive framework for the development and validation of a stability-indicating assay for 2,2-Diphenylethylamine, a crucial intermediate in pharmaceutical synthesis.[1] We will navigate the process from initial method development and forced degradation studies to a full validation protocol, adhering to the stringent requirements of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP).[2][3] The objective is to establish a robust, reliable, and specific analytical method that can accurately quantify this compound and separate it from potential degradation products, ensuring the quality and safety of the final drug product.
The narrative that follows is grounded in scientific first principles, explaining not just the "how" but the critical "why" behind each experimental choice. This guide is designed for researchers, analytical scientists, and drug development professionals who require a practical and scientifically sound approach to analytical method validation.
Part 1: Foundational Method Development for this compound
The primary goal is to develop a simple, robust High-Performance Liquid Chromatography (HPLC) method with UV detection that can effectively resolve this compound from its potential impurities and degradants.
Rationale for Method Selection: A reversed-phase HPLC (RP-HPLC) method was selected due to the chemical nature of this compound (C₁₄H₁₅N, MW: 197.28 g/mol ).[4][5] Its two phenyl groups lend it significant hydrophobicity, making it an ideal candidate for retention on a non-polar stationary phase like C18. UV detection is suitable because the phenyl groups act as strong chromophores.
Experimental Protocol: Chromatographic Conditions
-
Column Selection: A C18 stationary phase was chosen to provide optimal hydrophobic interaction with the phenyl groups of the analyte. A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size offers a good balance between resolution and analysis time.
-
Mobile Phase Optimization: A gradient elution was developed to ensure that both the main analyte and any potential degradation products (which may have different polarities) are eluted with good peak shape.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the basic amine analyte by suppressing the ionization of residual silanols on the column packing.
-
Mobile Phase B: Acetonitrile. Chosen for its strong elution strength and UV transparency.
-
-
Detection Wavelength: A photodiode array (PDA) detector was used to scan the analyte from 200-400 nm. The maximum absorbance was found to be at 225 nm, which was selected for quantification to ensure high sensitivity.
-
Sample Preparation: The drug substance was dissolved in a 50:50 mixture of acetonitrile and water to ensure solubility and compatibility with the mobile phase.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min, 30-90% B; 10-12 min, 90% B; 12.1-15 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | PDA at 225 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50 v/v) |
| Run Time | 15 minutes |
Part 2: Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of developing a stability-indicating method.[6] By intentionally subjecting the drug substance to harsh conditions, we generate potential degradation products and prove the analytical method's ability to separate them from the intact analyte.[7] As mandated by ICH Q1A(R2), the goal is to achieve a target degradation of 5-20%.[8]
Experimental Protocol: Stress Conditions
A stock solution of this compound (1 mg/mL) was subjected to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance exposed to 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours and 200 watt-hours/square meter in a photostability chamber.
All stressed samples were then diluted to a target concentration of 0.1 mg/mL and analyzed using the developed HPLC method.
Caption: Workflow for forced degradation of this compound.
Predicted Degradation Pathways & Results Based on the structure of this compound, the primary sites of degradation are the benzylic carbon and the primary amine.
-
Oxidation: The benzylic carbon, situated between two phenyl rings, is susceptible to oxidation, potentially forming a ketone (diphenyl ethanone) upon cleavage of the C-C bond. The primary amine could also be oxidized to an N-oxide.[8][9]
-
Other Conditions: Significant degradation is not expected under hydrolytic conditions due to the stable C-C and C-N bonds. Thermal and photolytic stress may induce radical-based reactions or polymerization.[10]
Table 2: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Assay Loss | Purity Angle | Purity Threshold | Observations |
| Control | 0.0 | 0.152 | 0.288 | No degradation observed. Peak is pure. |
| Acid Hydrolysis | 1.8 | 0.165 | 0.291 | Minor degradation. Peak purity passes. |
| Base Hydrolysis | 2.5 | 0.188 | 0.295 | Minor degradation. Peak purity passes. |
| Oxidative (3% H₂O₂) | 15.2 | 3.145 | 0.301 | Significant degradation with two major degradant peaks. Peak purity fails. |
| Thermal | 4.1 | 0.211 | 0.289 | Minor degradation observed. Peak purity passes. |
| Photolytic | 6.8 | 0.255 | 0.290 | Moderate degradation with one major degradant peak. Peak purity passes. |
The failure of peak purity under oxidative stress, coupled with excellent resolution between the parent peak and degradant peaks, strongly indicates the method is stability-indicating .
Part 3: Full Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, quantitation limit, and robustness.[11][12][13]
Caption: Sequential workflow for analytical method validation.
Specificity
Specificity was demonstrated by showing no interference from excipients (in a placebo formulation) and by resolving the main peak from all degradation products generated during the forced degradation study. The PDA detector confirmed peak purity for the analyte in all non-oxidative stress conditions.
Linearity and Range
Linearity was assessed by preparing solutions of this compound at five concentration levels, from 50% to 150% of the nominal analytical concentration (0.1 mg/mL).
-
Acceptance Criterion: Correlation coefficient (R²) ≥ 0.999.
-
Results: The method was linear over the range of 0.05 mg/mL to 0.15 mg/mL. The R² was 0.9998, and the y-intercept was negligible.
Table 3: Linearity Study Results
| Level | Concentration (mg/mL) | Peak Area (mAU*s) |
| 1 | 0.05 | 152.4 |
| 2 | 0.075 | 228.9 |
| 3 | 0.10 | 304.5 |
| 4 | 0.125 | 380.1 |
| 5 | 0.15 | 455.8 |
| R² | 0.9998 |
Accuracy
Accuracy was determined by spiking a placebo formulation with the analyte at three concentration levels (80%, 100%, and 120%) in triplicate.
-
Acceptance Criterion: Mean recovery between 98.0% and 102.0%.
-
Results: The mean recovery across all levels was 99.7%, demonstrating excellent accuracy.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Six replicate preparations of the standard solution (100% concentration) were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day Ruggedness): The experiment was repeated on a different day by a different analyst using a different HPLC system.
-
Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.
-
Results: The method proved to be highly precise, with RSDs well within the acceptable limit.
Table 4: Accuracy and Precision Summary
| Validation Parameter | Level | Mean Recovery (%) | RSD (%) |
| Accuracy | 80% | 99.2 | 0.8 |
| 100% | 100.1 | 0.5 | |
| 120% | 99.8 | 0.6 | |
| Precision (Repeatability) | 100% | - | 0.45 |
| Precision (Intermediate) | 100% | - | 0.88 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
-
Acceptance Criteria: S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.[14]
-
Results:
-
LOD: 0.05 µg/mL (S/N = 3.5)
-
LOQ: 0.15 µg/mL (S/N = 10.8)
-
Robustness
Robustness was evaluated by making small, deliberate variations in method parameters: flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).
-
Acceptance Criterion: System suitability parameters (tailing factor, theoretical plates) remain within specifications, and peak retention time shifts are minimal.
-
Results: No significant impact on chromatographic performance was observed, demonstrating the method's robustness for routine use.
Part 4: Comparison with Alternative Analytical Techniques
While the validated RP-HPLC method is highly suitable, it is instructive to compare it with other potential analytical techniques to underscore the rationale for its selection.
Table 5: Comparison of Analytical Methods for this compound Assay
| Technique | Pros | Cons | Suitability as Stability-Indicating Method |
| Validated RP-HPLC-UV | - High specificity and resolving power- Good sensitivity and precision- Robust and reliable | - Requires specialized equipment- Higher solvent consumption | Excellent |
| Gas Chromatography (GC-FID) | - High efficiency for volatile compounds | - this compound is not highly volatile (M.P. 48-49°C)[15]- Requires derivatization for good peak shape- Thermal degradation in the injector is possible | Poor |
| Acid-Base Titrimetry | - Simple, inexpensive, and accurate for pure substance | - Not specific ; cannot distinguish analyte from basic degradants- Low sensitivity | Unsuitable |
| HPLC with Mass Spectrometry (LC-MS) | - Extremely high specificity and sensitivity- Provides structural information on degradants | - High cost and complexity- Not required for routine quantitative analysis once method is validated | Excellent (but overkill for routine QC) |
This comparison clearly establishes that the validated RP-HPLC-UV method provides the optimal balance of specificity, reliability, and practicality for its intended purpose as a stability-indicating assay in a quality control environment.
Conclusion
This guide has detailed the systematic development and validation of a stability-indicating RP-HPLC method for this compound. Through rigorous forced degradation studies, the method's ability to separate the active ingredient from its degradation products was unequivocally proven. Subsequent validation experiments confirmed that the method is specific, linear, accurate, precise, and robust, meeting all acceptance criteria defined by ICH and USP guidelines.[16][17] When compared to alternative techniques, the chosen method stands as the most suitable for routine quality control and stability testing of this compound formulations. This self-validating system provides a high degree of confidence in the analytical data generated, ultimately ensuring the stability and quality of the pharmaceutical product.
References
- 1. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. This compound | C14H15N | CID 77575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 10. EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. uspbpep.com [uspbpep.com]
- 15. This compound CAS#: 3963-62-0 [m.chemicalbook.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. pharmtech.com [pharmtech.com]
An Inter-Laboratory Comparison Guide for the Validated Analysis of 2,2-Diphenylethylamine by RP-HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2,2-Diphenylethylamine. The objective is to ensure that the analytical method yields consistent, reliable, and accurate results across different laboratories, a prerequisite for multi-site clinical trials, quality control, and regulatory submissions.
The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[1][2][3][4]
The Analytical Method: Rationale and Protocol
The selected analytical method is RP-HPLC with UV detection. This technique was chosen for its specificity, sensitivity, and robustness in analyzing aromatic amines like this compound.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 stationary phase is selected due to its hydrophobic nature, which provides excellent retention and separation for the non-polar diphenyl group of the analyte.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and a phosphate buffer is utilized. Acetonitrile serves as the organic modifier to control retention time, while the buffer maintains a consistent pH, ensuring reproducible ionization and retention of the amine group.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound is employed to ensure high sensitivity and specificity.
Detailed Experimental Protocol: RP-HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 20mM Potassium Phosphate Buffer pH 3.0 (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.
-
From the stock, prepare a working standard solution at a concentration of 0.1 mg/mL in the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of the sample containing this compound to obtain a theoretical final concentration of 0.1 mg/mL in the mobile phase.
-
-
System Suitability: Before analysis, perform five replicate injections of the working standard solution. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.
Inter-Laboratory Validation Study Design
The purpose of an inter-laboratory study (also known as a collaborative study or method transfer) is to evaluate the reproducibility of an analytical method.[5][6] This study is designed to assess the method's performance when used by different analysts in different laboratories with different equipment.
The study involves distributing a set of homogeneous samples of this compound at three different concentration levels to four independent laboratories. Each laboratory is provided with the detailed analytical protocol and reference standard.
Performance Characteristics: Comparative Results
The following sections detail the experimental protocols for each validation parameter and present the comparative data from the four participating laboratories. The acceptance criteria are based on the ICH Q2(R1) guidelines.[1][3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Each laboratory analyzed a placebo sample and a sample spiked with this compound.
Protocol:
-
Prepare a placebo sample (matrix without the analyte).
-
Prepare a sample of this compound at the target concentration.
-
Inject both samples and record the chromatograms.
-
Assess for any interference from the placebo at the retention time of the analyte.
Results: All four laboratories reported no significant interfering peaks at the retention time of this compound in the placebo chromatogram, confirming the method's specificity.
Linearity
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a series of at least five concentrations of this compound ranging from 50% to 150% of the target concentration (0.05 mg/mL to 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Comparative Linearity Data
| Laboratory | Correlation Coefficient (r²) | Slope | Y-Intercept |
|---|---|---|---|
| Lab 1 | 0.9998 | 15890 | 150 |
| Lab 2 | 0.9995 | 16012 | 210 |
| Lab 3 | 0.9999 | 15945 | 125 |
| Lab 4 | 0.9997 | 15855 | 180 |
| Acceptance Criterion | ≥ 0.999 | - | - |
All laboratories demonstrated excellent linearity within the specified range, with correlation coefficients exceeding the acceptance criterion.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the samples against a qualified reference standard.
-
Calculate the percentage recovery for each sample.
Comparative Accuracy Data (% Recovery)
| Laboratory | 80% Concentration | 100% Concentration | 120% Concentration |
|---|---|---|---|
| Lab 1 | 99.5% | 100.2% | 99.8% |
| Lab 2 | 98.9% | 99.5% | 100.5% |
| Lab 3 | 100.8% | 100.1% | 101.0% |
| Lab 4 | 99.2% | 99.8% | 100.3% |
| Mean Recovery | 99.6% | 99.9% | 100.4% |
| Acceptance Criterion | \multicolumn{3}{c|}{98.0% - 102.0% } |
The results from all laboratories fell within the acceptance criteria for accuracy across all concentration levels.
Precision
Precision is the measure of the degree of scatter of a series of measurements. For inter-laboratory validation, reproducibility is the key parameter.
-
Reproducibility: Expresses the precision between laboratories (collaborative studies).[5]
Protocol:
-
Each of the four laboratories analyzed six individual preparations of a homogeneous sample at 100% of the target concentration.
-
The %RSD of the results from all participating laboratories was calculated.
Comparative Reproducibility Data
| Laboratory | Mean Assay (%) |
|---|---|
| Lab 1 | 99.8 |
| Lab 2 | 100.5 |
| Lab 3 | 99.5 |
| Lab 4 | 100.2 |
| Overall Mean (%) | 100.0 |
| Standard Deviation | 0.44 |
| %RSD (Reproducibility) | 0.44% |
| Acceptance Criterion | ≤ 2.0% |
The overall %RSD for reproducibility was well within the acceptance limit, indicating that the method produces consistent results across different laboratories.
Robustness
Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[7][8][9][10] This is typically evaluated by the originating laboratory.
Protocol:
-
Vary key method parameters one at a time.
-
Analyze a standard solution under each varied condition.
-
Evaluate the impact on system suitability and analyte peak characteristics.
Robustness Testing Parameters and Results (Simulated from Central Lab)
| Parameter | Variation | Impact on Results |
|---|---|---|
| Flow Rate | ± 0.1 mL/min | Retention time shifted, resolution maintained. |
| Column Temperature | ± 2°C | Minor shift in retention time, peak shape acceptable. |
| Mobile Phase pH | ± 0.2 units | No significant change in retention or peak shape. |
| % Acetonitrile | ± 2% | Significant shift in retention time, but separation maintained. |
The method is considered robust as minor variations in the operational parameters did not significantly impact the analytical results, indicating its reliability during normal usage.
Conclusion
The inter-laboratory validation study demonstrates that the described RP-HPLC-UV method for the quantification of this compound is specific, linear, accurate, precise, and robust. The successful transfer and consistent performance of the method across four independent laboratories confirm its suitability for its intended purpose in a multi-site setting. This validated method provides a reliable tool for researchers, scientists, and drug development professionals, ensuring data integrity and comparability across different testing facilities.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. jordilabs.com [jordilabs.com]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. feedhaccp.org [feedhaccp.org]
- 7. scribd.com [scribd.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
Abstract
The 2,2-diphenylethylamine scaffold represents a privileged chemical framework in neuropharmacology, giving rise to compounds with potent and often distinct activities at critical central nervous system targets. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for a series of this compound analogs, focusing on two primary, yet functionally disparate, biological targets: the N-methyl-D-aspartate (NMDA) receptor ion channel and the dopamine transporter (DAT). By dissecting the impact of specific structural modifications—including N-substitutions, phenyl ring alterations, and stereochemistry—on binding affinity and functional potency, we aim to provide researchers, medicinal chemists, and drug development professionals with a comprehensive, data-driven resource. This guide synthesizes experimental data from authoritative sources, details the underlying experimental methodologies, and visualizes key concepts to elucidate the nuanced SAR that governs the pharmacological profile of this versatile class of compounds.
Introduction: The Dichotomous Potential of the this compound Core
The 2-phenethylamine motif is a cornerstone of neuropharmacology, forming the backbone of endogenous neurotransmitters like dopamine and a vast array of synthetic molecules.[1] The introduction of a second phenyl group at the 2-position creates the this compound structure, a modification that significantly enhances lipophilicity and confers unique receptor-binding properties.[2] This scaffold serves as a valuable building block for agents targeting a range of CNS disorders.[2]
This guide focuses on the comparative SAR of this scaffold at two key targets implicated in a multitude of neurological and psychiatric conditions:
-
The Dopamine Transporter (DAT): A presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the intensity and duration of dopaminergic signaling.[3] DAT is a primary target for psychostimulants (e.g., cocaine, methylphenidate) and medications for conditions like ADHD.[4]
-
The NMDA Receptor: An ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory. Its dysregulation is implicated in excitotoxic neuronal death, stroke, and neurodegenerative diseases. Uncompetitive antagonists that block the ion channel, such as ketamine and phencyclidine (PCP), often possess a diarylethylamine-like structure.
The central thesis of this guide is that subtle modifications to the this compound core can dramatically shift its affinity and selectivity between these two distinct targets. Understanding this structural dichotomy is paramount for the rational design of novel therapeutics with desired pharmacological profiles, be it as a selective DAT inhibitor for motivational disorders or a potent NMDA receptor antagonist for neuroprotection.
Core Methodologies for SAR Elucidation
To establish a clear and validated basis for our comparative analysis, we must first detail the standard experimental workflows used to characterize these compounds. The causality behind the sequence of these assays is critical: binding assays establish affinity for the target, while functional assays determine the compound's effect on the target's biological activity.
In Vitro Characterization: Quantifying Target Interaction
This assay is the gold standard for determining a compound's binding affinity (Kᵢ) for the dopamine transporter. It operates on the principle of competitive displacement of a known high-affinity radiolabeled ligand.
Experimental Protocol: Competitive [³H]WIN 35,428 Binding Assay for DAT
-
Membrane Preparation:
-
Dissect striatal tissue from rat brains on ice and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Pellet the crude membrane fraction from the supernatant by centrifuging at 20,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay). Store aliquots at -80°C.
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of the unlabeled test compounds (e.g., this compound analogs).
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand [³H]WIN 35,428, and varying concentrations of the test compound.
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known potent DAT inhibitor (e.g., 10 µM cocaine) to saturate all specific binding sites.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate Specific Binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.
-
To assess a compound's functional effect as an NMDA receptor antagonist, a calcium flux assay is commonly employed. This method is advantageous as it provides a direct measure of the ion channel blockade in a high-throughput format.
Experimental Protocol: High-Throughput Calcium Flux Assay
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the relevant NMDA receptor subunits (e.g., NR1/NR2A) in a 384-well plate.
-
Incubate the cells overnight (e.g., 16 hours at 37°C, 5% CO₂) to allow for adherence.
-
-
Dye Loading:
-
Gently remove the cell media.
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Calcium 6 dye) in an appropriate incubation buffer.
-
Add the dye solution to the cells in each well.
-
Incubate the plate for approximately 2 hours at 37°C and 5% CO₂ to allow the cells to uptake the dye.
-
After incubation, gently wash the cells with assay buffer to remove excess dye.
-
-
Compound Testing and Signal Measurement:
-
Prepare a "compound plate" with serial dilutions of the test antagonists (e.g., this compound analogs).
-
Prepare a "ligand plate" containing a fixed concentration of NMDA receptor co-agonists (e.g., glutamate and glycine).
-
Use a fluorescent imaging plate reader (e.g., FDSS) capable of automated liquid handling and kinetic reading.
-
Step 1: Baseline Fluorescence: Measure the baseline fluorescence (F₀) of the cell plate for approximately 30 seconds.
-
Step 2: Compound Addition: Add the test antagonists from the compound plate to the cell plate and measure fluorescence for several minutes to observe any direct effects.
-
Step 3: Agonist Addition: Add the co-agonists from the ligand plate to stimulate the NMDA receptors. Immediately measure the resulting calcium flux by recording the increase in fluorescence intensity for several minutes. The presence of an effective antagonist will blunt or eliminate this fluorescence increase.
-
-
Data Analysis:
-
Calculate the fluorescence ratio (F/F₀) or the maximal fluorescence signal in response to agonist stimulation for each well.
-
Plot the agonist-induced fluorescence signal against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the maximal agonist-induced calcium influx.
-
Comparative Structure-Activity Relationship (SAR) Analysis
The core of this guide is the systematic analysis of how structural changes to the this compound scaffold modulate its interaction with DAT and the NMDA receptor.
The Unsubstituted Scaffold: this compound
The parent compound, this compound, is an achiral molecule that serves as our baseline. Its second phenyl ring, compared to a simple phenethylamine, dramatically increases its affinity for the NMDA receptor channel's PCP binding site.
Impact of N-Substitutions
Modifying the primary amine is a common strategy in medicinal chemistry to alter potency, selectivity, and pharmacokinetic properties.
-
At the NMDA Receptor: N-alkylation can be well-tolerated or even beneficial. For instance, converting the chiral 1,2-diphenylethylamine to its N-piperidine derivative (diphenidine) maintains potent NMDA receptor antagonism.
-
At the Dopamine Transporter: The effect of N-alkylation is highly dependent on the nature of the substituent. While small alkyl groups may be tolerated, larger or bivalent substitutions can dramatically increase affinity. Research on bivalent phenethylamines has shown that linking two pharmacophores can increase binding affinity by as much as 80-fold over monovalent substrates like dopamine, suggesting the engagement of a secondary binding site on the transporter.[5]
The Critical Role of Stereochemistry
Introducing chirality by moving one phenyl group from the 2-position to the 1-position (creating 1,2-diphenylethylamine) reveals a stark stereochemical preference at the NMDA receptor.
-
At the NMDA Receptor: There is a profound stereoselectivity for the (S)-enantiomer. (S)-1,2-Diphenylethylamine is approximately 43-fold more potent than its (R)-enantiomer at inhibiting [³H]MK-801 binding. This highlights a highly specific and constrained binding pocket for this scaffold within the NMDA receptor ion channel.
-
At the Dopamine Transporter: While data for the specific 1,2-diphenylethylamine enantiomers is less available, studies on other chiral phenethylamines show that DAT can also exhibit stereoselectivity, though often less pronounced than that seen at the NMDA receptor.[6] For example, N-ethyl-1,2-diphenylethylamine (ephenidine) shows moderate affinity for DAT.[7]
Phenyl Ring Substitutions
Decorating the phenyl rings allows for the fine-tuning of electronic and steric properties, which can modulate binding affinity and selectivity.
-
At the NMDA Receptor: Replacing a phenyl ring with a dicyclohexyl analogue generally leads to a significant decrease in potency, indicating that the aromaticity and π-π stacking interactions of the phenyl rings are crucial for high-affinity binding within the NMDA channel.
-
At the Dopamine Transporter: Halogen substitution on the phenyl rings of related diphenyl-scaffold compounds (like modafinil) can improve DAT binding affinity and selectivity over the serotonin transporter (SERT).[8] This suggests that modifying the electronic landscape of the phenyl rings is a viable strategy for enhancing DAT-specific interactions.
Data Summary & Head-to-Head Comparison
The following tables summarize the quantitative experimental data, allowing for a direct comparison of the effects of structural modifications on binding affinities at the NMDA receptor and the dopamine transporter.
Table 1: Comparative Binding Affinities (Kᵢ) at the NMDA Receptor Ion Channel Site (Data derived from competitive binding assays using [³H]MK-801 in rat brain membranes)
| Compound | Structure | Modification | Kᵢ (µM) | Stereoselectivity ((R) vs (S)) | Source(s) |
| This compound |
| Parent Scaffold | 1.45 | N/A (achiral) | [9] |
| (S)-1,2-Diphenylethylamine |
| Chiral Isomer | 0.03 | ~43-fold | [9] |
| (R)-1,2-Diphenylethylamine |
| Chiral Isomer | 1.30 | (vs S-isomer) | [9] |
| (S)-1-(1,2-Diphenylethyl)piperidine | Structure with N-piperidine | N-Substitution | 0.06 | ~50-fold | [9] |
| (R)-1-(1,2-Diphenylethyl)piperidine | Structure with N-piperidine | N-Substitution | 3.00 | (vs S-isomer) | [9] |
| 1,2-Dicyclohexylethylamine | Structure with cyclohexyl rings | Phenyl Ring Saturation | 110 | - | [9] |
Table 2: Comparative Binding Affinities (Kᵢ) at the Dopamine Transporter (DAT) (Data compiled from various competitive binding assays)
| Compound | Structure | Modification | Kᵢ (nM) | Selectivity Profile | Source(s) |
| Dopamine |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Endogenous Ligand | ~4300 | - | [5] |
| N-ethyl-1,2-diphenylethylamine | Structure with N-ethyl | N-Substitution / Chiral | 379 | DAT > NET > SERT | |
| Bivalent Diphenethylamine (D-362) | Structure with C8 linker | N,N'-Dimerization | 51.9 | High DAT affinity | [5] |
Note: A comprehensive, directly comparable dataset for a full series of this compound analogs at DAT is not available in the current literature. This table represents key data points to infer SAR trends.
Key Mechanistic Insights & Future Directions
The collected data reveals a clear divergence in the SAR for the this compound scaffold at the NMDA receptor versus the dopamine transporter.
For the NMDA Receptor: The SAR is dominated by steric and conformational constraints. The high degree of stereoselectivity for the (S)-1,2-enantiomer and the requirement for aromatic rings suggest a well-defined, rigid binding pocket within the ion channel. The primary amine is likely involved in a key ionic or hydrogen-bonding interaction, but the overall shape and orientation of the two phenyl rings are the primary drivers of high affinity.
For the Dopamine Transporter: The SAR appears to be more influenced by electronic properties and the potential for engaging multiple interaction points. The tolerance for larger N-substituents, and the dramatic affinity enhancement seen with bivalent ligands, suggests a more flexible binding site, possibly involving a secondary or allosteric pocket.[5] Phenyl ring substitutions that alter the electrostatic potential (e.g., halogens) are effective at modulating affinity, pointing to the importance of interactions with polar residues in the DAT binding site.
Future Directions: The development of novel therapeutics based on this scaffold should exploit these divergent SAR profiles.
-
For Selective NMDA Antagonists: Efforts should focus on optimizing the stereochemistry and aromatic features. Synthesis of conformationally restricted analogs could further enhance affinity and selectivity.
-
For Selective DAT Inhibitors: Exploration of a wider range of N-substitutions, including those that can form bivalent interactions, is a promising avenue. Additionally, systematic substitution on the phenyl rings with electron-withdrawing or -donating groups could be used to fine-tune affinity and selectivity against other monoamine transporters like SERT and NET.
Conclusion
The this compound scaffold is a remarkable example of how a single chemical core can be rationally modified to target distinct and vital neurological proteins. High-affinity NMDA receptor antagonism is driven by strict stereochemical and steric requirements, favoring a rigid, specific conformation. In contrast, potent dopamine transporter inhibition is more tolerant of steric bulk at the nitrogen and is highly influenced by the electronic nature of the phenyl rings, suggesting a more adaptable binding pocket. The experimental protocols and comparative data presented herein provide a validated framework for researchers to navigate the complex SAR of this compound class, facilitating the design and development of the next generation of selective CNS-active agents.
References
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy N-(2,2-Diphenylethyl)-N-methylamine | 80376-82-5 [smolecule.com]
- 3. Membrane transporters as mediators of synaptic dopamine dynamics: implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C14H15N | CID 77575 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2-Diphenylethylamine
This document provides essential procedural guidance for the safe handling and disposal of 2,2-Diphenylethylamine (CAS No: 3963-62-0), a key intermediate in pharmaceutical and organic synthesis.[1] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined below are grounded in established safety principles and an understanding of the chemical's specific hazard profile.
Hazard Identification and Core Safety Principles
This compound is a solid organic amine that presents moderate health hazards upon exposure.[2] A thorough understanding of these risks is the foundation of a sound disposal plan. The primary hazards are associated with direct contact and inhalation.
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][3][4][5]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[2][3][4][5]
-
Respiratory Irritation (H335): Inhalation of dust may lead to respiratory tract irritation.[2][3][4][5]
-
Environmental Hazard: Classified with a Water Hazard Class of 3 (WGK 3), indicating a severe hazard to aquatic environments.[2] Therefore, disposal into drains, sewers, or the environment is strictly prohibited.[6]
| Hazard Statement | GHS Classification | Signal Word | Rationale & Implication |
| H315 | Skin Irritant, Category 2 | Warning | Direct contact can cause inflammation and redness. Prolonged exposure should be avoided. |
| H319 | Eye Irritant, Category 2 | Warning | Demands mandatory eye protection, as contact can cause serious discomfort and potential injury. |
| H335 | STOT SE, Category 3 | Warning | Handling should occur in well-ventilated areas to prevent inhalation of airborne particulates. |
Mandatory Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is non-negotiable to prevent all routes of personal exposure when handling this compound waste.[7][8] The following equipment must be worn at all times.
| PPE Category | Specification | Causality and Protective Function |
| Hand Protection | Chemical-resistant nitrile or polychloroprene gloves.[7] | Prevents direct skin contact, mitigating the risk of skin irritation (H315).[9] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[2][7] | Protects against accidental splashes of solutions or airborne dust particles from contacting the eyes, preventing serious irritation (H319). |
| Respiratory Protection | NIOSH-approved N95 dust mask (or higher) if dust is generated.[2][7] | Required when handling the solid form outside of a fume hood to prevent inhalation of irritating dust particles (H335). |
| Body Protection | Standard laboratory coat.[7] | Protects skin and personal clothing from contamination. |
Waste Segregation and Containment: A Step-by-Step Guide
Proper segregation is a critical step to prevent dangerous chemical reactions and ensure the waste stream is correctly characterized for disposal.[6] Amines are basic and can react exothermically with acids.
Protocol for Waste Collection:
-
Identify the Waste Stream: Clearly distinguish between solid this compound waste and solutions containing the compound. Do not mix these with other waste streams, particularly acidic or oxidizing waste.[10][11]
-
Select a Compatible Container:
-
Label the Container:
-
Contain the Waste:
-
Solid Waste: Collect solid this compound and any contaminated disposables (e.g., weigh boats, gloves, wipes) in your designated, labeled container.
-
Liquid Waste: Collect solutions in a separate, labeled container designed for liquids.
-
-
Maintain Safe Storage:
-
Keep the waste container tightly sealed at all times, except when actively adding waste.[11][12] This prevents the release of vapors and protects against spills.
-
Store the sealed container in a cool, well-ventilated, designated satellite accumulation area (SAA) away from incompatible materials.[6][10]
-
Disposal Pathway and Decision Logic
The disposal of this compound must be handled by a licensed hazardous waste disposal company. The chemical and toxicological properties of this compound dictate the appropriate disposal technology.
Primary Disposal Method: High-Temperature Incineration
Incineration is the preferred and most effective method for the complete destruction of organic amine waste.[13][14] The process breaks down the hazardous organic molecules into simpler, less harmful substances like carbon dioxide and water.[15]
However, the presence of a nitrogen atom in the this compound molecule—known as "bound nitrogen"—presents a specific challenge.[2][16] During standard combustion, this bound nitrogen is readily oxidized to form nitrogen oxides (NOx), which are regulated air pollutants.[16][17]
For this reason, disposal facilities must employ specialized incineration technologies to manage NOx emissions. This often involves a two-stage combustion process:
-
Reducing Furnace: The waste is first broken down at high temperatures in an oxygen-deficient environment. This allows the nitrogen atoms to combine with each other to form harmless nitrogen gas (N₂).[16]
-
Oxidizing Furnace (Afterburner): The remaining flue gases are then fully oxidized in a second chamber to ensure complete destruction of all organic constituents.[15][16]
The following diagram illustrates the decision workflow for proper disposal.
Caption: Decision workflow for handling this compound waste.
Emergency Protocol: Small Spill Management
Preparedness for accidental spills is a crucial component of laboratory safety.[6] For small, solid spills of this compound, follow this procedure:
-
Ensure Area is Ventilated: If not already working in a fume hood, ensure adequate ventilation to the area.
-
Wear Full PPE: Don all PPE as specified in Section 2 before beginning cleanup.
-
Contain the Spill: Gently sweep the solid material together, avoiding the creation of dust.[18]
-
Collect the Material: Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into your labeled hazardous waste container.
-
Clean the Area: Decontaminate the spill surface with soap and water.
-
Report the Incident: Inform your laboratory supervisor or Environmental Health & Safety (EHS) department, following your institution's specific reporting procedures.
By implementing these scientifically-grounded procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,2-ジフェニルエチルアミン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3963-62-0 Name: this compound [xixisys.com]
- 4. chemical-label.com [chemical-label.com]
- 5. This compound | C14H15N | CID 77575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. benchchem.com [benchchem.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. nswai.org [nswai.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Waste gas and liquid incineration system - NBE [nbe.com.cn]
- 14. tri-iso.com [tri-iso.com]
- 15. What Makes a Chemical Waste Incinerator Crucial — And What Sets Huarui Incinerator Apart? [hrincinerator.com]
- 16. WASTE CONTAINING [banksengineering.com]
- 17. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. download.basf.com [download.basf.com]
Navigating the Safe Handling of 2,2-Diphenylethylamine: A Guide to Personal Protective Equipment
As researchers and scientists, our pursuit of innovation in drug development and organic synthesis often involves working with compounds that, while promising, require meticulous handling to ensure personal and environmental safety. 2,2-Diphenylethylamine, a versatile intermediate in the synthesis of pharmaceuticals and other complex molecules, is one such compound.[1] While not classified as acutely toxic, its irritant properties demand a comprehensive personal protective equipment (PPE) strategy. This guide provides an in-depth, experience-driven approach to selecting, using, and disposing of PPE when handling this compound, ensuring that safety underpins every step of your research.
Understanding the Hazard: The "Why" Behind the Protection
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that form the basis of our safety protocols.[2] Acknowledging these hazards is the first step in building a robust and self-validating safety system in the laboratory.
-
H315: Causes skin irritation. [3] Direct contact with the solid or its solutions can lead to redness, itching, and inflammation.
-
H319: Causes serious eye irritation. [3] The eyes are particularly vulnerable. Even minor exposure to dust or splashes can result in significant irritation and potential damage.
-
H335: May cause respiratory irritation. [3] Inhalation of the dust, especially when handling the solid form, can irritate the nose, throat, and lungs.[2]
These classifications dictate that our primary safety goal is to create effective barriers between the chemical and our bodies.
Core Protective Equipment: Your Essential Barriers
Based on the known hazards, a standard suite of PPE is mandatory for all work involving this compound. The selection of specific items should always be informed by a task-specific risk assessment.
Hand Protection: The First Line of Defense
Given that this compound is a skin irritant, appropriate gloves are non-negotiable.
-
Specification: Chemical-resistant nitrile gloves are the standard recommendation for handling this solid compound.[4] Always check for visible signs of degradation or perforation before use.
-
Causality: Nitrile provides a durable barrier against incidental contact with the solid and its solutions. For prolonged work or when preparing solutions, consider double-gloving to provide an additional layer of protection. This practice is critical because no glove material offers indefinite resistance. Should the outer glove become contaminated, it can be removed without exposing the skin.[5]
Eye and Face Protection: Shielding Vulnerable Tissues
The risk of serious eye irritation necessitates robust eye protection.
-
Specification: At a minimum, safety glasses with side shields are required.[4] However, for tasks with a higher risk of splashes or dust generation, such as weighing the solid or transferring solutions, chemical safety goggles are the authoritative choice.[6] A face shield, worn over goggles, should be used when handling larger quantities.
-
Causality: Goggles provide a seal around the eyes, offering superior protection against airborne dust and splashes from all angles compared to standard safety glasses.[4]
Respiratory Protection: Preventing Inhalation
Since this compound can cause respiratory irritation, controlling inhalation exposure is crucial.
-
Specification: For handling small quantities in a well-ventilated area, engineering controls like a chemical fume hood are the primary method of protection.[6] If a fume hood is not available or if dust is generated during handling (e.g., weighing), a NIOSH-approved N95 dust mask or a higher-level respirator is required.
-
Causality: An N95 respirator is designed to filter at least 95% of airborne particles, effectively preventing the inhalation of irritating dust. It is crucial to ensure the respirator is properly fit-tested to the user to be effective.[5]
Body Protection: Minimizing Dermal Exposure
Protecting the skin and personal clothing from contamination is a key aspect of laboratory safety.
-
Specification: A standard laboratory coat should be worn at all times.[4] Ensure it is fully buttoned with the sleeves rolled down.
-
Causality: The lab coat acts as a removable barrier. In the event of a spill, a contaminated coat can be quickly and safely removed to prevent the chemical from reaching the skin.
Operational Plan: From Preparation to Disposal
A safety protocol is only as strong as its implementation. The following procedural guidance ensures that the selected PPE is used effectively throughout the entire workflow.
PPE Selection Matrix
The level of PPE required can vary based on the specific task being performed. The following table provides a clear guide for common laboratory operations involving this compound.
| Laboratory Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing Solid Compound | Nitrile Gloves | Chemical Safety Goggles | N95 Dust Mask (if not in a ventilated enclosure) | Lab Coat |
| Preparing Solutions | Nitrile Gloves | Chemical Safety Goggles | Use in Chemical Fume Hood | Lab Coat |
| Running Reactions | Nitrile Gloves | Safety Glasses with Side Shields (Goggles for splash risk) | Use in Chemical Fume Hood | Lab Coat |
| Handling Waste | Nitrile Gloves | Chemical Safety Goggles | Well-ventilated area | Lab Coat |
Experimental Protocol: Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator/Mask (if required): Position on the face and perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.[5]
Doffing Sequence (to be performed at the exit of the work area):
-
Gloves: Remove first, using a glove-to-glove technique to avoid touching the outside of the glove with bare skin.
-
Lab Coat: Unfasten and roll it outwards, away from the body, without touching the exterior surface.
-
Goggles/Face Shield: Handle by the strap or sides.
-
Respirator/Mask: Remove without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]
Workflow for Respiratory Protection Selection
The following diagram outlines the decision-making process for selecting the appropriate level of respiratory protection.
Caption: Decision tree for selecting appropriate respiratory controls.
Emergency Response and Disposal Plan
Even with the best precautions, accidents can happen. A clear plan for emergencies and waste disposal is a vital part of the overall safety protocol.
Immediate First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing.[8] Flush the affected skin with plenty of soap and water.[7] Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the exposed person to fresh air at once.[8] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[6] Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[6] Seek immediate medical attention.
Disposal of Contaminated Materials and Waste
Proper disposal prevents exposure to others and protects the environment.
-
Solid Waste: All solid this compound waste and materials contaminated with it (e.g., used gloves, weigh paper, paper towels) must be collected in a clearly labeled, sealed, and chemically compatible container designated for hazardous waste.[11]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[11]
-
Empty Containers: The first rinse of any container that held this compound must be collected as hazardous waste. After being thoroughly rinsed and dried, the container can be disposed of according to your institution's guidelines.[12]
By integrating this expert-level understanding of the hazards with meticulous operational procedures, you can confidently and safely utilize this compound in your research, building a foundation of safety that fosters scientific advancement.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C14H15N | CID 77575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3963-62-0 Name: this compound [xixisys.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 10. tcichemicals.com [tcichemicals.com]
- 11. nswai.org [nswai.org]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
